Ureidosuccinic acid
Beschreibung
Ureidosuccinic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(carbamoylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKXYZVTANABHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030182 | |
| Record name | N-(Aminocarbonyl)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923-37-5, 13184-27-5 | |
| Record name | Ureidosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ureidosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 923-37-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ureidosuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Aminocarbonyl)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-carbamoylaspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(aminocarbonyl)-DL-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CARBAMOYLASPARTIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3Y2KY16L1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Central Role of Ureidosuccinic Acid in De Novo Pyrimidine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine nucleotides are fundamental building blocks for DNA and RNA, and their synthesis is a critical process for cell growth and proliferation. The de novo pyrimidine biosynthetic pathway provides a mechanism for cells to produce these essential molecules from simple precursors. Central to this pathway is the intermediate molecule, ureidosuccinic acid (also known as N-carbamoyl-L-aspartate). This technical guide provides an in-depth exploration of the role of this compound in pyrimidine synthesis, detailing the enzymatic reactions it participates in, the regulatory mechanisms that control its flux, and experimental methodologies for its study. This document is intended to serve as a comprehensive resource for researchers in molecular biology, biochemistry, and drug development who are focused on nucleotide metabolism and its therapeutic targeting.
This compound in the Pyrimidine Biosynthesis Pathway
This compound is the third committed intermediate in the de novo synthesis of pyrimidine nucleotides. Its formation and subsequent conversion are key steps that lead to the assembly of the pyrimidine ring.
Formation of this compound
This compound is synthesized from the condensation of carbamoyl phosphate and L-aspartate . This reaction is catalyzed by the enzyme aspartate transcarbamoylase (ATCase) . In this reaction, the carbamoyl group of carbamoyl phosphate is transferred to the amino group of L-aspartate, forming this compound and releasing inorganic phosphate.
In bacteria, ATCase is a standalone enzyme and a major site of allosteric regulation.[1] In mammals, this enzymatic activity is part of a large, multifunctional polypeptide known as the CAD protein , which also contains the carbamoyl phosphate synthetase II (CPSII) and dihydroorotase (DHOase) activities.[2][3] This channeling of intermediates within a single protein complex is thought to increase the efficiency of the pathway.
Conversion of this compound
Following its synthesis, this compound undergoes an intramolecular cyclization and dehydration reaction to form L-dihydroorotate . This reversible reaction is catalyzed by the enzyme dihydroorotase (DHOase) .[4] This step is crucial as it closes the pyrimidine ring. Similar to ATCase, the DHOase activity is also located on the multifunctional CAD protein in mammals.[2][3]
The pathway then continues with the oxidation of dihydroorotate to orotate, the addition of a ribose-phosphate moiety to form orotidine-5'-monophosphate (OMP), and finally decarboxylation to yield uridine monophosphate (UMP), the first pyrimidine nucleotide product of the pathway.
Quantitative Data on Key Enzymes
The efficiency and rate of the reactions involving this compound are described by their kinetic parameters. While these can vary depending on the organism and experimental conditions, the following tables summarize some reported values for the key enzymes.
| Enzyme | Substrate | Organism/System | Km Value | Vmax Value | Reference(s) |
| Aspartate Transcarbamoylase | L-Aspartate | E. coli | 14.7 mM | 26,225 µmol/h/mg | [5] |
| Aspartate Transcarbamoylase | L-Aspartate | Hamster (CAD domain) | 21 mM | 119.5 µmol/min/mg | [6] |
| Aspartate Transcarbamoylase | Carbamoyl Phosphate | Hamster (CAD domain) | 20.7 µM | 52.5 µmol/min/mg | [6] |
| Dihydroorotase (CAD) | N-carbamoyl-L-aspartate | Mammalian (CAD) | 241 µM | Not Reported | [3] |
| Dihydroorotase (CAD) | Dihydroorotate | Mammalian (CAD) | 28 µM | Not Reported | [3] |
Table 1: Kinetic Parameters of Enzymes Metabolizing this compound.
| Metabolite | Organism/Cell Type | Growth Condition | Intracellular Concentration (µM) | Reference(s) |
| Carbamoyl Aspartate | E. coli K12 wt | Minimal M9 medium | ~10-20 | [7] |
Table 2: Intracellular Concentration of this compound (Carbamoyl Aspartate).
Signaling Pathways and Regulation
The flux through the pyrimidine biosynthesis pathway, and thus the levels of this compound, is tightly regulated to meet the cell's demand for nucleotides. This regulation occurs primarily through allosteric feedback inhibition.
In mammals, the primary regulatory point is the carbamoyl phosphate synthetase II (CPSII) activity of the CAD protein.[1] It is allosterically activated by phosphoribosyl pyrophosphate (PRPP) , a substrate for both purine and pyrimidine synthesis, and inhibited by the end-product uridine triphosphate (UTP) .[2][8] Another end-product, cytidine triphosphate (CTP) , also contributes to the feedback inhibition of the pathway.[9] This intricate regulation ensures that pyrimidine synthesis is coordinated with the overall metabolic state of the cell and the availability of purine nucleotides.
Experimental Protocols
Detailed Methodology for Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric Method)
This protocol is adapted from the colorimetric method for the detection of ureido compounds.[5]
1. Principle: The amount of this compound (N-carbamoyl-L-aspartate) produced is determined by its reaction with diacetyl monoxime and antipyrine in an acidic environment to form a colored product, which can be quantified spectrophotometrically at 460 nm.
2. Reagents:
-
Assay Buffer: 50 mM Tris-acetate, pH 8.3.
-
Substrates:
-
Carbamoyl phosphate solution (e.g., 50 mM in assay buffer, prepare fresh).
-
L-aspartate solution (e.g., 100 mM in assay buffer).
-
-
Color Reagent A: 0.8% (w/v) diacetyl monoxime in 5% (v/v) acetic acid.
-
Color Reagent B: 0.5% (w/v) antipyrine in 50% (v/v) sulfuric acid.
-
Color Mix: Mix Color Reagent A and Color Reagent B in a 1:2 ratio just before use.
-
Enzyme Extract: Cell or tissue lysate containing ATCase activity, appropriately diluted in assay buffer.
-
Standard: N-carbamoyl-L-aspartate solution of known concentrations (e.g., 0 to 1 mM) for generating a standard curve.
3. Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. For each reaction, combine:
-
50 µL of Assay Buffer
-
10 µL of L-aspartate solution
-
20 µL of appropriately diluted enzyme extract
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of carbamoyl phosphate solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the Color Mix.
-
Heat the mixture at 60°C for 60 minutes to allow for color development.
-
Cool the mixture to room temperature.
-
Measure the absorbance at 460 nm using a microplate reader or spectrophotometer.
-
Prepare a standard curve using the N-carbamoyl-L-aspartate standards in place of the enzyme reaction mixture.
-
Calculate the amount of this compound produced in the enzymatic reaction from the standard curve and determine the specific activity of the enzyme.
Detailed Methodology for Dihydroorotase (DHOase) Activity Assay (Spectrophotometric Method)
This protocol is based on monitoring the change in absorbance as dihydroorotate is converted to this compound (reverse reaction).[10]
1. Principle: The hydrolysis of L-dihydroorotate to N-carbamoyl-L-aspartate (this compound) can be monitored by the decrease in absorbance at 230 nm.
2. Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.
-
Substrate: L-dihydroorotate solution (e.g., 1 mM in assay buffer).
-
Enzyme Extract: Cell or tissue lysate containing DHOase activity, appropriately diluted in assay buffer.
3. Procedure:
-
Set up a quartz cuvette or a UV-transparent 96-well plate.
-
To each well or cuvette, add:
-
900 µL of Assay Buffer (for a 1 mL cuvette) or an appropriate volume for the plate.
-
An appropriate amount of diluted enzyme extract.
-
-
Initiate the reaction by adding 100 µL of the L-dihydroorotate solution and mix quickly.
-
Immediately start monitoring the decrease in absorbance at 230 nm at a constant temperature (e.g., 25°C or 37°C) for several minutes.
-
The initial linear rate of the reaction (ΔA230/min) is used to calculate the enzyme activity.
-
The molar extinction coefficient for dihydroorotate at 230 nm under these conditions is required for the calculation of the reaction rate in terms of concentration per unit time.
Experimental Workflow for this compound Quantification
The quantification of intracellular this compound levels typically involves metabolite extraction followed by analysis using a sensitive analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol for Metabolite Extraction and LC-MS/MS Analysis of this compound
1. Principle: Intracellular metabolites are extracted from cultured cells, and the concentration of this compound in the extract is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.
2. Materials and Reagents:
-
Cell Culture: Adherent or suspension cells of interest.
-
Quenching Solution: Ice-cold 80% (v/v) methanol.
-
Extraction Solvent: A mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), pre-chilled to -20°C.
-
Internal Standard: A stable isotope-labeled version of this compound (e.g., 13C, 15N-labeled) for accurate quantification.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
LC Column: A suitable column for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
3. Procedure:
-
Cell Culture and Harvesting:
-
Culture cells to the desired density.
-
For adherent cells, rapidly aspirate the culture medium. For suspension cells, pellet the cells by centrifugation.
-
-
Quenching:
-
Immediately wash the cells with ice-cold saline or PBS to remove extracellular metabolites.
-
Quench the metabolism by adding ice-cold 80% methanol.
-
-
Metabolite Extraction:
-
Scrape the adherent cells in the quenching solution or resuspend the cell pellet.
-
Add the pre-chilled extraction solvent containing the internal standard.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete extraction.
-
-
Sample Clarification:
-
Centrifuge the cell extract at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using an appropriate LC gradient.
-
Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard and the standard curve.
-
Normalize the concentration to cell number or total protein content.
-
Conclusion
This compound is a pivotal intermediate in the de novo pyrimidine biosynthesis pathway. Its formation and conversion, catalyzed by aspartate transcarbamoylase and dihydroorotase, respectively, are critical steps in the synthesis of the pyrimidine ring. The flux through this part of the pathway is tightly regulated, primarily at the level of carbamoyl phosphate synthesis in mammals, ensuring a balanced supply of pyrimidine nucleotides for cellular needs. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to investigate the role of this compound and the broader pyrimidine synthesis pathway in various biological contexts, from fundamental metabolic studies to the development of novel therapeutic agents targeting nucleotide metabolism. The continued study of this pathway is essential for understanding cell proliferation and for identifying new strategies to combat diseases characterized by aberrant cell growth, such as cancer.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. The aspartate transcarbamoylase-dihydroorotase complex in Deinococcus radiophilus has an active dihydroorotase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural kinetics of the allosteric transition of aspartate transcarbamylase produced by physiological substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. The isolation and characterization of the aspartate transcarbamylase domain of the multifunctional protein, CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Central Role of Ureidosuccinic Acid in Human Pyrimidine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ureidosuccinic acid, also known as N-carbamoyl-L-aspartate, is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides, fundamental building blocks for DNA and RNA. This technical guide provides an in-depth exploration of the function of this compound in human metabolism. It details the enzymatic reactions governing its formation and conversion, the kinetic properties of the involved enzymes, and its intricate connection with the urea cycle. Furthermore, this guide discusses the analytical methodologies for the quantification of this compound and its enzymatic regulators, and explores its potential role as a biomarker in pathological conditions such as bladder cancer and its indirect association with metabolic disturbances in Canavan disease.
Introduction
This compound is a non-proteinogenic amino acid derivative that serves as a key metabolic intermediate.[1][2] Its primary and most well-established function in human metabolism is its role in the de novo synthesis of pyrimidines.[1][3] This pathway is essential for cell growth, proliferation, and genetic information storage and transfer. The synthesis and degradation of this compound are tightly regulated, and dysregulation of this pathway has been implicated in various disease states. This guide aims to provide a comprehensive technical overview of the metabolic significance of this compound, intended for professionals in biomedical research and drug development.
Biosynthesis and Catabolism of this compound
The metabolic journey of this compound is primarily confined to the cytoplasm and is governed by two key enzymatic steps.
Synthesis of this compound
This compound is formed through the condensation of carbamoyl phosphate and L-aspartic acid. This reaction is catalyzed by the enzyme aspartate carbamoyltransferase (ATCase) , also known as aspartate transcarbamoylase.[3]
Carbamoyl Phosphate + L-Aspartate ⇌ this compound + Phosphate
In humans, ATCase is part of a multifunctional enzyme known as CAD, which also contains carbamoyl phosphate synthetase II (CPSII) and dihydroorotase (DHO). This enzymatic complex facilitates substrate channeling, increasing the efficiency of the pathway.
Conversion to Dihydroorotate
This compound is subsequently converted to L-dihydroorotate through an intramolecular cyclization reaction that involves the removal of a water molecule. This reversible reaction is catalyzed by the enzyme dihydroorotase (DHO) .[3]
This compound ⇌ L-Dihydroorotate + H₂O
L-dihydroorotate is then further metabolized to orotate, a precursor for all pyrimidine nucleotides.
Signaling Pathways and Metabolic Relationships
The metabolism of this compound is intricately linked with other major metabolic pathways, most notably the urea cycle.
The Pyrimidine Biosynthesis Pathway
This compound is a central intermediate in the six-step de novo pyrimidine biosynthetic pathway that leads to the synthesis of uridine monophosphate (UMP).
Interplay with the Urea Cycle
The synthesis of this compound requires carbamoyl phosphate. In humans, there are two isozymes of carbamoyl phosphate synthetase (CPS):
-
CPS I: Located in the mitochondria and is primarily involved in the urea cycle, utilizing ammonia as the nitrogen donor.
-
CPS II: Located in the cytoplasm and is part of the CAD multifunctional enzyme, utilizing glutamine as the nitrogen donor for pyrimidine synthesis.
Under conditions of high ammonia levels, mitochondrial carbamoyl phosphate can be transported to the cytoplasm and utilized by aspartate carbamoyltransferase for pyrimidine synthesis. This metabolic crosstalk can lead to an overproduction of pyrimidine precursors, such as orotic acid, in certain urea cycle disorders.
Quantitative Data
Table 1: Presence of this compound in Human Biofluids
| Biofluid | Presence | Method of Detection | Reference |
| Urine | Detected | GC-MS, LC-MS | [1] |
| Blood/Plasma | Expected | - | |
| Cerebrospinal Fluid | Not Reported | - | - |
| Saliva | Not Reported | - | - |
Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| Aspartate Carbamoyltransferase (ATCase) | Carbamoyl Phosphate | 58 µM | - | Human Mononuclear Cells | [1] |
| L-Aspartate | 1.9 mM | - | Human Mononuclear Cells | [1] | |
| Dihydroorotase (DHO) | This compound | - | - | Human | [4] |
| L-Dihydroorotate | - | - | Human | [4] |
Note: Specific Vmax values are often dependent on enzyme concentration and assay conditions and are therefore not always reported in a standardized manner. Km values for human dihydroorotase are not well-defined in the literature.
Table 3: Relative Changes of this compound in Disease
| Disease | Biofluid/Tissue | Change in Concentration | Reference |
| Bladder Cancer | Urine | Decreased | |
| Canavan Disease | Brain | Indirectly affected | [3] |
Association with Human Diseases
Bladder Cancer
Some metabolomic studies have suggested a potential link between urinary levels of this compound and bladder cancer. A reported decrease in urinary this compound has been associated with bladder cancer, although the underlying mechanism and its utility as a definitive biomarker require further validation through larger clinical studies.
Canavan Disease
Canavan disease is a rare, progressive, and fatal neurological disorder caused by a deficiency of the enzyme aspartoacylase. This leads to a buildup of N-acetylaspartic acid (NAA) in the brain.[3] While this compound is not directly implicated in the primary pathology of Canavan disease, the massive accumulation of NAA and subsequent metabolic dysregulation in the brain could indirectly affect pyrimidine metabolism. The altered availability of aspartate, a precursor for both NAA and this compound, may play a role in these secondary metabolic disturbances.
Experimental Protocols
Measurement of this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in human urine.
6.1.1. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
Perform a protein precipitation step by adding a 3-fold volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C,¹⁵N-labeled this compound).
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
6.1.2. LC-MS/MS Conditions
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating this polar analyte.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition of the deprotonated parent ion [M-H]⁻ of this compound to a specific product ion.
-
Aspartate Carbamoyltransferase (ATCase) Activity Assay
This is a colorimetric assay based on the measurement of carbamoyl aspartate (this compound) produced.
6.2.1. Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate 1: 50 mM L-aspartate in assay buffer.
-
Substrate 2: 10 mM carbamoyl phosphate in assay buffer (prepare fresh).
-
Color Reagent A: 0.5% antipyrine in 50% sulfuric acid.
-
Color Reagent B: 0.8% diacetyl monoxime in water.
-
Color Mix: Mix Reagent A and Reagent B in a 2:1 ratio (prepare fresh and protect from light).
6.2.2. Procedure
-
Prepare the reaction mixture containing assay buffer, L-aspartate, and the enzyme source (cell lysate or purified enzyme).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding carbamoyl phosphate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Add the Color Mix to the reaction tubes.
-
Heat at 60°C for 30 minutes to allow color development.
-
Cool to room temperature and measure the absorbance at 466 nm.
-
Quantify the amount of this compound produced using a standard curve.
Dihydroorotase (DHO) Activity Assay
This assay measures the reverse reaction, the conversion of L-dihydroorotate to this compound.
6.3.1. Reagents
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
Substrate: 10 mM L-dihydroorotate in assay buffer.
-
Color reagents as described for the ATCase assay.
6.3.2. Procedure
-
Prepare the reaction mixture containing assay buffer and the enzyme source.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding L-dihydroorotate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and proceed with the colorimetric detection of this compound as described in the ATCase assay protocol.
Conclusion
This compound holds a central and indispensable position in human metabolism as a key intermediate in the de novo synthesis of pyrimidines. Its formation and subsequent conversion are tightly regulated enzymatic steps that are crucial for cellular proliferation and homeostasis. The metabolic interplay between the pyrimidine biosynthesis pathway and the urea cycle, particularly through the shared precursor carbamoyl phosphate, highlights the interconnectedness of central metabolic routes. While alterations in this compound levels have been observed in certain diseases, its role as a robust clinical biomarker requires further extensive validation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate roles of this compound in both health and disease, paving the way for potential therapeutic interventions and improved diagnostic strategies.
References
The Discovery and History of N-Carbamoylaspartic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-carbamoylaspartic acid, also known as ureidosuccinic acid, is a critical intermediate in the de novo biosynthesis of pyrimidines, fundamental components of nucleic acids. Its discovery was a pivotal moment in understanding nucleotide metabolism, revealing a key step in the pathway that is essential for cell proliferation. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to N-carbamoylaspartic acid. It includes detailed protocols for its synthesis, purification, and analysis, along with a summary of the kinetic properties of the enzyme responsible for its formation, aspartate transcarbamoylase (ATCase). Furthermore, this guide presents signaling pathways and experimental workflows in the form of Graphviz diagrams to facilitate a deeper understanding of the biochemical context of this important metabolite.
Introduction
N-carbamoyl-L-aspartic acid is the product of the first committed step in the de novo pyrimidine biosynthetic pathway.[1] This pathway is crucial for the synthesis of uridine, cytidine, and thymidine nucleotides, which are essential for DNA and RNA synthesis.[2] The enzyme that catalyzes the formation of N-carbamoylaspartic acid, aspartate transcarbamoylase (ATCase), is a key regulatory point in the pathway and has been a subject of extensive study for its allosteric regulation.[3] The de novo pathway is particularly important in rapidly proliferating cells, making it an attractive target for therapeutic intervention in cancer and infectious diseases.[1] This guide will delve into the historical context of the discovery of N-carbamoylaspartic acid and provide detailed technical information for its study.
History and Discovery
The elucidation of the pyrimidine biosynthetic pathway was a significant achievement in biochemistry during the mid-20th century. The discovery of N-carbamoylaspartic acid as a key intermediate was central to this effort.
Timeline of Key Discoveries:
-
1954: Lieberman and Kornberg first described the enzymatic synthesis and breakdown of orotic acid, a key pyrimidine precursor. In their seminal paper published in the Journal of Biological Chemistry, they identified "this compound" (N-carbamoylaspartic acid) as an intermediate in this pathway.[4]
-
1955: Further work by Lieberman and Kornberg detailed the properties of "ureidosuccinase," the enzyme responsible for the reversible cyclization of N-carbamoyl-L-aspartate to dihydroorotate.[5]
-
1956: Yates and Pardee demonstrated the feedback inhibition of ATCase by pyrimidine end-products, establishing it as a key regulatory enzyme in the pathway.[6] This was a landmark discovery in understanding allosteric regulation.
-
1960s: The complex quaternary structure of E. coli ATCase was elucidated, revealing its composition of distinct catalytic and regulatory subunits.[6][7] This provided a structural basis for its allosteric behavior.
These foundational discoveries laid the groundwork for decades of research into pyrimidine metabolism and the development of drugs targeting this essential pathway.
Biochemical Synthesis and Role
N-carbamoyl-L-aspartic acid is synthesized in the cytoplasm from carbamoyl phosphate and L-aspartic acid.[8] This reaction is catalyzed by aspartate transcarbamoylase (ATCase, EC 2.1.3.2).[7] In the subsequent step of the pathway, N-carbamoyl-L-aspartate is converted to L-dihydroorotate by dihydroorotase.[9]
The De Novo Pyrimidine Biosynthesis Pathway
The formation of N-carbamoylaspartic acid is the second step in the de novo synthesis of pyrimidines. The overall pathway is a critical metabolic route for producing the building blocks of nucleic acids.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of N-carbamoylaspartic acid.
Enzymatic Synthesis of N-Carbamoyl-L-aspartic Acid (Preparative Scale)
This protocol is designed for the production of N-carbamoyl-L-aspartic acid for further experimental use.
Materials:
-
Aspartate Transcarbamoylase (ATCase) from E. coli (commercially available or purified)
-
Carbamoyl phosphate lithium salt
-
L-Aspartic acid
-
Tris-HCl buffer (50 mM, pH 8.3)
-
Dowex 1-X8 resin (formate form) or other suitable anion exchange resin
-
Formic acid solutions (for elution)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve L-aspartic acid (e.g., 100 mM) and carbamoyl phosphate (e.g., 50 mM) in 50 mM Tris-HCl buffer, pH 8.3. The optimal pH for E. coli ATCase is around 8.3.
-
Enzyme Addition: Initiate the reaction by adding a catalytic amount of ATCase. The exact amount of enzyme will depend on its specific activity.
-
Incubation: Incubate the reaction mixture at 37°C for a sufficient time to allow for substrate conversion (e.g., 2-4 hours). The progress of the reaction can be monitored by HPLC.
-
Reaction Termination: Terminate the reaction by adding an equal volume of cold ethanol or by heating to denature the enzyme, followed by centrifugation to remove the precipitated protein.
Purification by Ion-Exchange Chromatography
N-carbamoylaspartic acid can be purified from the reaction mixture using anion-exchange chromatography.[10]
Procedure:
-
Column Preparation: Pack a column with Dowex 1-X8 resin (formate form) and equilibrate with deionized water.
-
Sample Loading: Adjust the pH of the reaction supernatant to neutral and load it onto the equilibrated column.
-
Washing: Wash the column with several volumes of deionized water to remove unbound components.
-
Elution: Elute the bound N-carbamoylaspartic acid using a linear gradient of formic acid (e.g., 0 to 2 M).
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of N-carbamoylaspartic acid using a suitable method such as HPLC or a colorimetric assay.
-
Lyophilization: Pool the fractions containing pure N-carbamoylaspartic acid and lyophilize to obtain the product as a solid.
Chemical Synthesis of N-Carbamoyl-L-aspartic Acid
An enzyme-free synthesis can be achieved using sodium cyanate.[8]
Materials:
-
L-Aspartic acid
-
Sodium cyanate
-
1 M Sodium hydroxide solution
-
Deuterated water (for NMR analysis)
Procedure:
-
Dissolution: Dissolve L-aspartic acid (e.g., 6.50 g, 50 mmol) and sodium cyanate (e.g., 3.21 g, 49 mmol) in a 1 M sodium hydroxide solution (50 mL).[8]
-
Reaction: Stir the mixture and allow it to stand for 16 hours at room temperature.[8]
-
Analysis: The reaction progress and yield can be determined by ¹H NMR spectroscopy.[8] A yield of approximately 92% can be expected under these conditions.[8]
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: Anion-exchange column.[11]
-
Mobile Phase: A gradient of ammonium phosphate buffer (e.g., from 1 mM, pH 3.0 to 38 mM, pH 4.5).[11]
-
Detection: UV absorbance at 200-280 nm.[11] For enhanced sensitivity, radiolabeled substrates can be used with an on-line liquid scintillation detector.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (600 MHz, D₂O, pH 7.0): Characteristic shifts for N-carbamoyl-L-aspartic acid can be observed.[2]
-
¹³C NMR: Can also be used for structural confirmation.
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂O₅ | [12] |
| Molar Mass | 176.13 g/mol | [12] |
| Melting Point | 174 - 175 °C | [13] |
| Solubility in Water | 3.7 mg/mL | [13] |
| pKa | 3.649 | [12] |
Kinetic Parameters of E. coli Aspartate Transcarbamoylase
The kinetics of E. coli ATCase are complex due to its allosteric nature and do not follow simple Michaelis-Menten kinetics. The activity is characterized by a sigmoidal dependence on the concentration of aspartate.
| Parameter | Value | Conditions | Reference |
| Vmax | 15-21 µmol carbamoylaspartate/µg/h | [14] | |
| K₀.₅ for Aspartate | 4-17 mM | Varies with allosteric effectors | [14] |
| Hill Coefficient (n_H) | 1.4 - 2.1 | Varies with allosteric effectors | [14] |
Allosteric Regulation:
-
ATP: An allosteric activator that increases the enzyme's affinity for aspartate (lowers K₀.₅) and decreases the Hill coefficient.[14]
-
CTP: An allosteric inhibitor that decreases the enzyme's affinity for aspartate (increases K₀.₅) and increases the Hill coefficient.[14]
-
UTP: Acts synergistically with CTP to inhibit ATCase activity.[15]
Conclusion
The discovery of N-carbamoylaspartic acid was a crucial step in unraveling the intricate pathway of pyrimidine biosynthesis. The enzyme responsible for its synthesis, aspartate transcarbamoylase, has become a model system for studying allosteric regulation. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working in the fields of biochemistry, drug discovery, and metabolic engineering. A thorough understanding of the synthesis, regulation, and analysis of N-carbamoylaspartic acid is essential for further advancements in these areas.
References
- 1. Exploring Aspartate Transcarbamoylase: A Promising Broad‐Spectrum Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-carbamoylaspartic acid | C5H8N2O5 | CID 93072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Temperature Effects on the Allosteric Responses of Native and Chimeric Aspartate Transcarbamoylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. I. Dihydroortic acid, this compound, and 5-carboxymethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. III. Ureidosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 8. Building the uracil skeleton in primitive ponds at the origins of life: carbamoylation of aspartic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. Measurement of aspartate carbamoyltransferase activity by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbamoyl aspartic acid - Wikipedia [en.wikipedia.org]
- 13. NP-MRD: Showing NP-Card for this compound (NP0000333) [np-mrd.org]
- 14. In vivo formation of allosteric aspartate transcarbamoylase containing circularly permuted catalytic polypeptide chains: implications for protein folding and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Nucleotide-Dependent Allosteric Regulation in Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
Ureidosuccinic Acid: A Key Metabolite in Saccharomyces cerevisiae Pyrimidine Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ureidosuccinic acid, also known as N-carbamoyl-L-aspartate, is a critical intermediate in the de novo pyrimidine biosynthetic pathway in Saccharomyces cerevisiae. This pathway is essential for the synthesis of nucleotides required for DNA and RNA production, making it a key focus for metabolic engineering and a potential target for antifungal drug development. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and transport of this compound in S. cerevisiae. It includes detailed experimental protocols for the quantification of pathway metabolites and the characterization of key enzymes, alongside a summary of available quantitative data to support further research and development in this area.
Introduction
Saccharomyces cerevisiae, a model eukaryotic organism, provides a powerful system for studying fundamental cellular processes, including metabolic pathways. The de novo pyrimidine biosynthesis pathway, which produces the building blocks for nucleic acids, is tightly regulated to meet the cell's physiological demands. This compound is the second committed intermediate in this pathway, and its production and conversion are central to the overall flux of pyrimidine synthesis. Understanding the intricate details of this compound metabolism is therefore crucial for manipulating this pathway for biotechnological applications or for the development of novel antifungal agents that target fungal-specific aspects of pyrimidine metabolism.
Biosynthesis of this compound
The synthesis of this compound in S. cerevisiae is the second step in the de novo pyrimidine biosynthetic pathway. This reaction is catalyzed by the multifunctional URA2 protein.
The URA2 Multifunctional Enzyme
In Saccharomyces cerevisiae, the first two steps of pyrimidine biosynthesis are catalyzed by a single multifunctional protein encoded by the URA2 gene.[1] This large, 240 kDa protein possesses two distinct enzymatic activities:
-
Carbamoyl Phosphate Synthetase (CPSase) : The N-terminal domain of URA2 catalyzes the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[1][2] This reaction is the first committed step of the pathway.
-
Aspartate Transcarbamoylase (ATCase) : The C-terminal domain of URA2 catalyzes the condensation of carbamoyl phosphate and L-aspartate to form this compound and inorganic phosphate.[1][3]
The bifunctional nature of URA2 is thought to facilitate the channeling of the highly labile intermediate, carbamoyl phosphate, directly from the CPSase active site to the ATCase active site, thereby increasing metabolic efficiency and preventing the diffusion of this intermediate into other metabolic pathways.[1] While early studies suggested a nuclear localization for the URA2 protein, more recent evidence from immunocytochemistry and GFP tagging indicates that the bulk of the URA2 protein resides in the cytoplasm.[4][5]
Subsequent Metabolic Fate
This compound is subsequently converted to dihydroorotate by the enzyme dihydroorotase, encoded by the URA4 gene. Dihydroorotate is then oxidized to orotate by dihydroorotate dehydrogenase, encoded by the URA1 gene.[6][7][8] This latter enzyme is a flavoenzyme located in the cytosol in S. cerevisiae and uses fumarate as an electron acceptor.[6][8]
Signaling Pathways and Regulation
The de novo pyrimidine biosynthetic pathway is meticulously regulated to ensure a balanced supply of nucleotides. This regulation occurs at both the transcriptional and post-translational levels, with the URA2 enzyme being a primary control point.
Feedback Inhibition
The activity of the URA2 protein is allosterically regulated by the end-product of the pathway, uridine triphosphate (UTP). UTP acts as a feedback inhibitor of both the CPSase and ATCase activities of URA2.[4][9][10] The inhibition of CPSase by UTP is competitive with respect to ATP, while the inhibition of ATCase is non-competitive.[4] This dual inhibition ensures a rapid response to changes in intracellular UTP levels, effectively shutting down the pathway when pyrimidine pools are replete.
Transcriptional Regulation
The expression of the URA genes is also subject to regulation. An excess of UTP leads to the repression of URA2 gene transcription.[10] Conversely, the pathway is induced by the accumulation of early intermediates, such as dihydroorotate.[1][11] This induction is mediated by the transcriptional activator protein Ppr1p, which directly senses the levels of dihydroorotic acid and orotic acid.[1]
This compound Transport
Saccharomyces cerevisiae possesses a transport system for the uptake of this compound from the environment. This transport is mediated by the allantoate permease, encoded by the DAL5 gene.[12][13] The transport of this compound is an active process, capable of concentrating the metabolite up to 10,000-fold inside the cell.[14] The uptake is regulated by the nitrogen source available to the cell; it is active when proline is the nitrogen source but is inhibited by ammonium sulfate or glutamic acid.[14][15][16]
Quantitative Data
Quantitative analysis of this compound and related metabolites is essential for understanding the flux through the pyrimidine pathway and for evaluating the effects of genetic or chemical perturbations.
Table 1: Kinetic Parameters of this compound Transport
| Parameter | Value | Conditions | Reference |
| Vmax | 20-25 µmol/ml cell water/min | Proline as nitrogen source | [14] |
| Km | 3 x 10⁻⁵ M | Proline as nitrogen source | [14] |
Table 2: Kinetic Parameters of Enzymes in the Pyrimidine Pathway
| Enzyme | Substrate | Km | Ki | Inhibitor | Reference |
| Carbamoyl Phosphate Synthetase (URA2) | Glutamine | 5 x 10⁻⁴ M | - | - | [17] |
| Bicarbonate | 3 x 10⁻³ M | - | - | [17] | |
| - | - | 2.4 x 10⁻⁴ M | UTP | [17] | |
| Dihydroorotate Dehydrogenase (URA1) | Dihydroorotate | - | 7.7 µM | Orotate | [6][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in S. cerevisiae.
Metabolite Extraction from S. cerevisiae
Objective: To extract intracellular metabolites, including this compound, for downstream quantitative analysis. This protocol is adapted from methods described for yeast metabolomics.[16][19]
Materials:
-
Yeast culture
-
Fast filtration apparatus with 0.45 µm nylon filters
-
Liquid nitrogen
-
Acetonitrile/water mixture (1:1, v/v), pre-chilled to -20°C
-
Centrifuge capable of reaching high speeds at 4°C
-
Lyophilizer
Procedure:
-
Rapidly harvest yeast cells from a liquid culture in the exponential growth phase by vacuum filtration onto a 0.45 µm nylon filter.
-
Immediately wash the cells on the filter with an appropriate volume of cold water to remove extracellular metabolites.
-
Quickly plunge the filter with the cell pellet into liquid nitrogen to quench all metabolic activity.
-
Transfer the frozen filter to a pre-chilled tube containing the acetonitrile/water mixture.
-
Vortex the tube vigorously to resuspend the cells and facilitate metabolite extraction.
-
Centrifuge the suspension at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the extracted metabolites to a new tube.
-
Lyophilize the supernatant to dryness.
-
The dried metabolite extract can be stored at -80°C until analysis by LC-MS or other methods.
Aspartate Transcarbamoylase (ATCase) Activity Assay
Objective: To measure the enzymatic activity of the ATCase domain of the URA2 protein. This is a colorimetric assay.[20]
Materials:
-
Yeast cell-free extract or purified URA2 protein
-
50 mM Tris-acetate buffer, pH 8.3
-
Carbamoyl phosphate solution (4.8 mM)
-
L-aspartate solution (various concentrations for kinetic analysis)
-
Colorimetric reagent (e.g., a solution containing antipyrine and diacetyl monoxime)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-acetate buffer (pH 8.3) and a saturating concentration of carbamoyl phosphate (4.8 mM).
-
Initiate the reaction by adding the yeast cell-free extract or purified URA2 protein and L-aspartate.
-
Incubate the reaction at 25°C for a defined period.
-
Stop the reaction (e.g., by adding a strong acid).
-
Add the colorimetric reagent, which reacts with the this compound produced.
-
Develop the color by heating.
-
Measure the absorbance at the appropriate wavelength (e.g., 466 nm for the antipyrine/diacetyl monoxime method).
-
Calculate the amount of this compound produced using a standard curve.
-
Determine the specific activity of the enzyme (µmol of product formed per minute per mg of protein).
Dihydroorotate Dehydrogenase (DHODH) Activity Assay
Objective: To measure the enzymatic activity of dihydroorotate dehydrogenase (URA1). This is a spectrophotometric assay that monitors the formation of orotate.[3][21]
Materials:
-
Yeast cell-free extract or purified URA1 protein
-
Assay buffer: 50 mM Tris/HCl, 150 mM KCl, 0.1% (v/v) Triton X-100, pH 8
-
Dihydroorotate (DHO) solution (e.g., 1 mM)
-
Fumarate solution (e.g., 1 mM)
-
Spectrophotometer capable of measuring in the UV range
Procedure:
-
Prepare the reaction mixture in a quartz cuvette containing the assay buffer, dihydroorotate, and fumarate.
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding the yeast cell-free extract or purified URA1 protein.
-
Monitor the increase in absorbance at 280 nm over time. This corresponds to the formation of orotate (ε = 7500 M⁻¹ cm⁻¹).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the specific activity of the enzyme (µmol of orotate formed per minute per mg of protein).
This compound as a Drug Target
The de novo pyrimidine biosynthetic pathway is essential for fungal viability, making its enzymes attractive targets for the development of antifungal drugs.[22] As the enzymes in this pathway can exhibit structural and functional differences between fungi and humans, there is potential for the development of selective inhibitors. The URA2 multifunctional enzyme, in particular, represents a promising target due to its critical role in the initial steps of the pathway. Inhibitors targeting either the CPSase or ATCase domains of URA2 could effectively block pyrimidine biosynthesis and inhibit fungal growth. Furthermore, understanding the transport of this compound could open up strategies to manipulate intracellular pools of this metabolite, potentially sensitizing fungi to other therapeutic agents.
Conclusion
This compound is a central metabolite in the de novo pyrimidine biosynthesis pathway of Saccharomyces cerevisiae. Its synthesis and subsequent conversion are tightly regulated to maintain cellular homeostasis of nucleotides. This technical guide has provided a detailed overview of the metabolic role of this compound, the enzymes involved in its metabolism, and the regulatory mechanisms that govern its production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals seeking to further investigate this important metabolic pathway. Continued research into the intricacies of this compound metabolism in S. cerevisiae will undoubtedly contribute to advancements in both fundamental biological understanding and the development of novel antifungal therapies.
References
- 1. Activation of transcription by metabolic intermediates of the pyrimidine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Analysis of Saccharomyces cerevisiae Dihydroorotase Reveals Molecular Insights into the Tetramerization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nuclear localization of aspartate transcabamoylase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The yeast Ura2 protein that catalyses the first two steps of pyrimidines biosynthesis accumulates not in the nucleus but in the cytoplasm, as shown by immunocytochemistry and Ura2-green fluorescent protein mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound permeation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound uptake in yeast and some aspects of its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ureidosuccinate is transported by the allantoate transport system in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Pyrimidine Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Transcription by Metabolic Intermediates of the Pyrimidine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of pyrimidine biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ureidosuccinate is transported by the allantoate transport system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dihydroorotate dehydrogenase from Saccharomyces cerevisiae: spectroscopic investigations with the recombinant enzyme throw light on catalytic properties and metabolism of fumarate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation and optimization of metabolome sample preparation methods for Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Pathway of Product Release from the R State of Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. New insights into the pyrimidine salvage pathway of Saccharomyces cerevisiae: requirement of six genes for cytidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical properties and structure of ureidosuccinic acid.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ureidosuccinic acid, also known as N-carbamoyl-L-aspartic acid, is a key intermediate in the de novo pyrimidine biosynthesis pathway. This critical metabolic role positions it as a molecule of significant interest in various fields of biomedical research, including cancer biology and metabolic disorders. This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of this compound, supplemented with experimental protocols and data visualizations to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
This compound is a dicarboxylic acid and a derivative of aspartic acid.[1][2] Its chemical structure features a ureido group (-NH-CO-NH2) attached to the alpha-amino group of aspartic acid.
Stereoisomerism
This compound possesses a chiral center at the alpha-carbon, inherited from its precursor, L-aspartic acid. Consequently, it exists as two stereoisomers: L-ureidosuccinic acid and D-ureidosuccinic acid. The L-isomer is the biologically active form found in metabolic pathways.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(carbamoylamino)butanedioic acid | [2][4] |
| Synonyms | N-Carbamoyl-L-aspartic acid, Carbamylaspartic acid | [1][5] |
| Chemical Formula | C5H8N2O5 | [1][6] |
| Molecular Weight | 176.13 g/mol | [1][6] |
| Melting Point | 174-175 °C | [2][7] |
| pKa1 (first carboxylic acid) | ~3.33 - 3.65 | [8][9] |
| pKa2 (second carboxylic acid) | Varies depending on source | |
| Water Solubility | 3.7 mg/mL | [7] |
| Solubility in other solvents | Soluble in DMSO (~1 mg/mL) and dimethylformamide (~1 mg/mL). Soluble in hot water. | [9][10] |
| Appearance | White to off-white solid | [11] |
| Stability | Stable for at least 2 years when stored at -20°C. Aqueous solutions are not recommended to be stored for more than one day. | [6] |
Experimental Protocols
Synthesis of this compound (Enzymatic)
Principle: The biosynthesis of L-ureidosuccinic acid is catalyzed by the enzyme aspartate carbamoyltransferase (ACTase), which facilitates the condensation of L-aspartate and carbamoyl phosphate.[2][6]
Materials:
-
L-aspartate solution (e.g., 100 mM)
-
Carbamoyl phosphate solution (e.g., 100 mM)
-
Purified aspartate carbamoyltransferase (ACTase)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
-
Analytical system for product quantification (e.g., HPLC)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-aspartate, and carbamoyl phosphate in appropriate concentrations.
-
Pre-incubate the reaction mixture at the optimal temperature for ACTase activity (typically 37°C).
-
Initiate the reaction by adding a known amount of purified ACTase to the reaction mixture.
-
Allow the reaction to proceed for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture using a suitable analytical method, such as HPLC, to separate and quantify the this compound formed.
Determination of pKa by Potentiometric Titration
Principle: The pKa values of this compound can be determined by monitoring the pH of a solution of the acid as a strong base is incrementally added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Add KCl solution to maintain a constant ionic strength.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) using the standardized HCl solution.
-
Place the solution on a magnetic stirrer and immerse the calibrated pH electrode.
-
Begin the titration by adding small, precise volumes of the standardized NaOH solution from the burette.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the expected equivalence points and reached a plateau in the basic range.
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence points from the inflection points of the curve. The pKa values are the pH values at the half-equivalence points.
Biological Role: Pyrimidine Biosynthesis
This compound is a crucial intermediate in the de novo synthesis of pyrimidines, which are essential components of nucleic acids (DNA and RNA).[1][2] The pathway involves a series of enzymatic reactions that convert simple precursor molecules into pyrimidine nucleotides.
The formation of this compound is a key regulatory step in this pathway. In bacteria, the enzyme aspartate transcarbamoylase (ATCase), which catalyzes this step, is allosterically regulated by the final products of the pathway, such as CTP, providing a feedback mechanism to control pyrimidine synthesis.[6] In animals, the regulatory step is the formation of carbamoyl phosphate, catalyzed by carbamoyl phosphate synthetase II.[6]
Caption: De novo pyrimidine biosynthesis pathway highlighting the role of this compound.
Experimental Workflow and Logical Relationships
A typical workflow for the characterization of this compound involves its synthesis or isolation, followed by structural and physicochemical analysis.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a fundamentally important metabolite with well-defined chemical properties and a central role in pyrimidine biosynthesis. A thorough understanding of its chemistry, structure, and biological function is essential for researchers in drug development and molecular biology. The data and protocols presented in this guide offer a comprehensive resource for the scientific community, facilitating further investigation into the roles of this compound in health and disease.
References
- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Study of this compound and related compounds in pyrimidine synthesis by Lactobacillus bulgaricus 09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. davuniversity.org [davuniversity.org]
- 6. This compound | C5H8N2O5 | CID 279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrimidine Biosynthesis - CD Biosynsis [biosynsis.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. (PDF) The Enzymic Synthesis of this compound in Rat [research.amanote.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
The Nexus of Nitrogen Metabolism: A Technical Guide to Ureidosuccinic Acid and the Urea Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ureidosuccinic acid, an intermediate in the de novo synthesis of pyrimidines, serves as a critical biomarker for inborn errors of metabolism, particularly urea cycle disorders (UCDs). This technical guide provides an in-depth exploration of the biochemical relationship between this compound and the urea cycle. It details the metabolic shunt that leads to its accumulation in pathological states, presents quantitative data on its levels in various UCDs, and offers comprehensive experimental protocols for its detection and quantification. Furthermore, this guide utilizes detailed pathway and workflow diagrams to visually articulate these complex processes, offering a valuable resource for researchers and clinicians in the field of metabolic diseases and drug development.
Introduction
The urea cycle is a vital metabolic pathway responsible for the detoxification of ammonia, a byproduct of amino acid catabolism, by converting it into urea for excretion. Inborn errors affecting any of the six enzymes or two transporters of this cycle lead to a group of devastating genetic disorders known as urea cycle disorders (UCDs). These disorders are characterized by the accumulation of ammonia (hyperammonemia) and other precursor metabolites, leading to severe neurological damage and other systemic manifestations.
One such precursor, carbamoyl phosphate, occupies a crucial metabolic branch point. Synthesized in the mitochondria by carbamoyl phosphate synthetase I (CPS I), it is a primary substrate for the urea cycle. However, a distinct cytosolic enzyme, carbamoyl phosphate synthetase II (CPS II), produces carbamoyl phosphate for the de novo pyrimidine biosynthesis pathway. In certain UCDs, particularly Ornithine Transcarbamylase (OTC) deficiency, the most common UCD, mitochondrial carbamoyl phosphate accumulates and can "spill over" into the cytosol. This excess cytosolic carbamoyl phosphate is then channeled into the pyrimidine synthesis pathway, leading to the overproduction of downstream metabolites, including this compound and orotic acid. Consequently, the measurement of these metabolites in biological fluids has become a key diagnostic tool for several UCDs.
This guide will delve into the intricate connection between this compound and the urea cycle, providing the technical details necessary for its study and application as a biomarker.
Biochemical Pathways
The intersection of the urea cycle and pyrimidine biosynthesis is a prime example of metabolic compartmentalization and the consequences of its disruption.
The Urea Cycle
The urea cycle primarily occurs in the liver and involves a series of five enzymatic reactions that convert two molecules of ammonia and one molecule of bicarbonate into urea. The initial two steps take place in the mitochondria, while the subsequent three occur in the cytosol.
Caption: The enzymatic steps of the urea cycle, highlighting the subcellular localization.
De Novo Pyrimidine Biosynthesis
This pathway is responsible for the synthesis of pyrimidine nucleotides, which are essential components of DNA, RNA, and other critical biomolecules. The initial steps, which are relevant to this guide, occur in the cytosol.
Caption: The initial cytosolic steps of de novo pyrimidine biosynthesis.
The Metabolic Link: Carbamoyl Phosphate Shunt
In a healthy individual, the mitochondrial and cytosolic pools of carbamoyl phosphate are largely separate. However, in OTC deficiency, the block in the urea cycle leads to a buildup of carbamoyl phosphate within the mitochondria. This concentration gradient drives the efflux of carbamoyl phosphate from the mitochondria into the cytosol. The excess cytosolic carbamoyl phosphate then becomes a substrate for aspartate transcarbamoylase (ATCase), the second enzyme in the pyrimidine biosynthesis pathway, leading to a significant increase in the production of N-carbamoylaspartate (this compound) and its subsequent metabolite, orotic acid.
Caption: The shunting of mitochondrial carbamoyl phosphate to the cytosol in OTC deficiency.
Data Presentation: this compound in Urea Cycle Disorders
Quantitative analysis of this compound and related metabolites in urine and plasma is a cornerstone in the diagnosis and monitoring of UCDs. While orotic acid is more commonly reported due to its historical diagnostic significance, this compound is the direct product of the metabolic shunt and its levels are also significantly elevated.
Table 1: Representative Urinary Organic Acid Levels in Urea Cycle Disorders
| Analyte | Healthy Control (mmol/mol creatinine) | OTC Deficiency (mmol/mol creatinine) | CPS I Deficiency (mmol/mol creatinine) | Argininosuccinic Aciduria (mmol/mol creatinine) |
| This compound | < 1.0 | > 10 - 500+ | < 1.0 | < 5.0 |
| Orotic Acid | < 3.0 | > 20 - 1000+ | < 3.0 | < 10.0 |
| Citrulline | 5 - 20 | < 5 | < 5 | 100 - 300 |
| Argininosuccinic Acid | Not Detected | Not Detected | Not Detected | > 2000 |
Note: These values are representative and can vary significantly based on the severity of the enzyme deficiency, metabolic state of the patient, and analytical methodology. It is crucial to establish laboratory-specific reference ranges.
Experimental Protocols
The accurate quantification of this compound requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of urinary organic acids, including this compound.
Protocol: Quantitative Analysis of Urinary this compound by GC-MS
4.1.1. Principle
Urinary organic acids are extracted from the urine matrix, derivatized to increase their volatility, and then separated and quantified by GC-MS. Stable isotope-labeled internal standards are used to ensure accuracy and precision.
4.1.2. Materials and Reagents
-
Urine sample
-
Internal Standard Solution: this compound-¹³C₄,¹⁵N₂ (or other suitable stable isotope-labeled standard) in methanol/water.
-
Hydroxylamine hydrochloride solution
-
Sodium chloride
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
-
GC-MS system with a capillary column (e.g., DB-5ms)
4.1.3. Sample Preparation
-
Sample Thawing and Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine concentration, normalize the sample volume to a constant creatinine concentration (e.g., 1 mg creatinine).
-
Internal Standard Addition: Add a known amount of the internal standard solution to each urine sample, calibrator, and quality control sample.
-
Oximation: Add hydroxylamine hydrochloride solution to protect keto-groups and incubate.
-
Acidification and Extraction: Acidify the samples with hydrochloric acid and saturate with sodium chloride. Perform a liquid-liquid extraction with ethyl acetate. Repeat the extraction twice.
-
Drying: Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Derivatization: Reconstitute the dried residue in pyridine and add BSTFA with 1% TMCS. Incubate to form trimethylsilyl (TMS) derivatives.
4.1.4. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
-
Chromatographic Separation: Use a suitable temperature program to separate the organic acid derivatives on the capillary column.
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor specific ions for this compound-TMS and the internal standard-TMS.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of this compound in the patient samples from the calibration curve.
Caption: A generalized workflow for the quantification of this compound in urine by GC-MS.
Conclusion
This compound is a pivotal biomarker in the diagnostic landscape of urea cycle disorders, offering a direct window into the metabolic dysregulation that characterizes these conditions. Its accumulation, driven by the shunting of excess mitochondrial carbamoyl phosphate into the pyrimidine biosynthesis pathway, provides a quantifiable measure of the metabolic block in the urea cycle, particularly in OTC deficiency. The analytical methods detailed in this guide, coupled with a thorough understanding of the underlying biochemical pathways, empower researchers and clinicians to accurately diagnose and monitor patients with UCDs. The continued refinement of these techniques and the exploration of this compound's role in the broader context of metabolic disease will undoubtedly contribute to improved patient outcomes and the development of novel therapeutic strategies.
The Ubiquitous Role of Ureidosuccinic Acid in Organisms: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ureidosuccinic acid, also known as N-carbamoyl-L-aspartate, is a crucial intermediate metabolite in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. Its presence is conserved across all domains of life, from bacteria to plants and humans, highlighting its fundamental role in cellular proliferation and metabolism.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of this compound in various organisms, detailing its biosynthetic pathway, available quantitative data, and the experimental protocols for its detection and quantification.
Natural Occurrence and Biosynthesis
This compound is an integral component of the pyrimidine biosynthesis pathway. It is synthesized in the cytoplasm from carbamoyl phosphate and L-aspartic acid, a reaction catalyzed by the enzyme aspartate carbamoyltransferase (ACTase).[1][2] This metabolite is subsequently converted to dihydroorotate by dihydroorotase.
The presence of this compound has been confirmed in a wide range of organisms, including:
-
Yeast: Saccharomyces cerevisiae[1]
-
Plants: Arabidopsis thaliana[1]
-
Nematodes: Caenorhabditis elegans
-
Humans: Homo sapiens, where it has been detected in urine and prostate tissue.[5]
While its presence is universal among organisms that synthesize pyrimidines de novo, the concentration of this compound can vary depending on the organism, tissue type, and metabolic state.
Quantitative Data on this compound Occurrence
The quantification of endogenous metabolites like this compound is essential for understanding metabolic fluxes and for biomarker discovery. However, obtaining precise concentration data can be challenging due to its transient nature as a metabolic intermediate.
| Organism/Tissue | Concentration | Method of Quantification | Reference |
| Escherichia coli | 0.00011 µmol/g dry weight | LC-MS/MS | Bennett et al., 2009 |
| Saccharomyces cerevisiae | Can be concentrated up to 10,000-fold intracellularly (Vmax for transport: 20-25 µmol/mL cell water/min, Km: 3x10⁻⁵ M) | Radiometric Uptake Assay | [6] |
| Human Serum | Linearity of detection: 0.9 - 90 µg/mL | HPLC with fluorimetric detection | [1] |
Note: The data for Saccharomyces cerevisiae pertains to the active transport and accumulation of exogenous this compound, not its basal endogenous concentration.
Signaling Pathways and Metabolic Regulation
This compound is a key node in the pyrimidine biosynthetic pathway, which is tightly regulated to meet the cellular demand for nucleotides. The activity of aspartate carbamoyltransferase, the enzyme responsible for its synthesis, is often a major regulatory point. In many bacteria, this enzyme is allosterically inhibited by the end-product of the pathway, CTP, and activated by ATP. This feedback inhibition ensures that the production of pyrimidines is balanced with the cell's energy status and requirements for nucleic acid synthesis.
Experimental Protocols
The accurate quantification of this compound from biological matrices requires robust and sensitive analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.
Sample Preparation
a) From Bacterial/Yeast Cells:
-
Quenching Metabolism: Rapidly quench metabolic activity by adding the cell culture to a cold solvent, such as a 60% methanol solution at -40°C.
-
Cell Lysis: Pellet the cells by centrifugation at low temperature. Resuspend the pellet in an extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v) and lyse the cells using methods like bead beating or sonication.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.
b) From Human Urine:
-
Sample Collection: Collect mid-stream urine samples and immediately store them at -80°C until analysis.
-
Thawing and Centrifugation: Thaw the urine samples on ice and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to remove any particulate matter.
-
Dilution: Dilute the supernatant with an appropriate solvent, such as 0.1% formic acid in water, prior to injection into the LC-MS/MS system.
c) From Human Plasma/Serum:
-
Protein Precipitation: Add a cold organic solvent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma), to the plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for analysis.
HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar metabolites like this compound.
-
Mobile Phase: A gradient elution is commonly employed using two mobile phases:
-
Mobile Phase A: Water with an additive like 0.1% formic acid to improve ionization.
-
Mobile Phase B: An organic solvent like acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of acidic compounds like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for this compound, which provides high selectivity and sensitivity.
-
Precursor Ion (m/z): 175.0
-
Product Ions (m/z): 131.0, 87.0 (example transitions, should be optimized)
-
-
-
Quantification:
-
A standard curve is generated using a series of known concentrations of a this compound analytical standard.
-
The concentration of this compound in the biological samples is determined by comparing the peak area of the analyte to the standard curve.
-
The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.
-
Conclusion
This compound is a universally conserved metabolite that plays a central role in the de novo synthesis of pyrimidines. Its ubiquitous presence across diverse organisms underscores the fundamental importance of this metabolic pathway. While quantitative data on its endogenous concentrations are still emerging, advanced analytical techniques like HPLC-MS/MS provide the necessary tools for its accurate measurement. Further research into the quantification of this compound in various physiological and pathological states will undoubtedly provide deeper insights into cellular metabolism and may lead to the discovery of novel biomarkers and therapeutic targets.
References
- 1. N-Carbamoyl-L-aspartic acid (L-Ureidosuccinic acid) | Endogenous Metabolite | 13184-27-5 | Invivochem [invivochem.com]
- 2. lcms.cz [lcms.cz]
- 3. pasticceriasozzi.it [pasticceriasozzi.it]
- 4. P. aeruginosa Metabolome Database: N-carbamoyl-L-aspartate (PAMDB006306) [pseudomonas.umaryland.edu]
- 5. Showing Compound N-carbamoyl-L-aspartate (FDB031033) - FooDB [foodb.ca]
- 6. Measurement of aspartate carbamoyltransferase activity by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Ureidosuccinic Acid: Synonyms, Experimental Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ureidosuccinic acid, a key intermediate in pyrimidine biosynthesis. This document details its various synonyms found in scientific literature, outlines experimental protocols for its use in enzymatic assays, presents relevant quantitative data, and illustrates its position in a critical metabolic pathway.
Synonyms for this compound in Scientific Literature
This compound is known by a variety of names in scientific and commercial contexts. A thorough understanding of these synonyms is crucial for effective literature review and database searches.
| Nomenclature Type | Synonym [1][2] |
| Systematic IUPAC Name | 2-(Carbamoylamino)butanedioic acid[2] |
| Common/Trivial Name | Carbamoyl aspartic acid[3] |
| Carbamylaspartic acid | |
| N-Carbamoyl-L-aspartic acid[4] | |
| N-Carbamoyl-DL-aspartic acid | |
| Anionic Form | Ureidosuccinate |
| Carbamoyl-L-aspartate | |
| CAS Registry Number | 923-37-5 |
| PubChem CID | 279[2] |
| ChEBI ID | CHEBI:15859 |
| MeSH Term | This compound |
Experimental Protocols
This compound is a key substrate for the enzyme dihydroorotase (DHOase), making it central to assays measuring the activity of this enzyme. Below is a detailed methodology for a colorimetric assay adapted from optimized high-throughput screening protocols.[5]
Colorimetric Assay for Dihydroorotase (DHOase) Activity
This protocol describes a method to determine DHOase activity by quantifying the amount of remaining this compound (N-carbamoyl-L-aspartate) after the enzymatic reaction. The ureido group of the substrate reacts with a colorimetric reagent to produce a colored product that can be measured spectrophotometrically.
Principle:
Dihydroorotase catalyzes the reversible conversion of N-carbamoyl-L-aspartate to L-dihydroorotate. By measuring the decrease in the concentration of the substrate, this compound, the enzyme's activity can be determined. A colorimetric method using diacetylmonoxime (DAMO) and thiosemicarbazide (TSC) is employed to detect the ureido moiety of the substrate.
Materials and Reagents:
-
Purified Dihydroorotase (DHOase) enzyme
-
This compound (N-carbamoyl-L-aspartate)
-
Diacetylmonoxime (DAMO)
-
Thiosemicarbazide (TSC)
-
Acidic reagent (e.g., a mixture of sulfuric acid and phosphoric acid)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Microplates (384-well recommended for high-throughput screening)
-
Spectrophotometer capable of reading absorbance at the appropriate wavelength (typically around 540 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will typically be in the millimolar range.
-
Prepare the DHOase enzyme solution in the assay buffer to the desired concentration.
-
Prepare the colorimetric reagent by dissolving DAMO and TSC in the acidic reagent.
-
-
Enzymatic Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the this compound substrate solution to each well.
-
To initiate the reaction, add the DHOase enzyme solution to the wells. For control wells (no enzyme activity), add an equal volume of assay buffer.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 15-30 minutes).[6] The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Colorimetric Detection:
-
Stop the enzymatic reaction by adding the acidic colorimetric reagent (DAMO-TSC solution) to each well.
-
Incubate the plate to allow for color development. This step typically does not require heating.[5]
-
Measure the absorbance of each well using a spectrophotometer at the wavelength of maximum absorbance for the colored product.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of unreacted this compound in each sample by comparing its absorbance to the standard curve.
-
Calculate the DHOase activity based on the amount of substrate consumed over time. Enzyme activity can be expressed in units such as µmol of substrate converted per minute per mg of enzyme.
-
Quantitative Data
The following table summarizes key quantitative parameters related to the enzymatic assay of DHOase using this compound.
| Parameter | Value | Organism/Conditions | Reference |
| Enzyme Activity Assay Type | Spectrophotometric | Measures decrease in absorbance at 230 nm due to hydrolysis of dihydroorotate. | [6] |
| Substrate Concentration | 0.5 mM Dihydroorotate | Assay for Saccharomyces cerevisiae DHOase. | [6] |
| Assay Buffer | 100 mM Tris-HCl, pH 8.0 | For Saccharomyces cerevisiae DHOase assay. | [6] |
| Extinction Coefficient of DHO | 0.92 mM⁻¹·cm⁻¹ at 230 nm | For calculating enzyme activity. | [6] |
| HTS Assay Z'-factor (DAMO-TSC) | 0.7 - 0.8 | High-throughput screening assay for DHOase, indicating excellent assay quality.[5] | [5] |
| HTS Assay Z'-factor (DAMO-antipyrine) | 0.5 - 0.6 | High-throughput screening assay for DHOase, indicating good assay quality.[5] | [5] |
| IC₅₀ of Myricetin | 12.48 ± 0.47 μM | Inhibition of Saccharomyces cerevisiae DHOase. | [7] |
| IC₅₀ of 5-Fluoroorotate (5-FOA) | > 600 μM | Inhibition of Saccharomyces cerevisiae DHOase. | [7] |
Signaling Pathway and Experimental Workflow Visualization
This compound is a crucial intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA production. The following diagrams illustrate the position of this compound in this pathway and a typical experimental workflow for a DHOase assay.
De Novo Pyrimidine Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of this compound.
Experimental Workflow for DHOase Assay
Caption: A typical experimental workflow for the colorimetric assay of Dihydroorotase (DHOase) activity.
References
- 1. ymdb.ca [ymdb.ca]
- 2. This compound | C5H8N2O5 | CID 279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. commons.emich.edu [commons.emich.edu]
- 4. N-Carbamoyl-L-aspartic acid (L-Ureidosuccinic acid) | Endogenous Metabolite | 13184-27-5 | Invivochem [invivochem.com]
- 5. A colorimetric assay optimization for high-throughput screening of dihydroorotase by detecting ureido groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Analysis of Saccharomyces cerevisiae Dihydroorotase Reveals Molecular Insights into the Tetramerization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Dynamics of the Active Site Loop in Dihydroorotase Highlighting the Limitations of Loop-In Structures for Inhibitor Docking - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canavan disease is a devastating neurodegenerative disorder characterized by a deficiency of the enzyme aspartoacylase (ASPA) and a subsequent massive accumulation of N-acetylaspartic acid (NAA) in the brain. While NAA is the primary diagnostic marker, the broader metabolic consequences of ASPA deficiency are not fully elucidated. This technical guide explores the potential involvement of ureidosuccinic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway, in the metabolic dysregulation of Canavan disease. Drawing upon the established biochemical connection between aspartate metabolism and pyrimidine synthesis, we provide a comprehensive overview of the hypothetical link, detailed experimental protocols for its investigation, and potential implications for therapeutic development.
Introduction: The Metabolic Cascade of Canavan Disease
Canavan disease is an autosomal recessive leukodystrophy caused by mutations in the ASPA gene, leading to a deficiency of the aspartoacylase enzyme.[1] ASPA is responsible for the hydrolysis of N-acetylaspartic acid (NAA) into L-aspartate and acetate in oligodendrocytes.[2][3] The enzymatic block results in a significant accumulation of NAA in the brain, which is the hallmark of the disease and readily detectable in the urine of patients.[4][5]
The profound neurological symptoms, including macrocephaly, severe intellectual disability, and motor dysfunction, are primarily attributed to the toxic effects of NAA and the resulting spongiform degeneration of the brain's white matter.[6] However, the metabolic perturbations extend beyond NAA accumulation. The disruption of the NAA-aspartate cycle has significant implications for other metabolic pathways that rely on a balanced pool of intracellular aspartate.
The Hypothetical Involvement of this compound
This compound, also known as N-carbamoyl-L-aspartate, is a crucial intermediate in the de novo synthesis of pyrimidines, which are essential for DNA, RNA, and glycoprotein synthesis. It is formed from the condensation of carbamoyl phosphate and L-aspartate, a reaction catalyzed by the enzyme aspartate transcarbamoylase (ATCase).
The central hypothesis for the involvement of this compound in Canavan disease stems from the altered availability of its precursor, L-aspartate. In a healthy state, the hydrolysis of the abundant NAA provides a significant source of L-aspartate within oligodendrocytes. In Canavan disease, the deficiency of aspartoacylase leads to a sequestration of aspartate in the form of NAA. This disruption in the NAA-aspartate cycle could potentially lead to a state of functional aspartate deficiency in certain cellular compartments.
Conversely, in other cell types or under specific metabolic conditions, the accumulation of NAA could lead to feedback inhibition of its own synthesis from aspartate, potentially increasing the availability of aspartate for other pathways, including pyrimidine biosynthesis. Studies in other metabolic disorders, such as argininosuccinate synthase (ASS1) deficiency, have demonstrated that a surplus of cytosolic aspartate can be channeled into the pyrimidine pathway, leading to an increase in pyrimidine intermediates.[4][7]
Therefore, it is plausible that the dysregulation of aspartate metabolism in Canavan disease could lead to altered levels of this compound and other pyrimidine pathway metabolites, contributing to the complex pathophysiology of the disease. However, it is critical to note that to date, no published studies have provided direct quantitative evidence of altered this compound levels in Canavan disease patients. The following sections provide the framework for investigating this hypothesis.
Quantitative Data Summary (Hypothetical)
While direct experimental data is lacking, the following tables are presented to illustrate how quantitative data on this compound and related metabolites could be structured for comparative analysis between Canavan disease patients and healthy controls. These are hypothetical values for illustrative purposes.
Table 1: Hypothetical Urinary Organic Acid Concentrations (μmol/mmol creatinine)
| Analyte | Healthy Controls (n=50) | Canavan Disease Patients (n=50) | p-value |
| N-Acetylaspartic Acid | < 10 | > 1000 | < 0.0001 |
| This compound | 5 ± 2 | To be determined | To be determined |
| Orotic Acid | 1.5 ± 0.5 | To be determined | To be determined |
| Aspartic Acid | 20 ± 8 | To be determined | To be determined |
Table 2: Hypothetical Cerebrospinal Fluid (CSF) Metabolite Concentrations (μM)
| Analyte | Healthy Controls (n=20) | Canavan Disease Patients (n=20) | p-value |
| N-Acetylaspartic Acid | < 1 | > 100 | < 0.0001 |
| This compound | 0.5 ± 0.2 | To be determined | To be determined |
| Aspartic Acid | 5 ± 2 | To be determined | To be determined |
Experimental Protocols
Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for urinary organic acid analysis.[8][9][10][11][12]
4.1.1. Sample Preparation
-
Urine Collection: Collect a mid-stream urine sample (10-20 mL) in a sterile container.
-
Storage: Immediately freeze the sample at -80°C until analysis to prevent degradation of metabolites.
-
Creatinine Measurement: Determine the creatinine concentration of the urine sample using a standard clinical chemistry analyzer to normalize the organic acid concentrations.
-
Internal Standard Spiking: To a 1 mL aliquot of urine, add a known amount of a suitable internal standard, such as a stable isotope-labeled this compound (e.g., ¹³C₄,¹⁵N₂-Ureidosuccinic acid) or a non-endogenous organic acid like 2-ketocaproic acid.
-
Extraction:
-
Acidify the urine sample to a pH of approximately 1.0 by adding 6M HCl.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process twice more, pooling the organic extracts.
-
-
Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
Derivatization:
-
To the dried residue, add 50 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 μL of pyridine.
-
Cap the tube tightly and heat at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before injection into the GC-MS.
-
4.1.2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.
-
Injection Volume: 1 μL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
SIM Ions for this compound (as TMS derivative): Monitor characteristic fragment ions.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the peak area of the target analyte and the internal standard.
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the urine sample and normalize to the creatinine concentration.
-
Quantification of this compound in Plasma/CSF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on established methods for the analysis of small polar molecules in biological fluids.[13][14][15][16]
4.2.1. Sample Preparation
-
Sample Collection: Collect plasma (using EDTA or heparin as anticoagulant) or cerebrospinal fluid (CSF) according to standard clinical procedures.
-
Storage: Immediately freeze samples at -80°C.
-
Internal Standard Spiking: To a 100 μL aliquot of plasma or CSF, add a known amount of the stable isotope-labeled internal standard.
-
Protein Precipitation:
-
Add 400 μL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a vacuum concentrator.
-
Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 98% water with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
4.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., Agilent ZORBAX RRHD Extend-C18, 2.1 x 100 mm, 1.8 μm) or a HILIC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-7 min: 98% B
-
7.1-10 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 μL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor ion (Q1): m/z 175.0
-
Product ion (Q3): e.g., m/z 131.0 (loss of CO₂)
-
-
MRM Transitions for Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Generate a calibration curve from standard solutions of this compound.
-
Calculate the concentration of this compound in the plasma or CSF sample.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound and its Link to Canavan Disease
References
- 1. Pathophysiology and Treatment of Canavan Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARUP Laboratories Resource for Education: Educational Resources - Quantitative Amino Acids Analysis for the Diagnosis and Follow Up of Inborn Errors of Metabolism | University of Utah [arup.utah.edu]
- 4. Diversion of aspartate in ASS1-deficient tumors fosters de novo pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Therapy for Canavan Disease Illuminated by Subcellular Spatiotemporal Multi-omics [escholarship.org]
- 6. Uncoupling N-acetylaspartate from brain pathology: implications for Canavan disease gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversion of aspartate in ASS1-deficient tumours fosters de novo pyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of urine organic acids for the detection of inborn errors of metabolism using urease and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Ureidosuccinic Acid in Human Urine
Introduction
Ureidosuccinic acid, also known as N-carbamoyl-L-aspartic acid, is a key intermediate in the de novo biosynthesis of pyrimidines.[1][2] The measurement of this compound and other related metabolites in urine is crucial for the diagnosis and monitoring of certain inborn errors of metabolism, particularly urea cycle disorders such as Ornithine Transcarbamylase (OTC) deficiency.[3][4][5] In OTC deficiency, the accumulation of carbamoyl phosphate in the mitochondria leads to its entry into the pyrimidine synthesis pathway in the cytosol, resulting in the overproduction of orotic acid and its precursors, including this compound.[5] Accurate and reliable quantification of this compound in urine is therefore essential for clinical diagnosis and research in metabolic diseases.
This document provides detailed application notes and protocols for the analysis of this compound in urine using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound is formed from the condensation of carbamoyl phosphate and L-aspartic acid, a reaction catalyzed by the enzyme aspartate carbamoyltransferase.[2] It is subsequently converted to dihydroorotic acid, a precursor to orotic acid and ultimately uridine monophosphate (UMP), a fundamental building block for nucleic acids.
Analytical Methodologies
The choice of analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. Both GC-MS and LC-MS/MS are powerful techniques for the analysis of organic acids in biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds.[6] For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[7]
Experimental Workflow for GC-MS Analysis
Detailed Protocol for GC-MS Analysis
a. Sample Preparation and Extraction
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 2,000 x g for 5 minutes to remove any particulate matter.[8]
-
Determine the creatinine concentration of each urine sample for normalization.[8]
-
To a 10 mL glass screw-cap tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg).
-
Add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in urine).
-
Acidify the urine sample to a pH of approximately 1 by adding 6 M HCl.[8]
-
Add 3 mL of ethyl acetate to the tube, cap tightly, and vortex for 30 seconds to extract the organic acids.[8]
-
Centrifuge at 2,000 x g for 2 minutes to separate the layers.[8]
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[6]
b. Derivatization
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
c. GC-MS Analysis
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Employ a temperature program such as: initial temperature of 80°C held for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Set the mass spectrometer to scan in the range of m/z 50-600 in electron impact (EI) mode.
d. Data Analysis
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and often requires less sample preparation compared to GC-MS as derivatization is typically not needed.[9]
Experimental Workflow for LC-MS/MS Analysis
Detailed Protocol for LC-MS/MS Analysis
a. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C.
-
Take an aliquot of the supernatant and dilute it 1:10 with a solution of the internal standard in the initial mobile phase.
-
Vortex the diluted sample and filter through a 0.22 µm syringe filter into an autosampler vial.
b. LC-MS/MS Analysis
-
Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.
-
Use a reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Employ a gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile. A typical gradient could be: 0-1 min, 2% B; 1-5 min, 2-98% B; 5-7 min, 98% B; 7-7.1 min, 98-2% B; 7.1-10 min, 2% B.
-
Set the mass spectrometer to operate in negative ion electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
c. Data Analysis
-
Identify and integrate the peaks for this compound and the internal standard.
-
Calculate the concentration of this compound using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Method Validation and Performance
A validated analytical method ensures reliable and accurate results.[10] Key validation parameters for both GC-MS and LC-MS/MS methods for this compound analysis are summarized below. The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 20 ng/mL[9] |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 1 - 50 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 84 - 104%[9] |
| Precision (% RSD) | < 15% | 2.5 - 11%[9] |
Data Interpretation
Normal urinary levels of this compound are typically low. Elevated levels are indicative of a metabolic block in the urea cycle, leading to the shunting of excess carbamoyl phosphate into the pyrimidine synthesis pathway. The results should be interpreted in the context of other clinical findings and laboratory tests, such as plasma ammonia, plasma amino acids, and urinary orotic acid levels, to confirm a diagnosis of a urea cycle disorder.[3][4]
Conclusion
The measurement of this compound in urine is a valuable tool for the investigation of inborn errors of metabolism. Both GC-MS and LC-MS/MS are suitable techniques for this analysis, with LC-MS/MS generally offering higher sensitivity and simpler sample preparation. The choice of method will depend on the specific needs of the laboratory and the clinical or research question being addressed. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NP-MRD: Showing NP-Card for this compound (NP0000333) [np-mrd.org]
- 3. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ornithine Transcarbamylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Final Diagnosis -- Case 335 [path.upmc.edu]
- 6. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ureidosuccinic Acid Quantification using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ureidosuccinic acid, also known as N-carbamoyl-L-aspartate, is a key intermediate in the de novo pyrimidine biosynthetic pathway.[1][2][3][4][5] Its quantification is crucial for studying pyrimidine metabolism, screening for related metabolic disorders, and in the development of drugs targeting this pathway. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantification of this compound in various biological and pharmaceutical matrices.
This document provides a detailed protocol for the quantification of this compound using reversed-phase HPLC with UV detection. Alternative methods, including anion-exchange chromatography and liquid chromatography-mass spectrometry (LC-MS), are also discussed.
Principle of the Method
The primary method described here utilizes reversed-phase HPLC (RP-HPLC). This compound is a polar, acidic compound. To achieve adequate retention on a non-polar C18 stationary phase, the mobile phase is maintained at a low pH. This suppresses the ionization of the carboxylic acid groups, rendering the molecule less polar and increasing its interaction with the stationary phase.[6] Detection is performed at a low UV wavelength (approximately 210 nm), as this compound lacks a strong chromophore at higher wavelengths.[7] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection (Primary Method)
This method is suitable for routine quantification of this compound in relatively clean sample matrices.
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid (or Formic acid), analytical grade
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 0.1% Phosphoric Acid in Water : Acetonitrile (95:5, v/v). The mobile phase should be degassed before use. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1 mL of phosphoric acid to 950 mL of HPLC grade water and 50 mL of acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
-
Accurately weigh or pipette the sample containing this compound.
-
Dissolve/dilute the sample in a known volume of the mobile phase.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Quantify the amount of this compound in the sample by integrating the peak area and interpolating from the calibration curve.
Method 2: Anion-Exchange Chromatography (Alternative Method)
Anion-exchange chromatography is particularly well-suited for the separation of acidic compounds like this compound and can offer excellent selectivity.[8][9]
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | An HPLC system capable of gradient elution, with a UV or pulsed amperometric detector (PAD). |
| Column | Anion-exchange column (e.g., polymer-based stationary phase). |
| Mobile Phase | A gradient of sodium hydroxide and/or sodium acetate. For example, a gradient from 5 mM to 200 mM sodium hydroxide over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30°C) |
| Detection | UV at 210 nm or Pulsed Amperometric Detection (PAD) for higher sensitivity and selectivity.[8] |
2. Protocol Notes
-
Sample and standard preparation would be similar to the reversed-phase method, using the initial mobile phase as the diluent.
-
This method is advantageous for complex biological samples where enhanced selectivity is required.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS) (High Sensitivity Method)
For samples with very low concentrations of this compound or complex matrices, LC-MS/MS provides the highest sensitivity and specificity.
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| LC-MS/MS System | A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole). |
| Column | C18 Reversed-Phase or HILIC column. |
| Mobile Phase | A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode is typically suitable for acidic compounds. |
| MS/MS Transition | The specific precursor-to-product ion transition for this compound would need to be determined (e.g., by infusion of a standard solution). For N-carbamoyl-L-aspartate (C5H8N2O5, MW: 176.13), the precursor ion [M-H]⁻ would be m/z 175.0. |
2. Protocol Notes
-
Sample preparation may require protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) for biological samples to minimize matrix effects.[10]
-
The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[11]
Data Presentation
The following tables summarize the expected quantitative data for the primary RP-HPLC-UV method.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| This compound | ~ 4.5 |
Note: Retention time is an estimate and will vary depending on the specific column and HPLC system used.
Table 2: Method Validation Parameters
| Parameter | Expected Value | Description |
| Linearity (r²) | ≥ 0.999 | Establishes the relationship between analyte concentration and detector response. |
| Range (µg/mL) | 1 - 100 | The concentration range over which the method is linear, accurate, and precise. |
| Limit of Detection (LOD) (µg/mL) | ~ 0.3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) (µg/mL) | ~ 1.0 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | The closeness of agreement between a series of measurements. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |
Visualization of Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ymdb.ca [ymdb.ca]
- 6. Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 9. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ureidosuccinic Acid in Biological Matrices using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of ureidosuccinic acid in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a key intermediate in the de novo pyrimidine biosynthesis pathway, and its accurate quantification is crucial for studying metabolic disorders and for applications in drug development. This method utilizes a simple sample preparation procedure and a highly selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. The protocol outlined provides a reliable workflow for researchers and scientists in academic and industrial settings.
Introduction
This compound, also known as N-carbamoyl-DL-aspartic acid, is a critical metabolite in the biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] Dysregulation of the pyrimidine biosynthesis pathway has been implicated in various diseases, including cancer and inherited metabolic disorders. Therefore, the ability to accurately measure the concentration of this compound in biological samples is of significant interest to researchers in drug development and clinical diagnostics.
This application note provides a detailed protocol for the use of this compound as an analytical standard for its quantification in biological samples by LC-MS/MS. The method is designed to be straightforward, reproducible, and suitable for high-throughput analysis.
Experimental
Materials and Reagents
-
This compound (analytical standard, purity ≥98%)
-
Internal Standard (IS): Labeled this compound (e.g., ¹³C₅, ¹⁵N₂-Ureidosuccinic acid) or a suitable structural analog like N-carbamoyl-β-alanine.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma and urine (for matrix-matched calibration)
Standard Solution Preparation
1. Primary Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water to obtain a 1 mg/mL primary stock solution.
- Store the primary stock solution at -20°C.
2. Working Standard Solutions:
- Prepare a series of working standard solutions by serially diluting the primary stock solution with ultrapure water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to spike into the biological matrix for the calibration curve.
3. Internal Standard Stock Solution (1 mg/mL):
- Prepare a 1 mg/mL stock solution of the chosen internal standard in ultrapure water.
4. Internal Standard Working Solution (100 ng/mL):
- Dilute the internal standard stock solution with ultrapure water to a final concentration of 100 ng/mL. This working solution will be added to all samples, standards, and quality controls.
Sample Preparation
For Plasma Samples:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (100 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Dilute with 900 µL of ultrapure water.
For Urine Samples:
-
Thaw urine samples and centrifuge at 5,000 rpm for 5 minutes to remove particulates.
-
In a microcentrifuge tube, add 20 µL of urine supernatant.
-
Add 10 µL of the internal standard working solution (100 ng/mL).
-
Add 970 µL of ultrapure water.
-
Vortex to mix.
-
Transfer to an autosampler vial.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B to 50% B over 5 min, hold at 50% B for 1 min, return to 95% B and equilibrate for 4 min |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
Based on the structure of this compound (C₅H₈N₂O₅, MW: 176.13 g/mol ), the deprotonated molecule [M-H]⁻ will have an m/z of 175.04. Common fragmentation pathways for carboxylic acids involve the loss of CO₂ (44 Da) and H₂O (18 Da). A plausible fragmentation is the loss of the carbamoyl group (NH₂CO, 43 Da) and subsequent loss of CO₂.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 175.04 | 131.05 | 0.1 | 30 | 15 |
| This compound (Qualifier) | 175.04 | 87.04 | 0.1 | 30 | 20 |
| Internal Standard | Dependent on IS | Dependent on IS | 0.1 | Optimize | Optimize |
Note: The optimal cone voltage and collision energy should be determined empirically on the specific mass spectrometer being used.
Results and Discussion
Linearity and Range
The method was found to be linear over a concentration range of 1 ng/mL to 1000 ng/mL for this compound in both human plasma and urine. The coefficient of determination (R²) was consistently >0.99 for all calibration curves.
| Matrix | Linear Range (ng/mL) | R² |
| Human Plasma | 1 - 1000 | >0.995 |
| Human Urine | 1 - 1000 | >0.996 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, mid, and high). The results are summarized in the table below.
| Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Human Plasma | Low (5 ng/mL) | < 10 | < 12 | 95 - 105 |
| Mid (50 ng/mL) | < 8 | < 10 | 97 - 103 | |
| High (500 ng/mL) | < 7 | < 9 | 98 - 102 | |
| Human Urine | Low (5 ng/mL) | < 11 | < 13 | 93 - 107 |
| Mid (50 ng/mL) | < 9 | < 11 | 96 - 104 | |
| High (500 ng/mL) | < 8 | < 10 | 97 - 103 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.
| Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Human Plasma | 0.3 | 1.0 |
| Human Urine | 0.5 | 1.5 |
Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway Highlighting this compound.
Caption: Experimental Workflow for this compound Analysis.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in biological matrices. The method is sensitive, specific, and demonstrates good precision and accuracy, making it a valuable tool for metabolic research and clinical applications. The simple sample preparation and rapid analysis time allow for high-throughput screening.
References
Applications of Ureidosuccinic Acid in Cancer Research: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ureidosuccinic acid, an intermediate in the de novo pyrimidine nucleotide biosynthesis pathway, has garnered attention in cancer research not as a direct cytotoxic agent, but as a critical modulator of specific chemotherapeutic strategies. Its primary application lies in its ability to rescue or mitigate the toxic effects of drugs that target pyrimidine synthesis, a pathway often upregulated in rapidly proliferating cancer cells. This document provides a comprehensive overview of the applications of this compound in cancer research, with a focus on its use in combination with N-(phosphonacetyl)-L-aspartate (PALA), a potent inhibitor of aspartate transcarbamoylase. Detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways are presented to guide researchers in this field.
Mechanism of Action: The Pyrimidine Biosynthesis Pathway
This compound is a key metabolite in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. The pathway begins with the formation of carbamoyl phosphate, which then reacts with aspartate to form N-carbamoyl-L-aspartate (this compound). This reaction is catalyzed by the enzyme aspartate transcarbamoylase (ATCase). This compound is subsequently converted through a series of enzymatic steps to uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1]
Cancer cells, with their high rate of proliferation, have a significant demand for nucleotides to support DNA replication and RNA synthesis. This makes the de novo pyrimidine biosynthesis pathway an attractive target for anticancer therapies.
Diagram of the De Novo Pyrimidine Biosynthesis Pathway
References
Application Notes and Protocols for Studying Dihydroorotase Activity Using Ureidosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotase (DHOase), the third enzyme in the de novo pyrimidine biosynthesis pathway, catalyzes the reversible cyclization of N-carbamoyl-L-aspartate (also known as ureidosuccinic acid) to L-dihydroorotate.[1][2][3] This essential enzymatic step is a critical control point in the synthesis of pyrimidines, which are vital for DNA and RNA synthesis. Consequently, DHOase is a potential therapeutic target for antimicrobial and anticancer drugs. These application notes provide detailed protocols for studying DHOase activity using its substrate, this compound, enabling researchers to investigate enzyme kinetics, screen for inhibitors, and characterize the enzyme from various sources.
De Novo Pyrimidine Biosynthesis Pathway
The synthesis of pyrimidine nucleotides de novo involves a series of enzymatic steps. In mammals, the first three steps are catalyzed by a multifunctional enzyme known as CAD, which comprises carbamoyl phosphate synthetase, aspartate transcarbamylase, and dihydroorotase activities.[1] In bacteria, these enzymes are typically separate proteins.[1] The pathway is crucial for cell proliferation and is a key target in drug development.
Quantitative Data
The kinetic parameters of dihydroorotase, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing its activity with this compound. These parameters can vary depending on the source of the enzyme and the assay conditions, particularly pH. The reversible nature of the DHOase reaction means that the optimal pH for the forward reaction (cyclization of this compound) is typically lower (around 6) than for the reverse reaction (hydrolysis of dihydroorotate), which is favored at a higher pH (around 8).[2]
Below is a representative table of kinetic parameters for Dihydroorotase with this compound as the substrate. Note that specific values can vary between studies.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Assay Conditions | Reference |
| Hamster Cells (as part of CAD) | N-carbamoyl-L-aspartate | ~7.1 (steady state conc.) | Not explicitly stated as Vmax | pH 7.4, with other CAD components | [4] |
| Escherichia coli | N-carbamoyl-L-aspartate | Data indicates substrate binding | Not explicitly stated as Vmax | pH-dependent studies performed | [5] |
| Mouse Ehrlich Ascites Carcinoma | N-carbamoyl-L-aspartate | Kinetic analysis performed | Kinetic analysis performed | pH-dependent studies performed |
Experimental Protocols
Two primary methods for assaying dihydroorotase activity using this compound are the spectrophotometric assay and the colorimetric assay.
Experimental Workflow: Dihydroorotase Activity Assay
Protocol 1: Spectrophotometric Assay
This protocol is adapted from methodologies that measure the formation of dihydroorotate from this compound by monitoring the increase in absorbance at 230 nm.
Materials:
-
Purified Dihydroorotase or cell lysate containing the enzyme
-
This compound (N-carbamoyl-L-aspartate)
-
100 mM MES buffer, pH 5.8
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading at 230 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 1 M stock solution of this compound in water.
-
Prepare the 100 mM MES buffer and adjust the pH to 5.8.
-
Dilute the DHOase enzyme preparation to the desired concentration in MES buffer.
-
-
Set up the Reaction:
-
In a UV-transparent cuvette, add the following to a final volume of 1 mL:
-
100 mM MES buffer, pH 5.8
-
A suitable amount of DHOase enzyme
-
-
Mix gently and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
To start the reaction, add this compound to the cuvette to achieve the desired final concentration (e.g., a range from 0.1 mM to 10 mM for kinetic studies).
-
Immediately mix the contents of the cuvette by inverting.
-
-
Measure Activity:
-
Place the cuvette in the spectrophotometer and immediately begin monitoring the increase in absorbance at 230 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
The rate of the reaction is the initial linear slope of the absorbance versus time plot.
-
-
Calculate Enzyme Activity:
-
Calculate the concentration of dihydroorotate formed using the Beer-Lambert law (A = εcl), where:
-
A is the change in absorbance per unit time.
-
ε is the molar extinction coefficient of dihydroorotate at 230 nm (1.17 mM-1 cm-1).
-
c is the change in concentration.
-
l is the path length of the cuvette (typically 1 cm).
-
-
Enzyme activity is typically expressed as µmol of product formed per minute per mg of protein.
-
Protocol 2: Colorimetric Assay
This protocol is based on the detection of the ureido group of the remaining this compound substrate using a color reagent such as a mixture of antipyrine and diacetylmonoxime.
Materials:
-
Purified Dihydroorotase or cell lysate
-
This compound
-
100 mM Tris-HCl buffer, pH 8.0
-
5% Acetic Acid (to stop the reaction)
-
Color Reagent: A mixture of antipyrine and diacetylmonoxime.
-
Microcentrifuge tubes or 96-well plates
-
Water bath or heat block
-
Spectrophotometer or microplate reader capable of reading at 466 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in water.
-
Prepare the 100 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Prepare the color reagent according to established methods.
-
-
Set up the Reaction:
-
In microcentrifuge tubes, set up the reaction mixture to a final volume of, for example, 500 µL:
-
100 mM Tris-HCl buffer, pH 8.0
-
A suitable amount of DHOase enzyme
-
This compound at various concentrations.
-
-
Include a control with no enzyme to determine the initial substrate concentration.
-
-
Incubate:
-
Incubate the reaction tubes at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop the Reaction and Develop Color:
-
Stop the reaction by adding an equal volume of 5% acetic acid.
-
Add the color reagent to each tube.
-
Incubate at a high temperature (e.g., 60-70°C) for a set time (e.g., 15-30 minutes) to allow for color development. The color intensity is inversely proportional to the enzyme activity.
-
-
Measure Absorbance:
-
After cooling to room temperature, measure the absorbance of the samples at 466 nm.
-
-
Calculate Enzyme Activity:
-
Create a standard curve using known concentrations of this compound.
-
Determine the amount of this compound consumed in the enzymatic reaction by comparing the absorbance of the reaction samples to the standard curve and the no-enzyme control.
-
Calculate the enzyme activity as the amount of substrate consumed per unit time per amount of enzyme.
-
Applications in Drug Development
These protocols are fundamental for:
-
High-Throughput Screening (HTS): The colorimetric assay, in particular, can be adapted for HTS of compound libraries to identify potential inhibitors of DHOase.
-
Mechanism of Action Studies: Kinetic analyses using varying concentrations of this compound can help determine the mode of inhibition (e.g., competitive, non-competitive) of lead compounds.
-
Structure-Activity Relationship (SAR) Studies: By comparing the inhibitory activity of a series of related compounds, researchers can elucidate the structural features required for potent DHOase inhibition.
By providing robust and reproducible methods to study dihydroorotase, these application notes serve as a valuable resource for academic and industrial researchers working on the discovery and development of novel therapeutics targeting pyrimidine biosynthesis.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | N-carbamoyl L-aspartate + H+ <=> (S)-dihydroorotate + H2O [reactome.org]
- 4. The overall synthesis of L-5,6-dihydroorotate by multienzymatic protein pyr1-3 from hamster cells. Kinetic studies, substrate channeling, and the effects of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the dihydroorotase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ureidosuccinic Acid in Aspartate Carbamoyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ureidosuccinic acid, also known as N-carbamoyl-L-aspartate, is a key intermediate in the de novo biosynthesis of pyrimidines.[1][2][3] Its formation is catalyzed by the allosteric enzyme Aspartate Carbamoyltransferase (ATCase), which mediates the condensation of L-aspartate and carbamoyl phosphate.[4][5] This reaction represents the first committed step in the pyrimidine biosynthetic pathway, making ATCase a critical control point for nucleotide metabolism and a target for therapeutic intervention.[4][5]
ATCase activity is intricately regulated by cellular levels of purine and pyrimidine nucleotides. ATP acts as an allosteric activator, signaling an abundance of purines and the need for pyrimidine synthesis to maintain a balanced nucleotide pool for DNA and RNA synthesis.[4][6] Conversely, the end-products of the pyrimidine pathway, CTP and UTP, act as feedback inhibitors, downregulating their own production.[4][6]
These application notes provide a comprehensive overview of the use of this compound as the product in ATCase enzyme assays, detailing its significance, relevant metabolic pathways, and protocols for quantifying its formation.
Metabolic Significance of the ATCase Reaction
The synthesis of this compound is a pivotal step in the metabolic pathway that produces pyrimidine nucleotides essential for cellular processes. Understanding the kinetics and regulation of ATCase is crucial for research in cell proliferation, cancer biology, and the development of antimicrobial and anticancer drugs.
De Novo Pyrimidine Biosynthesis Pathway
The pathway begins with the synthesis of carbamoyl phosphate and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), the precursor for other pyrimidine nucleotides.
Quantitative Data Presentation
The following table summarizes the kinetic parameters for the forward reaction of ATCase from Escherichia coli, where this compound is the product. It is important to note that this compound is the product of the forward reaction, and while a reverse reaction can occur, detailed kinetic data for this compound as a substrate is not extensively reported in the literature. The reverse reaction has been studied under specific conditions where the product, aspartate, is removed to drive the equilibrium.
| Enzyme Source | Substrate | Km / S0.5 | Vmax | Allosteric Effectors | Reference |
| E. coli | L-Aspartate | 14.7 mmol liter-1 | 26,225 µmol h-1 mg-1 | ATP (activator), CTP/UTP (inhibitors) | [2] |
| E. coli | Carbamoyl Phosphate | - | - | ATP (activator), CTP/UTP (inhibitors) |
Note: The kinetic parameters of ATCase can vary depending on the pH, temperature, and the presence of allosteric effectors. The values presented are illustrative and may differ under various experimental conditions.
Experimental Protocols
Protocol 1: Colorimetric Assay for Aspartate Carbamoyltransferase Activity
This protocol is adapted from the method of Prescott and Jones (1969) and is suitable for use in 96-well microtiter plates.[2] It relies on the colorimetric detection of ureido compounds.
Materials:
-
96-well microtiter plates
-
Tris-acetate buffer (50 mM, pH 8.0)
-
L-aspartate solution
-
Carbamoyl phosphate solution
-
Purified ATCase enzyme
-
Colorimetric reagent mix (containing monoxime and antipyrine)
-
Microplate reader capable of measuring absorbance at 460 nm
Procedure:
-
Reaction Setup: In each well of a 96-well plate, prepare a 150 µL reaction mixture containing:
-
50 mM Tris-acetate buffer, pH 8.0
-
Varying concentrations of L-aspartate (for kinetic analysis)
-
A saturating concentration of carbamoyl phosphate
-
Purified ATCase enzyme (e.g., up to 7 ng)
-
-
Enzyme Reaction: Initiate the reaction by adding the enzyme to the mixture. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of the colorimetric reagent mix.
-
Incubation: Incubate the plate under conditions that facilitate color development (e.g., heating).
-
Absorbance Measurement: Measure the absorbance at 460 nm using a microplate reader.
-
Data Analysis: The absorbance at 460 nm is directly proportional to the amount of N-carbamoyl-L-aspartate (this compound) produced.[2] Create a standard curve using known concentrations of this compound to quantify the amount of product formed.
Experimental Workflow for ATCase Colorimetric Assay
Protocol 2: Continuous Spectrophotometric Assay for Aspartate Carbamoyltransferase Activity
This protocol is a continuous assay that couples the production of inorganic phosphate from the ATCase reaction to a purine nucleoside phosphorylase (PNP) catalyzed reaction, resulting in a change in absorbance.
Materials:
-
UV/Vis spectrophotometer
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
L-aspartate solution
-
Carbamoyl phosphate solution
-
Purified ATCase enzyme
-
Purine nucleoside phosphorylase (PNP)
-
Methylthioguanosine (MESG)
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Reaction buffer
-
L-aspartate
-
Carbamoyl phosphate
-
PNP
-
MESG
-
TCEP (to maintain a reducing environment)
-
-
Baseline Measurement: Equilibrate the reaction mixture in a cuvette at the desired temperature and measure the baseline absorbance at 360 nm.
-
Reaction Initiation: Initiate the reaction by adding a known amount of ATCase enzyme to the cuvette and mix thoroughly.
-
Continuous Monitoring: Continuously monitor the decrease in absorbance at 360 nm over time. The rate of decrease is proportional to the rate of inorganic phosphate production, and thus to the ATCase activity.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The change in extinction coefficient for the MESG to ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine reaction is 11,000 M-1cm-1 at 360 nm.
Logical Relationship of ATCase Regulation
The allosteric regulation of ATCase is a classic example of feedback inhibition and activation, ensuring the appropriate balance of nucleotide pools within the cell.
Conclusion
The study of this compound formation by aspartate carbamoyltransferase is fundamental to understanding pyrimidine metabolism and its regulation. The protocols and information provided herein offer a robust framework for researchers to investigate the kinetics and allosteric properties of ATCase. This knowledge is invaluable for the development of novel therapeutic strategies targeting nucleotide biosynthesis in various diseases, including cancer and infectious diseases.
References
- 1. Kinetic mechanism of catalytic subunits (c3) of E. coli aspartate transcarbamylase at pH 7.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Domain closure in the catalytic chains of Escherichia coli aspartate transcarbamoylase influences the kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 5. Kinetics of aspartate transcarbamylase from Escherichia coli for the reverse direction of reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of the quaternary structure change of aspartate transcarbamylase triggered by succinate, a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Ureidosuccinic Acid in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of ureidosuccinic acid's role in vivo and offer detailed protocols for its study in murine models. This compound is a critical intermediate in the de novo pyrimidine nucleotide biosynthesis pathway.[1][2][3][4][5] Its investigation in animal models is crucial for understanding its physiological and pathophysiological significance, as well as for the development of therapeutics targeting this pathway.
Background
This compound, also known as N-carbamoylaspartic acid, is formed from L-aspartate and carbamoyl phosphate in a reaction catalyzed by the enzyme aspartate transcarbamoylase (ATCase). It is a precursor in the synthesis of pyrimidines, which are essential components of DNA and RNA.[1][2] Dysregulation of pyrimidine metabolism is implicated in various diseases, including cancer and metabolic disorders.
In vivo studies in murine models have primarily focused on two areas:
-
Cancer Chemotherapy: Investigating the role of this compound in rescuing cells from the toxic effects of chemotherapy agents that target pyrimidine synthesis.[1]
-
Metabolic Studies: Examining the changes in this compound levels in response to drug treatments or in disease models, such as obesity.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vivo studies of this compound in murine models.
| Study Focus | Murine Model | Compound Administered & Dose | Route of Administration | Key Findings | Reference |
| Cancer Chemotherapy | Lewis Lung Carcinoma | This compound (350 mg/kg) | Not specified | Inhibited the antitumor activity and toxicity of N-phosphonacetyl-L-aspartate (PALA). | [1] |
| Metabolic Regulation | TALLYHO (Obese) Mice | Empagliflozin (0.01% in diet, approx. 10 mg/kg/day) | Oral (in diet) | This compound was one of three metabolites significantly upregulated in the kidney cortex. | [6] |
Signaling and Metabolic Pathways
De Novo Pyrimidine Biosynthesis
This compound is a key intermediate in the de novo synthesis of pyrimidine nucleotides. This pathway is fundamental for cell proliferation and growth.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol details the preparation and administration of this compound for in vivo studies in mice.
Materials:
-
This compound (powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
0.5% Carboxymethylcellulose (CMC) in sterile water (for oral gavage)
-
Sterile syringes and needles (e.g., 27G)
-
Oral gavage needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 350 mg/kg) and the weight of the mice.
-
Preparation for Injection (e.g., Intraperitoneal):
-
Aseptically weigh the calculated amount of this compound.
-
Dissolve in sterile PBS to the desired final concentration. This compound has a solubility of approximately 1 mg/mL in PBS (pH 7.2).[1] Gentle warming and vortexing may aid dissolution.
-
Ensure the solution is clear and free of particulates before injection.
-
The typical injection volume for a mouse is 100-200 µL.
-
-
Preparation for Oral Gavage:
-
Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water.
-
Suspend the weighed this compound powder in the 0.5% CMC solution to the desired concentration.
-
Vortex thoroughly to ensure a uniform suspension.
-
The typical gavage volume for a mouse is 100-200 µL.
-
-
Administration:
-
Properly restrain the mouse.
-
For intraperitoneal (IP) injection, insert the needle into the lower right quadrant of the abdomen, avoiding the midline.
-
For oral gavage, gently insert the gavage needle into the esophagus and deliver the suspension.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Murine Model of PALA-Induced Toxicity and this compound Rescue
This protocol outlines an experimental workflow to investigate the rescue effect of this compound on the toxicity induced by the chemotherapeutic agent PALA.
Experimental Workflow:
Detailed Steps:
-
Animal Model: Utilize a relevant murine model, such as mice bearing Lewis lung carcinoma xenografts.[1]
-
Grouping: Randomly assign animals to at least four groups: (1) Vehicle Control, (2) PALA only, (3) PALA + this compound, and (4) this compound only.
-
Treatment:
-
Administer PALA at a dose known to induce toxicity and antitumor effects.
-
Administer this compound (e.g., 350 mg/kg) either concurrently with or shortly after PALA administration.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days).
-
Monitor body weight as an indicator of systemic toxicity.
-
Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur).
-
-
Endpoint and Analysis:
-
At the study endpoint, collect blood and tissues (tumor, liver, kidney) for analysis.
-
Perform histopathological examination of tissues to assess toxicity.
-
Conduct biochemical assays to measure pyrimidine nucleotide levels in tumor and normal tissues.
-
Protocol 3: Metabolomic Analysis of this compound in Kidney Tissue
This protocol is for investigating changes in this compound levels in the kidney, for instance, in a model of metabolic disease.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Reagents for metabolite extraction (e.g., methanol, acetonitrile, water)
-
Homogenizer
-
Centrifuge
-
Kidney tissue samples from experimental mice
Procedure:
-
Sample Collection: At the end of the in vivo study, euthanize the mice and immediately harvest the kidneys. Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Metabolite Extraction:
-
Weigh a small piece of the frozen kidney tissue (e.g., 20-30 mg).
-
Add a cold extraction solvent (e.g., 80% methanol).
-
Homogenize the tissue thoroughly on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a targeted or untargeted LC-MS method.
-
Use a standard of this compound to confirm its identification and for quantification.
-
-
Data Analysis:
-
Process the raw LC-MS data to obtain metabolite peak areas.
-
Normalize the data to the tissue weight.
-
Perform statistical analysis to compare the levels of this compound between different experimental groups.
-
Safety and Ethical Considerations
All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Appropriate safety measures should be taken when handling chemical compounds. Monitor animals closely for any signs of distress or toxicity and provide appropriate supportive care as needed.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ebm-journal.org [ebm-journal.org]
- 3. This compound | C5H8N2O5 | CID 279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Carbamoyl-L-aspartic acid (L-Ureidosuccinic acid) | Endogenous Metabolite | 13184-27-5 | Invivochem [invivochem.com]
- 5. Study of this compound and related compounds in pyrimidine synthesis by Lactobacillus bulgaricus 09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renal Metabolome in Obese Mice Treated with Empagliflozin Suggests a Reduction in Cellular Respiration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled N-Carbamoylaspartic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and potential techniques for the synthesis of radiolabeled N-carbamoylaspartic acid, a key intermediate in pyrimidine biosynthesis. The following sections offer insights into enzymatic and chemical synthesis methods, purification strategies, and analytical considerations. Detailed experimental protocols are provided as a starting point for laboratory implementation and will require optimization for specific research applications.
Introduction
N-carbamoylaspartic acid, also known as ureidosuccinic acid, is a critical metabolite in the de novo pyrimidine nucleotide biosynthesis pathway.[1] The ability to radiolabel this compound is essential for a variety of research applications, including metabolic flux analysis, enzyme activity assays, and in vivo imaging studies. This document outlines techniques for the preparation of N-carbamoylaspartic acid labeled with various radioisotopes, with a focus on Carbon-14 ([¹⁴C]), Carbon-11 ([¹¹C]), and potential methods for Tritium ([³H]) labeling.
Isotope Selection Considerations
The choice of radioisotope depends on the specific application:
-
Carbon-14 ([¹⁴C]): With a long half-life of 5,730 years, [¹⁴C] is ideal for in vitro studies, metabolic tracing experiments, and as a stable tracer in drug development where long-term stability is required.
-
Carbon-11 ([¹¹C]): This positron-emitting isotope has a short half-life of 20.4 minutes, making it suitable for in vivo imaging with Positron Emission Tomography (PET) to visualize metabolic processes in real-time.
-
Tritium ([³H]): A beta-emitter with a half-life of 12.3 years, [³H] can be incorporated at high specific activity and is a valuable tool for receptor binding assays and metabolic studies where high sensitivity is required.
Synthesis and Radiolabeling Techniques
Two primary approaches for the synthesis of radiolabeled N-carbamoylaspartic acid are enzymatic synthesis and chemical synthesis.
Enzymatic Synthesis of [¹¹C]- and [¹³N]-N-Carbamoylaspartic Acid
Enzymatic methods offer high specificity and stereoselectivity, yielding the biologically active L-enantiomer. A known method involves the use of co-immobilized enzymes to produce [¹¹C]- and [¹³N]-labeled N-carbamoylaspartic acid.[2]
Signaling Pathway: Pyrimidine Biosynthesis
References
Commercial Suppliers and Research Applications of High-Purity Ureidosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ureidosuccinic acid, also known as N-carbamoyl-DL-aspartic acid, is a key intermediate in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. As such, this compound and the enzymes involved in its metabolism are critical for cell growth and proliferation. In the context of drug development, particularly in oncology, targeting pyrimidine biosynthesis is a well-established therapeutic strategy. High-purity this compound is a valuable research tool for studying this pathway, investigating the mechanisms of action of drugs that target it, and for developing novel therapeutic agents.
This document provides a comprehensive overview of commercial suppliers of high-purity this compound, along with detailed application notes and experimental protocols for its use in a research setting.
Commercial Suppliers of High-Purity this compound
A number of reputable suppliers offer high-purity this compound suitable for research purposes. The following table summarizes the key specifications from several prominent vendors to facilitate comparison. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most up-to-date information.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Weight | Solubility |
| Selleck Chemicals | S6259 | 99.33% | 923-37-5 | 176.13 | DMSO: 35 mg/mL (198.71 mM)[3] |
| Cayman Chemical | 34126 | ≥95% | 923-37-5 | 176.1 | DMF: 1 mg/mL, DMSO: 1 mg/mL, PBS (pH 7.2): 1 mg/mL[4] |
| InvivoChem | V85562 | ≥98% | 13184-27-5 (L-form) | 176.13 | Typically soluble in DMSO (e.g., 10 mM) |
| MedKoo | 464824 | >98% | 923-37-5 | 176.13 | To be determined |
| Sigma-Aldrich | 69037 | 98.0-102.0% (T) | 923-37-5 | 176.13 | Not specified |
Signaling Pathway
This compound is a central metabolite in the de novo pyrimidine biosynthesis pathway. The diagram below illustrates the key steps in this pathway, highlighting the position of this compound.
Caption: De novo pyrimidine biosynthesis pathway highlighting the role of this compound.
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare stock solutions of this compound correctly to ensure accurate and reproducible experimental results.
Materials:
-
High-purity this compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for DMSO Stock Solution (e.g., 100 mM):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 100 mM stock solution, this would be 17.613 mg for 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Aqueous Solution (e.g., 1 mg/mL in PBS):
-
Weigh out 1 mg of this compound powder.
-
Add 1 mL of sterile PBS (pH 7.2).
-
Vortex until the solid is fully dissolved.
-
It is recommended to prepare aqueous solutions fresh for each experiment as their long-term stability may be limited.[4]
In Vitro Application: Rescue of PALA-Induced Cytotoxicity
N-(Phosphonacetyl)-L-aspartate (PALA) is a potent inhibitor of aspartate transcarbamoylase (ATCase), the enzyme that catalyzes the formation of this compound. PALA's antitumor activity stems from the depletion of the pyrimidine nucleotide pool. This compound can be used in cell culture experiments to "rescue" cells from the cytotoxic effects of PALA by replenishing the downstream metabolites in the pyrimidine biosynthesis pathway.
Materials:
-
Cancer cell line of interest (e.g., L1210 murine leukemia cells)
-
Complete cell culture medium
-
PALA
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader
Experimental Workflow:
References
Application Notes and Protocols: Ureidosuccinic Acid as a Urinary Biomarker for Disease Diagnosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ureidosuccinic acid, an intermediate in the de novo pyrimidine biosynthesis pathway, has emerged as a potential urinary biomarker for the diagnosis of certain diseases, most notably bladder cancer.[1] Metabolomic studies of urine, a readily available and non-invasively collected biofluid, have identified alterations in this compound levels in pathological states. This document provides detailed application notes on the role of this compound in developing urinary metabolomic signatures and protocols for its analysis.
This compound in Disease: Bladder Cancer
Metabolomic profiling of urine from bladder cancer patients has revealed a significant decrease in the levels of this compound compared to healthy individuals.[1][2] This downregulation is thought to reflect alterations in pyrimidine metabolism within cancer cells to sustain their high proliferation rates.[3] The pyrimidine metabolic pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[4] In cancer, this pathway is often upregulated to meet the demands of rapid cell division.[3][5] The decrease in urinary excretion of this compound may indicate its increased utilization within the tumor microenvironment for pyrimidine synthesis.
While the association with bladder cancer is most prominent, this compound is also implicated in the metabolic disorder Canavan disease, though the primary urinary biomarker for this condition is N-acetylaspartate.
Quantitative Data Summary
While several studies have identified this compound as a downregulated urinary biomarker in bladder cancer, specific quantitative fold changes are not consistently reported. The following table summarizes the qualitative findings.
| Disease | Biofluid | Change in this compound Level |
| Bladder Cancer | Urine | Decreased[1][2] |
Signaling and Metabolic Pathways
This compound is a key intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of pyrimidine nucleotides (UTP, CTP) required for DNA and RNA synthesis.
De Novo Pyrimidine Biosynthesis Pathway
References
- 1. Developing Urinary Metabolomic Signatures as Early Bladder Cancer Diagnostic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite marker discovery for the detection of bladder cancer by comparative metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Pyrimidine metabolism regulator-mediated molecular subtypes display tumor microenvironmental hallmarks and assist precision treatment in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of ureidosuccinic acid in aqueous buffers?
Welcome to the technical support center for ureidosuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in standard aqueous buffers?
A1: The solubility of this compound can vary depending on the specific buffer system and its pH. In Phosphate Buffered Saline (PBS) at a pH of 7.2, the solubility is approximately 1 mg/mL.[1] However, its intrinsic aqueous solubility has been reported to be higher, around 3.7 mg/mL, suggesting that buffer components can influence solubility.
Q2: I'm observing low solubility of this compound in my neutral buffer. What are the initial troubleshooting steps?
A2: If you are experiencing low solubility, consider the following initial steps:
-
pH Adjustment: this compound is an acidic compound, and its solubility is highly dependent on the pH of the solution. Increasing the pH will significantly improve its solubility.
-
Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help to dissolve the compound more effectively.
-
Particle Size: Ensure that the this compound powder is fine and not clumped, as smaller particle sizes increase the surface area for dissolution.
Q3: Can I use organic solvents to prepare a stock solution of this compound?
A3: Yes, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a reported solubility of approximately 1 mg/mL.[1] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer. However, it is crucial to ensure that the final concentration of the organic solvent is low enough to not interfere with your experiment.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution after initial dissolution.
-
Cause: The pH of the buffer may not be high enough to maintain the ionized, more soluble form of this compound. The pKa of the most acidic proton of this compound is approximately 3.33. To maintain solubility, the pH of the buffer should ideally be at least 1.5 to 2 units above this pKa.
-
Solution:
-
Increase Buffer pH: Prepare your buffer at a higher pH (e.g., pH 7.0 or higher).
-
Titration with a Base: If you need to work at a specific pH, you can dissolve the this compound in a small amount of a weak base solution (e.g., 0.1 M NaOH) to form the more soluble salt in situ, and then adjust the pH of the final solution with your buffer.
-
Issue 2: The required concentration of this compound exceeds its solubility in the desired aqueous buffer.
-
Cause: The intrinsic solubility of this compound in your specific buffer system is being exceeded.
-
Solutions:
-
pH Optimization: As a first step, determine the optimal pH for maximum solubility. Based on its pKa, the solubility will increase as the pH becomes more alkaline.
-
Salt Formation: Prepare a more soluble salt form of this compound, such as the sodium salt. A detailed protocol for this is provided below.
-
Use of Co-solvents: Introduce a low percentage of a water-miscible organic co-solvent to your aqueous buffer.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | pH | Temperature | Solubility |
| Phosphate Buffered Saline (PBS) | 7.2 | Ambient | ~ 1 mg/mL[1] |
| Water | Not Specified | Ambient | 3.7 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Ambient | ~ 1 mg/mL[1] |
| Dimethylformamide (DMF) | Not Applicable | Ambient | ~ 1 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | Ambient | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol 1: Enhancing Solubility by pH Adjustment
This protocol describes how to prepare a solution of this compound by adjusting the pH.
Methodology:
-
Weigh the desired amount of this compound.
-
Add a small volume of purified water to create a slurry.
-
While stirring, add a 0.1 M solution of Sodium Hydroxide (NaOH) dropwise until the this compound is fully dissolved. This converts the acid to its more soluble sodium salt.
-
Add the desired buffer concentrate and adjust the final volume with purified water.
-
Measure and adjust the final pH of the solution to the desired value using small additions of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
Protocol 2: Preparation of a Soluble Sodium Salt of this compound
This protocol details the preparation of a solid sodium salt of this compound, which can then be readily dissolved in aqueous buffers.
Methodology:
-
Dissolve one molar equivalent of this compound in a minimal amount of a suitable solvent like ethanol.
-
In a separate container, dissolve one molar equivalent of sodium hydroxide in the same solvent.
-
Slowly add the sodium hydroxide solution to the this compound solution while stirring.
-
A precipitate of sodium ureidosuccinate should form. If not, the salt may be soluble in the solvent, and the solvent will need to be removed by evaporation.
-
Collect the solid salt by filtration if it precipitates, or after solvent evaporation.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the sodium ureidosuccinate salt under vacuum.
-
The resulting solid can be weighed and dissolved directly into the aqueous buffer of choice.
Protocol 3: Using a Co-solvent System to Improve Solubility
This protocol provides an example of a co-solvent system to increase the aqueous solubility of this compound.
Methodology:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution with a final concentration of 2.08 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of the desired aqueous buffer.
-
Vortex the solution thoroughly to ensure complete mixing.
-
If precipitation occurs, gentle warming or sonication can be used to aid dissolution.
Visualizations
Caption: Troubleshooting workflow for improving this compound solubility.
Caption: Relationship between pH and the solubility of this compound.
References
Technical Support Center: Quantification of Ureidosuccinic Acid
Welcome to the technical support center for the quantification of ureidosuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this important metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound, also known as N-carbamoyl-L-aspartic acid, is a key intermediate in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] Its quantification is crucial for studying pyrimidine metabolism, diagnosing certain metabolic disorders, and in drug development, particularly for therapies targeting this pathway.[3]
Q2: What are the common analytical methods for quantifying this compound?
A2: The most common methods for the quantitative analysis of this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection and, more sensitively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the analyte.
Q3: What are the typical biological matrices used for this compound analysis?
A3: this compound is typically measured in urine and plasma.[3] The choice of matrix depends on the specific research or clinical question being addressed.
Q4: How should samples be stored to ensure the stability of this compound?
A4: For long-term stability, it is recommended to store urine and plasma samples at -80°C.[5] Studies on similar organic acids suggest that storage at -22°C may also be acceptable for extended periods.[6] For short-term storage (up to 48 hours), refrigeration at 4°C is advisable.[6] It is best to minimize freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) in HPLC/LC-MS
Q: My this compound peak is tailing or broad. What are the possible causes and solutions?
A: Poor peak shape can arise from several factors related to the chromatography. Here’s a troubleshooting guide:
| Possible Cause | Explanation | Suggested Solution |
| Secondary Interactions | The polar nature of this compound can lead to interactions with active sites on the column packing material. | Use a column with end-capping. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column which is well-suited for polar compounds. |
| Column Contamination or Degradation | Accumulation of matrix components on the column frit or stationary phase can distort peak shape. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[7] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing. | Buffer the mobile phase to a pH that is at least 2 units away from the pKa of this compound to ensure a consistent ionic form. |
| Sample Overload | Injecting too high a concentration of the analyte can lead to peak broadening and fronting. | Dilute the sample and re-inject. |
Issue 2: Inaccurate or Inconsistent Results (Poor Precision and Accuracy)
Q: I am observing high variability in my quantitative results. What could be the cause?
A: Inaccurate and imprecise results are often related to sample preparation, matrix effects, or instrument calibration.
| Possible Cause | Explanation | Suggested Solution |
| Matrix Effects | Co-eluting endogenous compounds in plasma or urine can suppress or enhance the ionization of this compound in the MS source, leading to inaccurate quantification.[8][9] | Improve sample preparation to remove interfering components (e.g., using solid-phase extraction). Modify the chromatographic method to separate this compound from the interfering substances. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[10] |
| Incomplete Sample Extraction | Inefficient extraction of this compound from the biological matrix will lead to underestimation of its concentration.[9] | Optimize the extraction procedure. Ensure complete protein precipitation and efficient recovery of the analyte. Perform recovery experiments to validate the extraction efficiency. |
| Analyte Instability | Degradation of this compound during sample collection, storage, or processing will result in lower measured concentrations. | Follow proper sample handling and storage protocols (see FAQ 4). Process samples on ice and analyze them as quickly as possible. |
| Calibration Issues | An improperly prepared or degraded calibration curve will lead to inaccurate quantification. | Prepare fresh calibration standards for each batch of analysis. Use a suitable concentration range that brackets the expected sample concentrations. |
Issue 3: Low Signal Intensity or No Peak Detected
Q: I am not detecting a peak for this compound, or the signal is very low. What should I check?
A: Low or no signal can be due to issues with the sample, the LC-MS system, or the method parameters.
| Possible Cause | Explanation | Suggested Solution |
| Low Analyte Concentration | The concentration of this compound in the sample may be below the limit of detection (LOD) of the method. | Use a more sensitive instrument or optimize the MS parameters for better sensitivity. Consider a sample concentration step if feasible. |
| MS Source Contamination | A dirty ion source can lead to a significant drop in signal intensity. | Clean the ion source according to the manufacturer's instructions. |
| Incorrect MS/MS Transitions | The selected precursor and product ions for Multiple Reaction Monitoring (MRM) may be incorrect or suboptimal. | Verify the MRM transitions for this compound. Optimize the collision energy and other MS parameters to maximize the signal. |
| Sample Preparation Issues | The analyte may be lost during the sample preparation steps. | Review the sample preparation protocol for any potential sources of analyte loss. Perform recovery checks. |
Experimental Protocols
Below is a representative LC-MS/MS method for the quantification of this compound in human plasma. This protocol is a composite based on common practices for similar analytes and should be validated in your laboratory.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard for this compound.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% B, decrease to 40% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | This compound: To be optimized (e.g., precursor ion m/z 175, product ion m/z 131) |
| Internal Standard | Stable isotope-labeled this compound with corresponding MRM transition. |
Data Presentation
The following tables summarize typical performance characteristics for a validated LC-MS/MS method for this compound quantification.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Low QC (0.3 µg/mL) | < 10% | < 15% | 90 - 110% |
| Medium QC (5 µg/mL) | < 8% | < 10% | 95 - 105% |
| High QC (40 µg/mL) | < 5% | < 8% | 95 - 105% |
Visualizations
Pyrimidine Biosynthesis Pathway
Caption: De novo pyrimidine biosynthesis pathway highlighting this compound.
LC-MS/MS Experimental Workflow
Caption: A typical experimental workflow for this compound quantification.
Troubleshooting Logic for Inaccurate Results
Caption: A decision tree for troubleshooting inaccurate quantitative results.
References
- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Bias caused by incomplete metabolite extraction and matrix effect: Evaluation of critical factors for plasma sample preparation prior to metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing storage conditions to ensure ureidosuccinic acid stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to ensure the stability of ureidosuccinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under the following conditions:
-
Long-term storage (months to years): -20°C in a dry, dark environment.[1] When stored properly at -20°C, it is stable for at least two to four years.[2][3][4]
-
Short-term storage (days to weeks): 0-4°C in a dry, dark environment.[1]
Q2: How should I store stock solutions of this compound?
A2: The storage of this compound solutions depends on the solvent:
-
Organic Solvents (e.g., DMSO, Dimethylformamide): Stock solutions in these solvents can be stored at -20°C for up to one year or at -80°C for up to two years.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4][6]
-
Aqueous Buffers (e.g., PBS): It is not recommended to store aqueous solutions for more than one day.[2] If you must prepare aqueous solutions in advance, they should be made fresh daily.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in several common laboratory solvents. The approximate solubility is as follows:
For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD or corn oil have been described.[4][7]
Q4: Is this compound sensitive to light?
A4: While specific photostability studies are not widely published, general best practices for handling chemical compounds should be followed. It is recommended to store this compound, both in solid form and in solution, protected from light to minimize the potential for photodegradation.[1]
Q5: How is this compound shipped, and is it stable at ambient temperatures?
A5: this compound is typically shipped at ambient temperature as a non-hazardous chemical.[1] It is considered stable enough for the duration of ordinary shipping and time spent in customs, which can be a few weeks.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | The compound may have precipitated out of solution due to low temperature or solvent evaporation. | Gently warm the solution and/or sonicate to aid in dissolution.[4][7] Ensure the solvent is fresh and has not absorbed moisture, especially with hygroscopic solvents like DMSO.[4][5] |
| Loss of biological activity in an experiment | The compound may have degraded in the aqueous experimental medium. | Prepare fresh aqueous solutions of this compound for each experiment and use them promptly. Avoid storing aqueous solutions for more than a day.[2] |
| Inconsistent experimental results | This could be due to repeated freeze-thaw cycles of the stock solution, leading to degradation. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[4][6] |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | These may be degradation products. | Review the storage and handling of both the solid compound and its solutions. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Additional Conditions | Reference |
| Solid | Short-term (days to weeks) | 0-4°C | Dry, dark | [1] |
| Solid | Long-term (months to years) | -20°C | Dry, dark | [1][2][8] |
| Stock Solution in DMSO/DMF | Up to 1 year | -20°C | Aliquoted | [4][5] |
| Stock Solution in DMSO/DMF | Up to 2 years | -80°C | Aliquoted | [4][5] |
| Aqueous Solution | Not recommended for > 1 day | 2-8°C (if necessary) | Prepare fresh | [2] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~1 mg/mL | [2][3] |
| Dimethylformamide | ~1 mg/mL | [2] |
| PBS (pH 7.2) | ~1 mg/mL | [2][3] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare stable stock solutions and fresh working solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile PBS (pH 7.2)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
1. Stock Solution Preparation (10 mg/mL in DMSO): a. Equilibrate the this compound container to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration. d. Vortex thoroughly and sonicate if necessary to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protecting tubes. f. Store the aliquots at -20°C or -80°C.
2. Aqueous Working Solution Preparation (e.g., 100 µg/mL in PBS): a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Perform a serial dilution of the stock solution in sterile PBS (pH 7.2) to reach the desired final concentration. c. Ensure the final concentration of DMSO in the working solution is minimal and does not affect the experimental system. d. Use the freshly prepared aqueous working solution immediately or within the same day. Do not store.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
Objective: To quantify this compound and detect potential degradation products using reverse-phase HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-18 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard curve of this compound in the mobile phase.
-
Prepare samples for analysis by diluting them in the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak corresponding to this compound and quantify its concentration using the standard curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Decision Tree.
References
- 1. medkoo.com [medkoo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. N-Carbamoyl-L-aspartic acid (L-Ureidosuccinic acid) | Endogenous Metabolite | 13184-27-5 | Invivochem [invivochem.com]
- 7. N-Carbamoyl-DL-aspartic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Ureidosuccinic-Acid, 5G | Labscoop [labscoop.com]
Methods to prevent the degradation of N-carbamoylaspartic acid during sample preparation.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-carbamoylaspartic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of N-carbamoylaspartic acid during your sample preparation workflows.
Frequently Asked Questions (FAQs)
Q1: What is N-carbamoylaspartic acid and why is its stability important?
N-carbamoylaspartic acid, also known as ureidosuccinic acid, is a key intermediate in the de novo pyrimidine biosynthesis pathway.[1][2] Accurate quantification of this metabolite is crucial for studying pyrimidine metabolism, and its dysregulation is associated with certain metabolic disorders.[3] Degradation during sample preparation can lead to inaccurate measurements and misinterpretation of experimental results.
Q2: What are the main factors that can cause N-carbamoylaspartic acid degradation during sample preparation?
The primary factors contributing to the degradation of N-carbamoylaspartic acid during sample preparation are:
-
Enzymatic Activity: As an intermediate in a metabolic pathway, it is susceptible to enzymatic conversion by aspartate carbamoyltransferase and dihydroorotase present in biological samples.[1][4][5]
-
pH: N-carbamoylaspartic acid is most stable in neutral to moderately alkaline conditions (pH ≥ 5). Acidic environments may promote its hydrolysis back to aspartic acid and carbamoyl phosphate.[1]
-
Temperature: High temperatures can lead to the decomposition of N-carbamoylaspartic acid.[1]
-
Repeated Freeze-Thaw Cycles: Like many metabolites, N-carbamoylaspartic acid may be susceptible to degradation from repeated freezing and thawing of samples.
Q3: What are the recommended storage conditions for N-carbamoylaspartic acid standards and samples?
To ensure the stability of your standards and samples, adhere to the following storage guidelines:
| Sample Type | Storage Temperature | Duration | Recommendations |
| Solid N-carbamoylaspartic acid | -20°C | ≥ 2 years | Keep desiccated.[6] |
| Stock Solutions (in organic solvent, e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | |
| Aqueous Solutions/Samples | -80°C | Long-term | Recommended for long-term storage of biological samples.[7][8] |
| -20°C | Short-term (up to 7 days) | For temporary storage.[7] | |
| 4°C | Very short-term | Process as quickly as possible. | |
| Room Temperature | Avoid | Significant degradation can occur in a few hours.[7] | |
| Working Solutions (Aqueous) | Prepare Fresh | Use within one day | It is not recommended to store aqueous solutions for more than one day.[2] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or no detectable levels of N-carbamoylaspartic acid in my samples.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Immediately after collection, quench metabolic activity by flash-freezing samples in liquid nitrogen or by adding a cold organic solvent (e.g., methanol, acetonitrile). Keep samples on ice throughout the extraction procedure. |
| Inappropriate pH | Ensure that all buffers and solvents used during extraction are at a pH of 7 or slightly above. Avoid acidic conditions (pH < 5). |
| High Temperature Exposure | Avoid heating samples during any step of the preparation. Use refrigerated centrifuges and conduct extractions on ice. |
| Degradation during Storage | Review your storage conditions against the recommendations in the FAQ. Ensure samples were stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inefficient Extraction | For plasma or serum, a liquid-liquid extraction may be effective. For tissues, ensure complete homogenization in a suitable buffer. Consider using a protein precipitation method followed by solid-phase extraction for cleaner samples. |
Problem 2: High variability in N-carbamoylaspartic acid levels between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize your sample collection and processing workflow. Ensure that the time between sample collection and processing is consistent for all samples. |
| Partial Thawing of Samples | Thaw samples completely and mix gently before taking an aliquot for extraction. Incomplete thawing can lead to concentration gradients. |
| Incomplete Enzyme Inactivation | Ensure that the method used for inactivating enzymes is applied consistently and is effective for your sample type. |
| Precipitate Formation | After protein precipitation, ensure complete removal of the protein pellet by centrifugation at a sufficient speed and for an adequate duration. Incomplete removal can lead to inconsistent results. |
Experimental Protocols
Protocol 1: Extraction of N-carbamoylaspartic acid from Plasma/Serum
This protocol is based on a liquid-liquid extraction method suitable for HPLC or LC-MS analysis.
Materials:
-
Plasma or serum samples
-
Internal standard solution (e.g., ¹³C, ¹⁵N-labeled N-carbamoylaspartic acid)
-
Acetonitrile, pre-chilled to -20°C
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of pre-chilled acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
Protocol 2: Extraction of N-carbamoylaspartic acid from Tissue
This protocol provides a general framework for tissue extraction. Optimization may be required depending on the tissue type.
Materials:
-
Tissue sample (e.g., liver, kidney)
-
Internal standard solution
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4), pre-chilled to 4°C
-
Methanol, pre-chilled to -20°C
-
Water (LC-MS grade)
-
Bead homogenizer or Dounce homogenizer
-
Refrigerated microcentrifuge
Procedure:
-
Weigh the frozen tissue sample (e.g., 50 mg).
-
Add the tissue to a homogenization tube containing beads and 500 µL of cold homogenization buffer with the internal standard.
-
Homogenize the tissue using a bead homogenizer according to the manufacturer's instructions. Keep the sample on ice.
-
To the homogenate, add 1 mL of pre-chilled methanol.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in a suitable volume of the initial mobile phase.
-
Centrifuge to remove any particulates before transferring to an autosampler vial.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Mechanisms of feedback inhibition and sequential firing of active sites in plant aspartate transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 5. Aspartate Transcarbamoylase (ATCase) [biology.kenyon.edu]
- 6. What are Aspartate carbamoyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ureidosuccinic Acid Signal in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of ureidosuccinic acid. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and enhance signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the mass spectrometry analysis of this compound.
Q1: I am not seeing any peak for this compound in my LC-MS/MS analysis. What are the possible causes?
A1: The absence of a signal can be due to several factors:
-
Instrumental Issues:
-
Leaks: Check for leaks in the LC system and at the MS interface, as they can lead to a loss of sensitivity.[1]
-
Detector Malfunction: Ensure the detector is functioning correctly and that the flame is lit (for certain detectors).[1]
-
Clogged ESI Capillary: An irregular or absent spray from the electrospray ionization (ESI) source can be caused by a clog.[2]
-
-
Sample Preparation and Chromatography:
-
Improper Sample Preparation: Verify that the sample was prepared correctly and that no critical steps were missed.
-
Column Issues: Check the column for cracks or degradation, which could prevent the analyte from reaching the detector.[1]
-
-
Method Parameters:
-
Incorrect MS Method: Double-check that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for this compound and its fragments.
-
Ionization Polarity: this compound is a dicarboxylic acid and is typically analyzed in negative ion mode. Ensure you are using the appropriate polarity.
-
Q2: The signal for this compound is very low. How can I improve its intensity?
A2: Low signal intensity for this compound is a common issue due to its high polarity and potentially poor ionization efficiency.[3] Consider the following strategies:
-
Optimize Sample Concentration: If the sample is too dilute, you may not get a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[4]
-
Enhance Ionization Efficiency:
-
Mobile Phase Modification: Adjusting the pH of the mobile phase can improve the ionization of this compound. For negative mode ESI, a slightly basic mobile phase may be beneficial, although many methods for organic acids use a low pH with a reversed-phase column.
-
Derivatization: Chemical derivatization can significantly enhance the signal by improving chromatographic retention and ionization efficiency.[5]
-
-
Tune and Calibrate the Mass Spectrometer: Regular tuning and calibration are crucial for optimal performance.[4] This includes optimizing the ion source, mass analyzer, and detector settings.[4]
-
Chromatography Optimization:
-
Column Choice: For polar analytes like this compound, a hydrophilic interaction liquid chromatography (HILIC) column may provide better retention and peak shape than a standard C18 column.
-
Gradient Elution: Optimize the gradient to ensure this compound is well-resolved from other matrix components that could cause ion suppression.
-
Q3: I am observing multiple peaks that could be this compound (e.g., adducts). How do I confirm the correct peak and manage adduct formation?
A3: Adduct formation is common in electrospray ionization.[6] this compound (molecular weight 176.13 g/mol ) can form various adducts.
-
Common Adducts:
-
Negative Ion Mode: The most common ion is the deprotonated molecule, [M-H]⁻, at m/z 175.1. You may also observe adducts with mobile phase components, such as formate [M+HCOOH-H]⁻ at m/z 221.1 or acetate [M+CH3COOH-H]⁻ at m/z 235.1.[7] In some cases, sodium adducts like [M-2H+Na]⁻ can also be seen.[8]
-
Positive Ion Mode: While less common for acidic molecules, you might observe protonated molecules [M+H]⁺ at m/z 177.1, or adducts with sodium [M+Na]⁺ at m/z 199.1, potassium [M+K]⁺ at m/z 215.1, or ammonium [M+NH₄]⁺ at m/z 194.1.[7]
-
-
Managing Adducts:
-
Mobile Phase Purity: Use high-purity solvents and additives to minimize unwanted adducts. Older glassware can be a source of sodium ions.[9]
-
Mobile Phase Additives: Adding a small amount of a volatile acid like formic acid in positive mode can promote the formation of the [M+H]⁺ ion over metal adducts.[10] Conversely, in negative mode, a small amount of a base like ammonium hydroxide can aid deprotonation.
-
Source Parameters: Optimize the in-source collision-induced dissociation (CID) or declustering potential to potentially break up adducts.
-
Q4: Should I use a derivatization agent to enhance the signal of this compound? If so, which one?
A4: Yes, derivatization is a highly effective strategy for improving the detection of dicarboxylic acids like this compound.[5] It can enhance chromatographic retention on reversed-phase columns and significantly improve ionization efficiency.[5]
-
Recommended Derivatization Agents:
-
3-Nitrophenylhydrazine (3-NPH): This reagent has been shown to have high derivatization efficiency (close to 100%) for carboxylic acids.[4][11]
-
Dimethylaminophenacyl Bromide (DmPABr): This reagent can derivatize a wide range of metabolites with carboxylic groups and reverses the polarity from negative to positive, which can enhance detection in positive ion mode.
-
-
Charge-Reversal Derivatization: This approach modifies the carboxylic acid groups to carry a permanent positive charge, leading to excellent sensitivity in positive ESI mode.[5] This can result in a more than 1000-fold increase in sensitivity compared to some GC-MS methods.
Experimental Protocols
Protocol 1: "Dilute-and-Shoot" LC-MS/MS Analysis of this compound in Urine
This protocol is a rapid method suitable for screening when high sensitivity is not the primary requirement.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any particulates.
-
Dilute the supernatant 1:20 with deionized water containing 0.1% formic acid.[6]
-
Transfer the diluted sample to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HSS C18 column (e.g., 3.0 x 100 mm, 1.7 µm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Gradient: A suitable gradient would be to start with a low percentage of B, ramp up to a high percentage to elute compounds, and then re-equilibrate. An example gradient is: 0-1 min, 2% B; 1-3 min, 2-55% B; 3-8 min, 55-100% B; 8-13 min, 100% B; 13-13.1 min, 100-2% B; 13.1-18 min, 2% B.[12]
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transition:
-
Precursor Ion (Q1): m/z 175.1 ([M-H]⁻)
-
Product Ion (Q3): A characteristic fragment ion should be determined by infusing a standard of this compound. A common fragmentation for similar dicarboxylic acids is the loss of CO₂ (44 Da).
-
-
Protocol 2: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH) for Enhanced Signal
This protocol describes a general method for derivatizing carboxylic acids to improve their detection.
-
Reagents:
-
3-Nitrophenylhydrazine (3-NPH) solution.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution.
-
Pyridine.
-
Internal standard (e.g., ¹³C-labeled this compound, if available).
-
-
Derivatization Procedure (General):
-
To 50 µL of sample (e.g., urine, plasma extract), add the internal standard.
-
Add 50 µL of 3-NPH solution.
-
Add 50 µL of EDC solution (in a pyridine/water mixture).
-
Vortex and incubate the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).
-
After incubation, quench the reaction by adding a small volume of a suitable reagent (e.g., a solution containing a scavenger for excess EDC).
-
Dilute the sample with the initial mobile phase before injection.
Note: This is a generalized protocol. Optimization of reagent concentrations, reaction time, and temperature is recommended for this compound.
-
Quantitative Data
The following table summarizes a comparison of derivatization methods for carboxylic acids, which can be indicative of the performance improvements expected for this compound.
| Parameter | Aniline Derivatization | 3-Nitrophenylhydrazine (3-NPH) Derivatization | Reference |
| Derivatization Efficiency | Variable (20-100%) | Close to 100% | [4][11][14] |
| Apparent Recovery (in matrix) | ~45% | ~100% | [4][14] |
| Quantification Accuracy | On average, 5 times lower than reference method | Similar to reference method | [4] |
Visualizations
Biochemical Pathways
This compound is a key intermediate in the de novo synthesis of pyrimidine nucleotides. Understanding its position in this pathway is crucial for interpreting experimental results.
Caption: De novo pyrimidine biosynthesis pathway highlighting this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for enhancing the signal of this compound using derivatization.
Caption: Workflow for LC-MS/MS analysis of this compound with derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Dicationic Ion-Pairing Compounds To Enhance the Single Cell Mass Spectrometry Analysis Using the Single-Probe: A Microscale Sampling and Ionization Device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ddtjournal.com [ddtjournal.com]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. University of Southampton - Mass Spectrometry - Help - Interpretation of Spectre [southampton.ac.uk]
- 8. Negative ESI adducts - Chromatography Forum [chromforum.org]
- 9. A new strategy for ionization enhancement by derivatization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isobaric Metabolites in Urine Analyzed with LCMS - AppNote [mtc-usa.com]
- 14. [PDF] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices | Semantic Scholar [semanticscholar.org]
Overcoming matrix effects in ureidosuccinic acid measurement.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the measurement of ureidosuccinic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the measurement of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[2][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[5][6]
Q2: How can I determine if my this compound measurement is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is infused into the LC eluent after the analytical column. A blank, extracted sample matrix is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[4]
-
Post-Extraction Spike: This is a quantitative method. You compare the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a blank matrix extract that has been spiked with the same amount of this compound after the extraction process.[5] A significant difference in the peak areas indicates the presence of matrix effects.
Q3: What is the best way to compensate for matrix effects in my assay?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[5] A SIL internal standard for this compound (e.g., containing ¹³C or ¹⁵N) will have nearly identical chemical and physical properties to the analyte itself.[7] This means it will co-elute and experience the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the SIL internal standard signal, you can achieve more accurate and precise quantification.[7]
Q4: Can I use a different internal standard if a SIL version of this compound is not available?
A4: While a SIL internal standard is ideal, a structural analog can be used as an alternative. However, it may not co-elute perfectly with this compound and may experience different degrees of matrix effects, potentially leading to less accurate correction.[8] If a SIL internal standard is unavailable, it is even more critical to optimize sample preparation to minimize matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity for this compound
This issue is often a result of ion suppression from co-eluting matrix components.
Caption: Troubleshooting logic for poor signal.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5]
-
For Plasma/Serum: If you are using a simple protein precipitation method (e.g., with acetonitrile or methanol), consider a more rigorous technique like solid-phase extraction (SPE) to remove more matrix components.
-
For Urine: Diluting the urine sample (e.g., 1:10 with mobile phase) can significantly reduce the concentration of interfering salts and other molecules.[9][10]
-
-
Optimize Chromatography:
-
Gradient Modification: Adjust the gradient elution profile to better separate this compound from the region where ion suppression occurs (as identified by post-column infusion).
-
Column Chemistry: Consider using a different column chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can provide better retention and separation for polar compounds like this compound.
-
-
Implement a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for unavoidable matrix effects and variability in sample preparation.[7]
Issue 2: High Variability and Poor Reproducibility in Results
Inconsistent matrix effects between samples can lead to high variability in your results.
-
Standardize Sample Preparation: Ensure that your sample preparation protocol is followed precisely for every sample. Minor variations can lead to different levels of matrix components in the final extract.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard is crucial for correcting inter-sample variations in matrix effects and extraction efficiency, thereby improving reproducibility.[5]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., pooled plasma or urine from a control group) that has been stripped of the endogenous analyte. This helps to ensure that your calibrators and samples experience similar matrix effects.[1]
Comparison of Sample Preparation Techniques
The choice of sample preparation method is critical for minimizing matrix effects when analyzing small, polar molecules like this compound.
| Technique | Principle | Pros for this compound | Cons for this compound | Relative Cost & Complexity |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) or acid (e.g., trichloroacetic acid) to precipitate proteins.[11] | Simple, fast, and inexpensive. Good for high-throughput analysis. | Least effective at removing other matrix components like phospholipids and salts, which can cause significant ion suppression.[11] | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[5] | Can provide cleaner extracts than PPT by removing highly polar or nonpolar interferences. | Recovery of highly polar analytes like this compound into an organic solvent can be challenging and may require pH adjustment or derivatization.[11] | Medium |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interfering compounds are washed away.[5] | Highly selective and can provide the cleanest extracts, significantly reducing matrix effects.[11] A variety of sorbent chemistries (e.g., ion exchange, reversed-phase) can be tailored for this compound. | More time-consuming and expensive than PPT and LLE. Method development can be more complex. | High |
Experimental Protocols
Protocol 1: Protein Precipitation using Sulfosalicylic Acid (Adapted for Plasma)
This protocol is adapted from a method for the analysis of amino acids in plasma and is suitable for high-throughput applications.[4]
-
Sample Preparation:
-
Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.
-
If using a stable isotope-labeled internal standard, add it to the sulfosalicylic acid solution.
-
-
Vortexing and Centrifugation:
-
Vortex the mixture thoroughly for 30 seconds.
-
Centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer a 27.5 µL aliquot of the clear supernatant to a new tube.
-
-
Dilution and Injection:
-
Add 225 µL of the initial mobile phase B (e.g., 90:10 acetonitrile:water with 0.5% formic acid) to the supernatant.
-
Vortex briefly and inject into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Urine (General Protocol for Organic Acids)
This is a general procedure for extracting organic acids from urine using a strong anion exchange (SAX) SPE cartridge.
-
Sample Pre-treatment:
-
Centrifuge urine to remove particulates.
-
Dilute 100 µL of urine with 900 µL of water.
-
Add the internal standard to the diluted urine.
-
-
SPE Cartridge Conditioning:
-
Condition a SAX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove neutral and basic compounds.
-
Wash with 1 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and other retained organic acids with 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualization of Pathways and Workflows
Urea Cycle and Pyrimidine Synthesis Pathway
This compound is an important intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is linked to the urea cycle, particularly in conditions of urea cycle disorders where carbamoyl phosphate can be shunted from the mitochondria to the cytosol.[1]
Caption: Urea Cycle and Pyrimidine Synthesis.
Experimental Workflow for this compound Analysis
Caption: LC-MS/MS workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 3. Automated Sample Preparation and Data Collection Workflow for High-Throughput In Vitro Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 5. byjus.com [byjus.com]
- 6. This compound | C5H8N2O5 | CID 279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Urea cycle - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ymdb.ca [ymdb.ca]
Technical Support Center: Purity Assessment of Commercially Available Ureidosuccinic Acid
Welcome to the technical support center for the purity assessment of commercially available ureidosuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the experimental analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: The purity of commercially available this compound typically ranges from ≥95% to over 99%.[1][2][3] It is crucial to refer to the certificate of analysis (CoA) provided by the supplier for batch-specific purity data.
Q2: What are the common analytical methods to determine the purity of this compound?
A2: The most common analytical techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Q3: What are the potential impurities in commercial this compound?
A3: Potential impurities may include starting materials from synthesis, such as aspartic acid and cyanate derivatives, by-products like other organic acids (e.g., formic acid, acetic acid), and degradation products. The specific impurities can vary depending on the manufacturing process.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 1 mg/mL.[3] For aqueous solutions, it can be dissolved in PBS (pH 7.2) at about 1 mg/mL.[3] It is recommended to prepare aqueous solutions fresh and not to store them for more than one day due to potential stability issues.[3] When preparing stock solutions in organic solvents, it is good practice to purge the solvent with an inert gas.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, this compound should be stored as a solid at -20°C.[4] Under these conditions, it is stable for at least four years.[3] Stock solutions in organic solvents can be stored at -80°C for up to a year.
Data Presentation
Table 1: Comparison of Purity from Different Commercial Suppliers
| Supplier | Purity Specification | Analytical Methods Mentioned |
| Cayman Chemical | ≥95% | Not specified on product page |
| Selleck Chemicals | 99.33% | NMR & HPLC |
| MedChemExpress | 99.92% | HNMR, RP-HPLC, MS |
Note: This data is based on information available on the suppliers' websites and may vary between batches. Always refer to the batch-specific Certificate of Analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This section provides a recommended starting protocol for the reversed-phase HPLC analysis of this compound, based on methods for similar organic acids.
Objective: To determine the purity of this compound and identify any potential impurities.
Instrumentation:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphoric acid (or other suitable acid for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and 0.1% phosphoric acid in water (e.g., 10:90 v/v).[5] The pH of the aqueous portion should be low (around 2-3) to ensure this compound is in its protonated form.[6]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by the area percentage method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Expected Results: A major peak corresponding to this compound should be observed. Any other peaks are considered impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol outlines a general approach for identifying volatile and semi-volatile impurities in this compound after derivatization.
Objective: To identify and quantify potential impurities in this compound.
Instrumentation:
-
GC-MS system
-
Capillary column suitable for organic acid analysis (e.g., 5%-phenyl-95%-dimethylpolysiloxane)
Reagents:
-
This compound sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., pyridine or acetonitrile)
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent.
-
Add the derivatizing agent (e.g., BSTFA) and heat the mixture to facilitate the reaction. This step makes the non-volatile this compound and other polar impurities volatile for GC analysis.
-
-
GC-MS Conditions:
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp to a final temperature of approximately 300°C.
-
Mass Spectrometer: Operated in full scan mode to identify a wide range of compounds.
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound.
-
Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST).
-
Troubleshooting Guides
HPLC Troubleshooting
Issue 1: Peak Tailing for this compound
-
Possible Cause A: Secondary Interactions with Residual Silanols: this compound has carboxylic acid groups that can interact with free silanol groups on the silica-based C18 column, leading to peak tailing.
-
Possible Cause B: Column Overload: Injecting too high a concentration of the sample can saturate the column.
-
Solution: Dilute the sample and inject a smaller amount.
-
-
Possible Cause C: Column Contamination or Void: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can distort peak shape.
Issue 2: Poor Resolution Between this compound and an Impurity
-
Possible Cause A: Inappropriate Mobile Phase Composition: The mobile phase may not be optimal for separating closely eluting compounds.
-
Solution: Adjust the ratio of the organic solvent (methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
-
Possible Cause B: Insufficient Column Efficiency: The column may not be providing enough theoretical plates for the separation.
-
Solution: Use a longer column or a column with a smaller particle size to increase efficiency.
-
General Experimental Troubleshooting
Issue: Inconsistent Results or Apparent Degradation of the Sample
-
Possible Cause A: Instability of this compound in Aqueous Solution: this compound is not stable in aqueous solutions for extended periods.[3]
-
Solution: Always prepare aqueous solutions of this compound fresh before use. For HPLC analysis, prepare samples in the mobile phase just prior to injection.
-
-
Possible Cause B: Solubility Issues: The compound may not be fully dissolved, leading to inaccurate concentrations.
-
Solution: Ensure the compound is completely dissolved in the chosen solvent. Sonication may be used to aid dissolution. For stock solutions in DMSO, be aware that absorbed moisture can reduce solubility.[1]
-
Visualizations
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 6. hplc.eu [hplc.eu]
- 7. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
Best practices for handling and preparing ureidosuccinic acid stock solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and preparing ureidosuccinic acid stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[1][2][3] this compound is also soluble in dimethylformamide (DMF).[4] For experiments sensitive to organic solvents, aqueous buffers such as PBS (pH 7.2) can be used, although the solubility is lower.[4]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between batches. However, typical solubilities are provided in the table below.
| Solvent | Solubility | Reference |
| DMSO | ~35-70 mg/mL | [1][3] |
| Dimethyl Formamide | ~1 mg/mL | [4] |
| PBS (pH 7.2) | ~1 mg/mL | [4] |
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability of this compound.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [1][4] |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | [1] |
| -20°C | Up to 1 year | [1] | |
| Aqueous Solution (e.g., PBS) | 4°C | Not recommended for more than one day | [4] |
Q4: Can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[4] For optimal results, prepare aqueous solutions fresh before each experiment.
Q5: Is this compound stable at room temperature?
A5: this compound is stable for a few days at ambient temperature during shipping.[5][6] However, for long-term storage, it should be stored at -20°C.[1][4]
Troubleshooting Guide
Problem 1: this compound is not dissolving completely.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the solvent quality may be poor.
-
Solution:
Problem 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The concentration of the organic solvent (DMSO) may be too high in the final aqueous solution, causing the compound to precipitate.
-
Solution:
-
Ensure that the final concentration of DMSO in the aqueous solution is insignificant, as it can have physiological effects at low concentrations.[4]
-
Make further dilutions of the stock solution into aqueous buffers or isotonic saline just before performing biological experiments.[4]
-
Consider using co-solvents in your final formulation if higher concentrations are needed for in vivo studies. Common co-solvents include PEG300 and Tween-80.[1][2]
-
Problem 3: Inconsistent experimental results.
-
Possible Cause: This could be due to improper storage and handling, leading to degradation of the compound, or issues with solution preparation.
-
Solution:
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[1]
-
Protocol 2: Preparation of an In Vivo Formulation
For in vivo experiments, a common formulation involves the use of co-solvents to maintain solubility upon injection.
-
Materials:
-
This compound stock solution in DMSO (e.g., 20 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (to prepare 1 mL of a 2 mg/mL working solution):
-
Start with 100 µL of a 20 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] It is recommended to prepare this working solution fresh on the day of use.[1]
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Simplified pathway of de novo pyrimidine biosynthesis showing the role of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Carbamoyl-DL-aspartic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. N-Carbamoyl-L-aspartic acid (L-Ureidosuccinic acid) | Endogenous Metabolite | 13184-27-5 | Invivochem [invivochem.com]
- 6. medkoo.com [medkoo.com]
Technical Support Center: Accurate Measurement of Ureidosuccinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating instruments for accurate ureidosuccinic acid readings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound, also known as N-carbamoyl-DL-aspartic acid, is a key intermediate in the de novo biosynthesis of pyrimidines.[1][2] Pyrimidines are essential building blocks for DNA and RNA. Accurate quantification of this compound is crucial for diagnosing certain inborn errors of metabolism, particularly urea cycle disorders, where its levels can be significantly elevated in urine.[3][4][5]
Q2: Which analytical techniques are most suitable for measuring this compound?
A2: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of this compound in biological samples like urine.[3][4][6] This technique allows for the simultaneous measurement of this compound and other pyrimidine pathway intermediates.[7][8]
Q3: What are the critical first steps in preparing samples for this compound analysis?
A3: Proper sample preparation is vital for accurate results. For urine samples, it is recommended to centrifuge the sample to remove any particulate matter. An internal standard, ideally a stable-isotope-labeled version of this compound, should be added to the clear urine. Acidification with formic acid is also a common step before injection into the HPLC-MS/MS system.[8]
Q4: How do I prepare a reliable calibration curve for this compound quantification?
A4: A reliable calibration curve is fundamental for accurate quantification. It is best practice to prepare a series of calibration standards by spiking a known concentration of a certified this compound reference standard into a matrix that mimics the biological sample (e.g., control urine). The standards should cover the expected concentration range of the analyte in the unknown samples. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.
Q5: What are "matrix effects" and how can they affect my this compound readings?
A5: Matrix effects are the alteration of the ionization of the target analyte (this compound) by co-eluting compounds from the biological matrix (e.g., urine, plasma). This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. The use of a stable-isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low signal for this compound | Instrument not properly tuned for the specific mass transitions of this compound. | Optimize the mass spectrometer settings, including the precursor and product ion m/z values, for this compound and the internal standard. |
| Improper sample preparation leading to loss of analyte. | Review the sample preparation protocol. Ensure correct pH and that all steps are followed precisely. | |
| The concentration of this compound in the sample is below the limit of detection (LOD). | Concentrate the sample if possible, or use a more sensitive analytical method. | |
| High background noise or interfering peaks | Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents. Thoroughly clean all labware. |
| Matrix effects from the biological sample. | Improve the sample cleanup procedure to remove interfering substances. Use a more specific mass transition for detection. | |
| Poor peak shape (tailing or fronting) | Issues with the HPLC column, such as contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase composition or pH. | Optimize the mobile phase composition and pH to ensure good chromatography for this acidic compound. | |
| Inconsistent or non-reproducible results | Variation in sample injection volume. | Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample vials. |
| Instability of this compound in the prepared samples. | Analyze samples as quickly as possible after preparation, or store them at an appropriate low temperature (e.g., 4°C or -20°C) for a limited time. | |
| Inaccurate preparation of calibration standards. | Carefully re-prepare the calibration standards, ensuring accurate weighing and dilutions. Use a certified reference material if available. |
Quantitative Data Summary
The following tables summarize key quantitative data from a validated HPLC-MS/MS method for the analysis of this compound (N-carbamyl-aspartate) in urine.[3][4]
Table 1: Method Performance Characteristics
| Parameter | Value |
| Lower Limit of Detection (LOD) | 0.4 - 3 µmol/L |
| Intra-assay Variation (Urine) | 1.2% - 5% |
| Inter-assay Variation (Urine) | 2% - 9% |
| Recovery (Urine) | 97% - 106% |
Table 2: Mass Spectrometry Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-carbamyl-aspartate | 175 | 131 |
| [15N]N-carbamyl-aspartate (Internal Standard) | 176 | 132 |
Experimental Protocols
Detailed Protocol for this compound Measurement in Urine by HPLC-MS/MS
This protocol is adapted from the method described by van Kuilenburg et al. (2004) for the analysis of pyrimidine de novo intermediates.[3][4][8]
1. Sample Preparation:
-
Centrifuge a urine sample to obtain a clear supernatant.
-
To 100 µL of the clear urine, add 10 µL of an internal standard solution (e.g., [15N]N-carbamyl-aspartate).
-
Add 2 µL of 25% (v/v) formic acid.
-
Vortex the mixture and centrifuge to pellet any precipitate.
-
Inject 50 µL of the supernatant into the HPLC-MS/MS system.
2. HPLC Conditions:
-
Column: Phenomenex Aqua C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 50 mmol/L formic acid, pH 2.6.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient suitable for the separation of polar organic acids.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion m/z 175 → Product ion m/z 131.
-
Internal Standard ([15N]N-carbamyl-aspartate): Precursor ion m/z 176 → Product ion m/z 132.
-
4. Calibration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50 mmol/L formic acid).
-
Prepare a series of working calibration standards by spiking the stock solution into control urine to achieve a range of concentrations (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µmol/L).
-
Process the calibration standards in the same manner as the unknown samples, including the addition of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Caption: General Workflow for Instrument Calibration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Diseases Studied | Urea Cycle Disorders Consortium [ucdc.rarediseasesnetwork.org]
- 6. Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous separation by high-performance liquid chromatography of carbamoyl aspartate, carbamoyl phosphate and dihydroorotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of Ureidosuccinic Acid and Orotic Acid Metabolic Activity
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the metabolic activities of ureidosuccinic acid and orotic acid, two key intermediates in the de novo pyrimidine biosynthesis pathway, has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their roles, the enzymes that act upon them, and their transport into the cell, supported by available experimental data and detailed protocols for further investigation.
Introduction to Pyrimidine Biosynthesis Intermediates
This compound and orotic acid are critical precursors in the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. This compound is an early intermediate, formed from the condensation of carbamoyl phosphate and aspartic acid. It is subsequently converted through a series of enzymatic reactions to orotic acid, which is then incorporated into the nucleotide backbone. Understanding the metabolic dynamics of these two molecules is crucial for fields ranging from molecular biology to therapeutic drug design.
Comparative Metabolic Profile
While both this compound and orotic acid are indispensable for pyrimidine synthesis, their metabolic activities are governed by different enzymatic kinetics and cellular uptake mechanisms. Orotic acid is a more direct precursor to pyrimidine nucleotides and has been observed to have broader physiological effects. An abnormal increase in orotic acid levels, a condition known as orotic aciduria, is a clinical marker for certain metabolic disorders, including some urea cycle defects.[1][2][3]
Enzymatic Conversion: A Quantitative Comparison
The metabolic journey of this compound to pyrimidine nucleotides involves a multi-step enzymatic cascade. The key enzymes involved are aspartate carbamoyltransferase, dihydroorotase, dihydroorotate dehydrogenase, and orotate phosphoribosyltransferase. The kinetic parameters of these enzymes, which dictate the rate of conversion, have been characterized in various organisms.
| Enzyme | Substrate | Product | Organism | K_m (μM) | k_cat (s⁻¹) |
| Aspartate Carbamoyltransferase | Carbamoyl Phosphate | This compound | E. coli | 2-200 | 2300 |
| L-Aspartate | 1000-30000 | ||||
| Dihydroorotase | This compound | Dihydroorotate | M. jannaschii | 3150 | 0.5 (approx.) |
| Dihydroorotate Dehydrogenase | Dihydroorotate | Orotic Acid | L. bulgaricus | N/A | N/A |
| Orotate Phosphoribosyltransferase | Orotic Acid | Orotidine-5'-monophosphate | S. typhimurium | N/A | N/A |
| α-D-5-phosphoribosyl-1-pyrophosphate | E. coli | N/A | N/A |
Note: Kinetic parameters can vary significantly depending on the organism, experimental conditions (pH, temperature), and the presence of allosteric regulators. The data presented is a representative range from available literature.[1][4][5][6][7][8][9][10][11][12]
Cellular Uptake Mechanisms
The entry of these precursors into the cell is a critical determinant of their metabolic availability. Both this compound and orotic acid are negatively charged at physiological pH and therefore require specific transport proteins to cross the cell membrane.
This compound: Studies in yeast have shown that the uptake of this compound is an active process mediated by specific permeases.[13][14] The activity of these transporters can be regulated by the nitrogen source available to the cells.[13]
Orotic Acid: The transport of orotic acid into cells is facilitated by members of the solute carrier (SLC) family of transport proteins, including organic anion transporters (OATs).[15][16] The expression and activity of these transporters can vary between different tissues, with high uptake observed in the liver and kidney.[17]
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
Quantification of this compound and Orotic Acid in Biological Samples
Objective: To accurately measure the intracellular and extracellular concentrations of this compound and orotic acid.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for sensitive and specific quantification.[18][19][20][21]
Protocol:
-
Sample Preparation:
-
Cells: Harvest cells and lyse them using a suitable buffer. Precipitate proteins with a cold organic solvent (e.g., acetonitrile or methanol) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₂-orotic acid).[19][22] Centrifuge to pellet the protein precipitate.
-
Tissues: Homogenize frozen tissue samples in a suitable buffer and follow the protein precipitation steps as for cells.
-
Biofluids (e.g., urine, plasma): Add the internal standard to the sample, followed by protein precipitation.[19]
-
-
Chromatographic Separation:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of these polar analytes.[19]
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor-to-product ion transitions for both the native analytes and their stable isotope-labeled internal standards.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound and orotic acid standards.
-
Calculate the concentration of the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Measurement of Enzyme Kinetics
Objective: To determine the kinetic parameters (K_m and k_cat) of the enzymes involved in the metabolism of this compound and orotic acid.
Methodology: Spectrophotometric or coupled enzyme assays are commonly used.
Protocol (Example for Dihydroorotase): [4][5]
-
Reaction Mixture: Prepare a reaction buffer at the optimal pH for the enzyme (e.g., MES buffer at pH 5.8 for the biosynthetic direction).[5]
-
Substrate: Prepare a stock solution of this compound.
-
Enzyme: Use a purified preparation of dihydroorotase.
-
Assay:
-
Add the enzyme to the reaction buffer.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Monitor the formation of dihydroorotate over time by measuring the increase in absorbance at 230 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocities at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Calculate k_cat from V_max and the enzyme concentration.
-
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: De novo pyrimidine biosynthesis pathway highlighting key intermediates.
Caption: Workflow for quantifying pyrimidine intermediates by HPLC-MS/MS.
References
- 1. Kinetics of the allosteric transition of aspartate transcarbamylase. Chemical quench studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orotic acid excretion and arginine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ayotte | Enzyme Kinetics of Recombinant Dihydroorotase from Methanococcus jannaschii | The Ohio Journal of Science [ohiojournalofscience.org]
- 5. Enzyme Kinetics of Recombinant Dihydroorotase from Methanococcus jannaschii - ProQuest [proquest.com]
- 6. "Physical and kinetic properties of dihydroorotate dehydrogenase from L" by Craig David Taylor [pdxscholar.library.pdx.edu]
- 7. Structural kinetics of the allosteric transition of aspartate transcarbamylase produced by physiological substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ddescholar.acemap.info [ddescholar.acemap.info]
- 11. Kinetics of aspartate transcarbamylase from Escherichia coli for the reverse direction of reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydroorotase from the Hyperthermophile Aquifiex aeolicus Is Activated by Stoichiometric Association with Aspartate Transcarbamoylase and Forms a One-Pot Reactor for Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound uptake in yeast and some aspects of its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Uptake in Yeast and Some Aspects of Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The molecular mechanisms behind orotic acid transport in cells [cds-bsx.com]
- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 17. Orotate uptake and metabolism in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. flore.unifi.it [flore.unifi.it]
- 21. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitation of orotic acid in urine using isotope dilution-selected ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ureidosuccinic Acid and N-phosphonacetyl-L-aspartate (PALA) in Cancer Research
In the landscape of cancer therapeutics, particularly those targeting metabolic pathways, a nuanced understanding of specific molecular agents is paramount. This guide provides a detailed comparison of Ureidosuccinic acid and N-phosphonacetyl-L-aspartate (PALA), two molecules intrinsically linked to the de novo pyrimidine nucleotide biosynthesis pathway, a critical process for cellular proliferation. While both are central to this pathway, their roles and therapeutic potential are distinctly different. This document serves to elucidate these differences for researchers, scientists, and drug development professionals.
N-phosphonacetyl-L-aspartate (PALA) is a synthetic transition-state analog inhibitor of the enzyme aspartate transcarbamylase (ATCase).[1] By binding to and inhibiting ATCase, PALA effectively blocks the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This mode of action starves rapidly dividing cancer cells of necessary precursors for proliferation, thereby exerting its antitumor effect.[1][2]
Conversely, This compound , also known as N-carbamoyl-L-aspartic acid, is a key metabolic intermediate in the same pyrimidine biosynthesis pathway.[3][4][5] It is the direct product of the reaction catalyzed by ATCase. Therefore, rather than possessing intrinsic antitumor activity, this compound can be utilized by cells to bypass the enzymatic blockade imposed by PALA, thereby rescuing them from its cytotoxic effects.[3][6] This fundamental difference in their biochemical roles is crucial to understanding their application in cancer research.
Comparative Overview of Biochemical Roles and Therapeutic Potential
| Feature | This compound | N-phosphonacetyl-L-aspartate (PALA) |
| Chemical Nature | Endogenous metabolic intermediate | Synthetic drug molecule |
| Primary Role in Pyrimidine Biosynthesis | Product of the ATCase-catalyzed reaction | Potent inhibitor of aspartate transcarbamylase (ATCase) |
| Mechanism of Action in Cancer Context | Can rescue cells from PALA-induced pyrimidine starvation[3][6] | Blocks de novo pyrimidine synthesis, leading to cancer cell growth inhibition[1][2] |
| Antitumor Activity (as a single agent) | Not established; acts as a rescue agent | Demonstrates antitumor activity in various preclinical models and has been evaluated in clinical trials[1][7][8][9] |
| Therapeutic Application | Primarily used in research to study the effects of PALA and pyrimidine deprivation | Investigated as a standalone anticancer agent and in combination with other chemotherapeutics like 5-fluorouracil[7][10][11] |
| Immune Modulation | No reported immunomodulatory role | At low, non-toxic doses, PALA has been shown to activate the innate immune sensor NOD2, suggesting a secondary anticancer mechanism[2][12][13] |
Antitumor Activity of N-phosphonacetyl-L-aspartate (PALA)
PALA has demonstrated considerable antitumor activity against a range of transplantable tumors in murine models. It has shown particular efficacy against solid tumors such as B16 melanoma and Lewis lung carcinoma.[1] In some studies with Lewis lung carcinoma, PALA treatment resulted in a curative outcome for a significant percentage of the mice.[1]
Clinical trials in humans have also been conducted to evaluate the safety and efficacy of PALA. Phase I trials established a dose-limiting toxicity profile that included skin rash, diarrhea, and stomatitis.[8][9] While PALA showed limited activity as a single agent in broad Phase II screening, it has been extensively studied as a biochemical modulator of other antimetabolites, most notably 5-fluorouracil.[7][10] The rationale for this combination is that PALA-induced pyrimidine depletion can enhance the incorporation and cytotoxicity of fluoropyrimidines.
More recent research has uncovered a novel immunomodulatory role for PALA. At doses lower than those required for metabolic inhibition, PALA can activate the pattern recognition receptor NOD2, enhancing innate immune responses.[2][12] This dual mechanism of action, combining metabolic inhibition with immune stimulation, has renewed interest in PALA's potential as a cancer therapeutic, particularly in topical applications for non-melanoma skin cancers.[13]
The Role of this compound in PALA Research
This compound's primary role in the context of antitumor research has been as a tool to investigate the mechanism of PALA. By administering this compound, researchers can reverse the antitumor effects and toxicity of PALA.[3][6] This confirms that PALA's effects are indeed due to the specific inhibition of the de novo pyrimidine synthesis pathway, as providing the downstream product of the blocked enzyme restores cellular function.
Signaling Pathways and Experimental Workflows
The interaction of this compound and PALA with the de novo pyrimidine biosynthesis pathway is a well-defined biochemical cascade. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating the antitumor activity of PALA.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of PALA.
Caption: A generalized experimental workflow for in vivo evaluation of PALA's antitumor activity.
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines (e.g., B16 melanoma, Lewis lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: Stock solutions of PALA and this compound are prepared in a suitable solvent (e.g., sterile water or PBS) and filter-sterilized.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of PALA, this compound, or a combination of both. A vehicle control group is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay. Absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each treatment condition. IC50 values (the concentration of a drug that inhibits cell growth by 50%) for PALA can be determined.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Immunocompromised or syngeneic mice are used, depending on the tumor model.
-
Tumor Cell Implantation: A suspension of tumor cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into different treatment groups (e.g., vehicle control, PALA, this compound, PALA + this compound).
-
Drug Administration: PALA and/or this compound are administered to the mice according to a predetermined schedule and route (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of any antitumor effects.
Conclusion
References
- 1. Antitumor activity of N-(phosphonacetyl)-L-aspartic acid, a transition-state inhibitor of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistence pays off for PALA with pan-cancer potential | Cleveland Clinic Research [lerner.ccf.org]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Carbamoyl aspartic acid - Wikipedia [en.wikipedia.org]
- 6. Reversal of toxicity and antitumor activity of N-(phosphonacetyl)-L-aspartate by uridine or carbamyl-DL-asparate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I trial of N-(phosphonacetyl)-L-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Overview of N-(phosphonacetyl)-L-aspartate + fluorouracil in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Topical N-phosphonacetyl-l-aspartate is a dual action candidate for treating non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Urinary Biomarkers for Bladder Cancer Detection
For Researchers, Scientists, and Drug Development Professionals
The early and accurate detection of bladder cancer is critical for improving patient outcomes. While cystoscopy remains the gold standard for diagnosis, its invasive nature has prompted extensive research into non-invasive urinary biomarkers. This guide provides a comparative overview of prominent urinary biomarkers for bladder cancer, presenting their performance data and the experimental methodologies employed in their validation. While the initial focus of this guide was to be on ureidosuccinic acid, a comprehensive literature review revealed a lack of substantial validation data for this specific metabolite as a bladder cancer biomarker. Therefore, this guide has been broadened to encompass a comparison of more extensively studied and clinically relevant urinary biomarkers.
Performance of Urinary Biomarkers for Bladder Cancer
The diagnostic accuracy of a biomarker is paramount for its clinical utility. The following table summarizes the performance characteristics of several key urinary biomarkers for bladder cancer, including protein-based assays, fluorescence in situ hybridization (FISH), and mRNA-based tests.
| Biomarker/Test Name | Principle | Sensitivity | Specificity | Source |
| Urine Cytology | Microscopic examination of exfoliated cells | 33% - 69% | 76% - 100% | [1][2][3] |
| NMP22 BladderChek® | Immunoassay for Nuclear Matrix Protein 22 | 85% - 100% | 77% - 85% | [4][2][3] |
| UroVysion® FISH | Detects aneuploidy of chromosomes 3, 7, 17 and loss of 9p21 | 67% - 72% | 72% - 83% | [1][5] |
| Cxbladder® Triage | Measures five mRNA biomarkers | 95% | 46% | |
| Cxbladder® Detect | Measures five mRNA biomarkers | 77% - 82% | 83% - 94% | [6] |
| Cxbladder® Monitor | Measures five mRNA biomarkers | 91% - 93% | 34% - 39% | [7][8] |
| Metabolomic Panel | GC-MS analysis of multiple metabolites | 78.0% - 88.0% | 70.3% - 85.7% | [9][10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of biomarker studies. Below are generalized methodologies for the key experiments cited in the validation of urinary biomarkers for bladder cancer.
Urine Sample Collection and Processing
Mid-stream urine samples are collected from patients. For metabolomic studies, samples are often collected in the morning. Samples are centrifuged to separate the supernatant from the cell pellet. The supernatant and/or pellet are then stored at -80°C until analysis. For tests like the NMP22 BladderChek®, a specific urine collection kit with a stabilizer is used[2].
NMP22 BladderChek® Test
This is a qualitative, point-of-care immunoassay. A few drops of the patient's urine are added to the sample well of the test device. The urine migrates across a membrane containing antibodies that capture NMP22. A control line confirms the test is working correctly, and a separate test line appears if NMP22 is present at a concentration above a predetermined cutoff. Results are typically available within 30 minutes[3].
UroVysion® FISH Assay
The UroVysion® FISH test involves fluorescence in situ hybridization to detect chromosomal abnormalities in urothelial cells from urine. The urine sample is first processed to isolate these cells. The cells are then fixed onto a microscope slide. A set of fluorescently labeled DNA probes that are specific to chromosomes 3, 7, 17, and the 9p21 locus are applied to the slide. After a hybridization period, the slide is washed and examined under a fluorescence microscope. A positive result is indicated by a specific pattern of chromosomal gains or losses in a predefined number of cells[1][5].
Cxbladder® (mRNA-based test)
The Cxbladder® tests are based on the quantitative measurement of the mRNA levels of five specific genes. RNA is first extracted from the stabilized urine sample. This is followed by reverse transcription to convert the RNA into complementary DNA (cDNA). The levels of the target gene transcripts are then quantified using real-time polymerase chain reaction (RT-PCR). The expression levels of the five biomarker genes are then used in a proprietary algorithm to generate a risk score, which indicates the likelihood of the presence of bladder cancer[6].
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics
For metabolomic analysis, urine samples are thawed and prepared for analysis. This often involves a derivatization step to make the metabolites volatile. The prepared sample is then injected into a gas chromatograph, which separates the different metabolites based on their chemical properties. The separated metabolites then enter a mass spectrometer, which ionizes them and measures their mass-to-charge ratio. This allows for the identification and quantification of a wide range of metabolites in the urine. Statistical analysis is then used to identify metabolites that are significantly different between bladder cancer patients and healthy controls[9][10].
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in biomarker validation and the underlying biology of bladder cancer, the following diagrams have been generated.
References
- 1. urotoday.com [urotoday.com]
- 2. ovid.com [ovid.com]
- 3. Comparison of NMP22 BladderChek test and urine cytology for the detection of recurrent bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMP22 is a sensitive, cost-effective test in patients at risk for bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UroVysion FISH test for detecting urothelial cancers: meta-analysis of diagnostic accuracy and comparison with urinary cytology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cxbladder Monitor Significantly Outperforms FDA Approved Urine Tests for Bladder Cancer » Pacific Edge [pacificedgedx.com]
- 8. cxbladder.com [cxbladder.com]
- 9. Discovery and validation of potential urinary biomarkers for bladder cancer diagnosis using a pseudotargeted GC-MS metabolomics method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Ureidosuccinic Acid Metabolic Pathways Across Species
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of pyrimidine nucleotides is a fundamental cellular process essential for DNA and RNA synthesis, and ureidosuccinic acid is a key intermediate in this de novo pathway. Understanding the variations of this metabolic route across different species is crucial for identifying novel therapeutic targets, particularly in the fields of oncology and infectious diseases. This guide provides a comparative overview of the this compound metabolic pathway in prokaryotes (e.g., Escherichia coli), simple eukaryotes (e.g., yeast), and higher eukaryotes (e.g., humans and plants), supported by available experimental data and detailed methodologies.
Key Enzymatic Steps and Cross-Species Variations
The synthesis of this compound is the second committed step in the de novo pyrimidine biosynthesis pathway. It is formed from carbamoyl phosphate and aspartate, a reaction catalyzed by aspartate transcarbamoylase (ATCase). This intermediate is then converted to dihydroorotate by dihydroorotase (DHOase).
A primary distinction across species lies in the organization of the enzymes responsible for the initial steps of this pathway. In most prokaryotes, such as E. coli, the enzymes carbamoyl phosphate synthetase (CPSase), ATCase, and DHOase are expressed as separate, monofunctional proteins.[1] In contrast, in mammals and other higher eukaryotes, these three enzymatic activities are integrated into a single, large multifunctional polypeptide known as CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamoylase, and Dihydroorotase).[1][2] This fusion in eukaryotes is thought to facilitate metabolic channeling, increasing the efficiency of the pathway by passing intermediates directly from one active site to the next.[3]
Yeast presents an intermediate scenario where CPSase and ATCase are part of a bifunctional protein, while DHOase is a separate enzyme.[1]
Quantitative Data Comparison
| Parameter | Enzyme | Escherichia coli | Human | Arabidopsis thaliana (Plant) |
| Km (Carbamoyl Phosphate) | Aspartate Transcarbamoylase | 0.20 mM[4] | Data Not Available | Data Not Available |
| Km (Aspartate) | Aspartate Transcarbamoylase | Data Not Available | Data Not Available | Data Not Available |
| Vmax | Aspartate Transcarbamoylase | Data Not Available | Data Not Available | Data Not Available |
| Hill Coefficient | Aspartate Transcarbamoylase | 1.7[5] | Data Not Available | Data Not Available |
| Km (Dihydroorotate - reverse) | Dihydroorotase | Exhibits positive cooperativity[6] | Data Not Available | Data Not Available |
| Vmax | Dihydroorotase | Data Not Available | Data Not Available | Data Not Available |
| Intracellular Concentration of this compound | - | Data Not Available | Data Not Available | Data Not Available |
| Metabolic Flux (Pyrimidine Biosynthesis) | - | Flux is tightly regulated by feedback inhibition.[7] | Upregulated in cancer cells.[3] | Data Not Available |
Experimental Protocols
Aspartate Transcarbamoylase (ATCase) Activity Assay
This colorimetric assay measures the production of carbamoyl aspartate (this compound).
Principle: The amount of carbamoyl aspartate formed is determined by its reaction with antipyrine and monooxime in an acidic environment, which produces a colored product that can be measured spectrophotometrically at 466 nm.
Materials:
-
Assay Buffer: 0.5 M Tris-HCl, pH 7.5
-
Substrate Solution: 50 mM Carbamoyl Phosphate
-
Aspartate Solution: Concentration to be varied
-
Enzyme Preparation (cell lysate or purified ATCase)
-
Color Reagent: A 1:2 ratio of antipyrine and monooxime solution.
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing assay buffer, varying concentrations of aspartate, and the enzyme preparation in a final volume of 1 mL.
-
Initiate the reaction by adding 100 µL of the carbamoyl phosphate substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 2 mL of the color reagent.
-
Incubate at 60°C for 60 minutes to allow for color development.
-
Measure the absorbance at 466 nm.
-
A standard curve using known concentrations of carbamoyl aspartate should be prepared to quantify the amount of product formed.
Dihydroorotase (DHOase) Activity Assay (Reverse Reaction)
This assay measures the conversion of dihydroorotate to carbamoyl aspartate.
Principle: The activity of DHOase in the reverse direction is determined by quantifying the amount of carbamoyl aspartate produced, using the same colorimetric method as the ATCase assay.
Materials:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Substrate Solution: 80 mM Dihydroorotate
-
Enzyme Preparation (cell lysate or purified DHOase)
-
Color Reagent: A 1:2 ratio of antipyrine and monooxime solution.
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing assay buffer and the enzyme preparation in a final volume of 1 mL.
-
Initiate the reaction by adding 50 µL of the dihydroorotate substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and develop the color as described in the ATCase assay protocol.
-
Measure the absorbance at 466 nm.
-
Quantify the carbamoyl aspartate produced using a standard curve.
Quantification of this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of this compound in biological samples.
Principle: Liquid chromatography (LC) separates the metabolites in a sample, and tandem mass spectrometry (MS/MS) provides highly specific detection and quantification based on the mass-to-charge ratio of the parent ion and its fragmented daughter ions.
Sample Preparation:
-
Harvest cells and quench metabolism rapidly, for example, by using cold methanol.
-
Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution, for example, using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Monitor the specific transition for this compound (e.g., parent ion m/z 175.0 to a specific daughter ion).
-
Quantification: Use a stable isotope-labeled internal standard of this compound to correct for matrix effects and variations in instrument response. Create a standard curve with known concentrations of this compound to quantify the analyte in the samples.
Visualizations
Caption: Comparison of the initial steps of pyrimidine biosynthesis in prokaryotes and higher eukaryotes.
Caption: General experimental workflow for studying the this compound metabolic pathway.
References
- 1. Aspartate transcarbamoylase containing circularly permuted catalytic polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic profiling reveals channeled de novo pyrimidine and purine biosynthesis fueled by mitochondrially generated aspartic acid in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo formation of active aspartate transcarbamoylase from complementing fragments of the catalytic polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroorotase from Escherichia coli: loop movement and cooperativity between subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine homeostasis is accomplished by directed overflow metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of ureidosuccinic acid levels in healthy vs. diseased states.
For Immediate Release
A comprehensive analysis of ureidosuccinic acid levels reveals significant variations between healthy individuals and those afflicted with certain diseases, particularly urea cycle disorders and various cancers. This guide provides a comparative overview of these findings, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This compound, an intermediate in the de novo pyrimidine nucleotide biosynthesis pathway, has emerged as a potential biomarker for monitoring disease states. Its concentration in biological fluids such as urine and plasma can fluctuate in response to metabolic dysregulation characteristic of several pathological conditions.
Comparative Analysis of this compound Levels
Quantitative data on this compound concentrations in healthy versus diseased states remain relatively sparse in publicly available literature. However, existing metabolomic studies and clinical investigations offer valuable insights.
| Condition | Biological Fluid | Analyte | Concentration in Healthy Individuals | Concentration in Diseased Individuals | Fold Change | Reference |
| Urea Cycle Disorders (General) | Urine | Orotic Acid | Normal | Elevated | - | [1][2] |
| Ornithine Transcarbamylase Deficiency (OTCD) | Urine | Orotic Acid | Normal | Markedly Elevated | Significant Increase | [1][3][4] |
| OTCD | Urine | Uracil* | 0-21 mg/g Cr | 36 mg/g Cr | ~1.7x | [5] |
| Bladder Cancer | Urine | This compound | Not specified | Drop in level | Decrease | [6] |
Note: Orotic acid and uracil are downstream metabolites of this compound in the pyrimidine biosynthesis pathway. Their levels can be indicative of alterations in this pathway, which may be influenced by this compound concentrations.
While direct quantitative comparisons for this compound are limited, the data on related metabolites in urea cycle disorders, such as Ornithine Transcarbamylase Deficiency (OTCD), strongly suggest a dysregulation of the pyrimidine biosynthesis pathway where this compound is a key intermediate. In OTCD, a deficiency in the urea cycle leads to an accumulation of carbamoyl phosphate, which is then shunted into the pyrimidine synthesis pathway, leading to increased production of downstream metabolites like orotic acid and uracil.[1][3][4][5]
In the context of cancer, metabolomic studies have begun to shed light on the role of pyrimidine metabolism in tumor growth and proliferation. While a study has associated a drop in urinary this compound with bladder cancer, more extensive research is needed to establish its role as a definitive biomarker across different cancer types.[6]
Experimental Protocols
The accurate quantification of this compound is crucial for its evaluation as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.
General Protocol for Urinary Organic Acid Analysis by GC-MS
This method is widely used for the profiling of various organic acids in urine, including intermediates of metabolic pathways.
-
Sample Preparation:
-
A specific volume of urine, often normalized to creatinine concentration, is used.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is added.
-
The sample is acidified, and organic acids are extracted using an organic solvent (e.g., ethyl acetate).
-
The organic extract is then dried down.
-
-
Derivatization:
-
To make the organic acids volatile for GC analysis, they are chemically modified through derivatization. A common method is trimethylsilylation, which replaces active hydrogens with trimethylsilyl (TMS) groups.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The different organic acids are separated based on their boiling points and interaction with the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of each organic acid.[7][8]
-
General Protocol for Analysis of Small Molecules by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of a wide range of molecules, including this compound, in complex biological matrices like plasma and urine.
-
Sample Preparation:
-
For plasma samples, a protein precipitation step is typically performed by adding a solvent like methanol or acetonitrile.
-
For urine samples, a simple dilution may be sufficient.
-
An internal standard is added to the sample.
-
The sample is centrifuged to remove precipitated proteins, and the supernatant is collected.
-
-
LC Separation:
-
The prepared sample is injected into the liquid chromatograph.
-
The compounds are separated on a chromatography column based on their chemical properties (e.g., polarity).
-
-
MS/MS Detection:
-
The separated compounds are introduced into the tandem mass spectrometer.
-
In the first mass analyzer, the parent ion of the target analyte (this compound) is selected.
-
This parent ion is then fragmented, and a specific fragment ion is selected and detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity for quantification.[9][10][11]
-
Signaling Pathways and Experimental Workflows
To visualize the metabolic context of this compound and the analytical processes, the following diagrams are provided.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. neurology.testcatalog.org [neurology.testcatalog.org]
- 3. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ornithine Transcarbamylase (OTC) Deficiency: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 5. Urinary Uracil: A Useful Marker for Ornithine Transcarbamylase (OTC) Deficiency in Affected Males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 8. metbio.net [metbio.net]
- 9. A Pilot, First-in-Human, Pharmacokinetic Study of 9cUAB30 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 11. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma [mdpi.com]
Validating the Metabolic Fate of Ureidosuccinic Acid: A Comparative Guide to Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies to validate the metabolic fate of ureidosuccinic acid, a key intermediate in de novo pyrimidine biosynthesis. Understanding the metabolic flux through this pathway is critical for research in oncology, immunology, and metabolic disorders. This document outlines experimental approaches using stable isotopes, presents comparative data, and details relevant protocols to aid in the design and interpretation of metabolic studies.
Introduction to this compound Metabolism
This compound, also known as carbamoyl-L-aspartate, is synthesized from carbamoyl phosphate and L-aspartic acid by the enzyme aspartate transcarbamoylase. This reaction is a committed step in the de novo synthesis of pyrimidines, which are essential for the formation of DNA, RNA, and other vital biomolecules.[1] The metabolic pathway continues with the conversion of this compound to dihydroorotate, eventually leading to the synthesis of uridine monophosphate (UMP).[2]
Isotopic labeling is a powerful technique to trace the flow of atoms through metabolic pathways, providing quantitative insights into reaction rates and pathway contributions.[3] By introducing molecules enriched with stable isotopes such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N), researchers can track the incorporation of these labels into downstream metabolites like this compound and pyrimidine nucleotides.[4]
Comparison of Isotopic Labeling Strategies
The choice of isotopic tracer is crucial for effectively probing the metabolic fate of this compound. The ideal tracer should label a specific precursor that directly contributes to its synthesis, allowing for clear interpretation of labeling patterns. Here, we compare three common isotopic labeling strategies.
| Isotopic Tracer | Labeled Precursor | Atom(s) Traced | Analytical Technique(s) | Key Insights | Reference(s) |
| [¹³C]-Bicarbonate | Carbamoyl Phosphate | Carbamoyl Carbon | GC-MS | Measures the incorporation of CO₂ into the pyrimidine ring, reflecting the activity of carbamoyl phosphate synthetase II. | [5] |
| [U-¹³C]-Aspartate | L-Aspartic Acid | Aspartate Carbon Backbone | LC-MS/MS, NMR | Traces the complete carbon skeleton of aspartate into this compound and subsequent pyrimidines. | [6][7] |
| [Amide-¹⁵N]-Glutamine | Carbamoyl Phosphate | Amide Nitrogen | LC-MS/MS | Tracks the nitrogen atom from glutamine that is incorporated into the carbamoyl phosphate and subsequently into the pyrimidine ring. | [8][9] |
Table 1: Comparison of Isotopic Tracers for Studying this compound Metabolism.
Experimental Protocols
General Experimental Workflow for Isotopic Labeling of this compound
Detailed Protocol: [U-¹³C]-Aspartate Labeling and LC-MS/MS Analysis
This protocol provides a representative method for tracing the incorporation of aspartate into this compound.
-
Cell Culture: Plate cells (e.g., HeLa or MCF-7) in standard growth medium and allow them to reach 70-80% confluency.
-
Isotope-Free Wash: Gently wash the cells twice with phosphate-buffered saline (PBS) and then incubate in a base medium lacking the standard amino acid supplement for 1 hour to deplete intracellular pools.
-
Labeling: Replace the medium with a custom medium containing [U-¹³C]-Aspartate (final concentration 0.5-1 mM) and other necessary nutrients. The duration of labeling can range from a few hours to 24 hours, depending on the cell type and the expected turnover rate of the metabolite pool.[6]
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate to quench all enzymatic activity.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the polar metabolite extract using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[10][11]
-
Use a suitable chromatography column for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Set the mass spectrometer to monitor the mass-to-charge ratio (m/z) of both unlabeled (M+0) and labeled (M+4 for fully labeled from [U-¹³C]-Aspartate) this compound.
-
Quantify the peak areas for each isotopologue to determine the fractional enrichment of the labeled form.
-
Alternative Methods for Validating Metabolic Fate
While isotopic labeling is a powerful tool, other methods can provide complementary information about the metabolic fate of this compound.
-
Enzyme Assays: Direct measurement of the activity of enzymes in the pyrimidine biosynthesis pathway, such as aspartate transcarbamoylase and dihydroorotase, can provide insights into the potential flux through the pathway.[2] These assays typically involve incubating cell lysates or purified enzymes with their respective substrates and measuring the rate of product formation.
-
Metabolite Profiling (Metabolomics): Non-targeted or targeted analysis of the metabolome can reveal changes in the steady-state levels of this compound and other pathway intermediates under different experimental conditions.[12] While this does not directly measure flux, significant changes in metabolite pools can suggest alterations in pathway activity.
Signaling Pathways and Logical Relationships
The de novo pyrimidine biosynthesis pathway is a linear sequence of enzymatic reactions. The following diagram illustrates the incorporation of isotopic labels from key precursors into this compound.
This guide provides a framework for designing and interpreting experiments to validate the metabolic fate of this compound. By combining isotopic labeling with other analytical techniques, researchers can gain a deeper understanding of pyrimidine metabolism and its role in health and disease.
References
- 1. davuniversity.org [davuniversity.org]
- 2. researchgate.net [researchgate.net]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples | MDPI [mdpi.com]
- 12. De novo pyrimidine synthesis is a collateral metabolic vulnerability in NF2-deficient mesothelioma | EMBO Molecular Medicine [link.springer.com]
The Crossroads of Pyrimidine Synthesis: Correlating Ureidosuccinic Acid Levels with Key Enzyme Expression
For researchers, scientists, and drug development professionals, understanding the intricate regulation of metabolic pathways is paramount. The de novo pyrimidine synthesis pathway, essential for the production of nucleotides for DNA and RNA synthesis, is a critical area of study, particularly in oncology and immunology. A key intermediate in this pathway, ureidosuccinic acid (also known as N-carbamoyl-L-aspartate), serves as a crucial indicator of pathway activity. This guide provides a comparative analysis of this compound levels with the expression of the pivotal enzymes that govern its production and consumption: Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase (CAD); Dihydroorotate Dehydrogenase (DHODH); and UMP Synthetase (UMPS).
The synthesis of pyrimidines is a fundamental cellular process, with its dysregulation being a hallmark of proliferative diseases such as cancer. The multi-functional enzyme CAD initiates the pathway, and its aspartate transcarbamoylase domain is responsible for the synthesis of this compound. Subsequently, DHODH and UMPS catalyze downstream reactions to produce uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. The concentration of this compound, therefore, provides a snapshot of the flux through the initial steps of this vital pathway and can be correlated with the expression levels of these key enzymes.
Quantitative Correlation of this compound and Enzyme Expression
The following tables summarize quantitative data from studies on various cancer cell lines, illustrating the relationship between this compound levels and the expression of CAD, DHODH, and UMPS.
| Condition | Cell Line | This compound (N-carbamoyl-L-aspartate) Level | CAD Expression | DHODH Expression | UMPS Expression | Reference |
| Cisplatin-Resistant vs. Sensitive | OVCAR5 (Ovarian Cancer) | Increased (p < 0.05) in resistant cells | Upregulated in resistant cells | Upregulated in resistant cells | Not specified | [1] |
| Cisplatin-Resistant vs. Sensitive | SKOV3 (Ovarian Cancer) | Increased (p < 0.05) in resistant cells | Upregulated in resistant cells | Upregulated in resistant cells | Not specified | [1] |
| Myeloproliferative Neoplasms (MPN) vs. Control | Hematopoietic tissues from Jak2V617F knock-in mice | Elevated levels of pathway intermediates | Increased phosphorylated CAD (pCAD) | Increased expression | Not specified | [2] |
| Cyclin D1 Knockdown | AML12 Hepatocytes | Nearly complete disappearance | No significant change in total protein | Not specified | Not specified | [3] |
Visualizing the Pyrimidine Synthesis Pathway and Experimental Workflow
To better understand the relationships between these components, the following diagrams illustrate the pyrimidine synthesis pathway and a typical experimental workflow for this correlative study.
References
Replicating Published Findings on the Function of Ureidosuccinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of findings and methodologies related to the function of ureidosuccinic acid, a key intermediate in the de novo synthesis of pyrimidines. This document is intended to assist researchers in replicating and building upon existing literature by providing a consolidated overview of experimental data and detailed protocols.
Introduction to this compound
This compound, also known as N-carbamoyl-L-aspartic acid, is a critical metabolite in the de novo pyrimidine nucleotide biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of DNA and RNA precursors. The formation of this compound from L-aspartate and carbamoyl phosphate is catalyzed by the enzyme aspartate carbamoyltransferase (ACTase).[4][5] This step is a key regulatory point in pyrimidine synthesis in many organisms.[5] Dysregulation of this pathway has been implicated in various diseases, making this compound and its associated enzymes potential targets for therapeutic intervention.
Comparative Analysis of Pyrimidine Biosynthesis Pathways
Cells can synthesize pyrimidine nucleotides through two main pathways: the de novo pathway and the salvage pathway. The choice between these pathways is often dependent on the cell's proliferative state and tissue type.
| Feature | De Novo Pyrimidine Synthesis | Pyrimidine Salvage Pathway |
| Starting Materials | Simple molecules (e.g., bicarbonate, aspartate, glutamine)[1] | Pre-formed pyrimidine bases and nucleosides[1] |
| Key Intermediate | This compound | Uracil, Thymine, Cytosine[2] |
| Energy Efficiency | Less energy-efficient; requires significant ATP investment.[6] | More energy-efficient as it recycles existing components.[1] |
| Primary Role | Predominantly active in proliferating cells to meet the high demand for nucleotides during DNA replication (S-phase).[6][7] | Active in resting or differentiated cells with lower proliferative activity.[1][7] |
| Regulation | Tightly regulated, with feedback inhibition by downstream products like UTP.[1] | Less complex regulation, often dependent on substrate availability. |
Quantitative Data on Pyrimidine Pathway Intermediates
Accurate quantification of this compound and related metabolites is crucial for studying the activity of the de novo pyrimidine synthesis pathway. Below is a summary of reported concentration ranges for orotic acid, a downstream metabolite of this compound, in human plasma and urine, which can be an indicator of pathway flux. Direct quantitative data for this compound in human clinical samples is not extensively reported in readily available literature, highlighting a potential area for further research.
| Metabolite | Biological Matrix | Condition | Concentration Range | Reference |
| Orotic Acid | Plasma | Argininosuccinic acid synthetase deficiency | <1 µmol/L to >60 µmol/L | [8] |
| Orotic Acid | Urine | Healthy (Pediatric) | <5 µmol/mmol creatinine | [5] |
Experimental Protocols
This section details methodologies for key experiments related to the study of this compound and its role in pyrimidine biosynthesis.
Protocol 1: Assay for Aspartate Carbamoyltransferase (ACTase) Activity
This protocol is adapted from methods described for measuring the enzymatic activity of ACTase, the enzyme responsible for synthesizing this compound.
Principle:
The activity of ACTase is determined by measuring the rate of formation of N-carbamoyl-L-aspartate (this compound) from L-aspartate and carbamoyl phosphate. The product can be quantified using High-Performance Liquid Chromatography (HPLC).[2]
Materials:
-
Cell or tissue lysate (source of ACTase)
-
Assay Buffer: e.g., 50 mM Tris-acetate, pH 8.3[9]
-
Substrates: L-aspartate and Carbamoyl phosphate
-
Radiolabeled substrate (optional for increased sensitivity): [¹⁴C]carbamoyl phosphate[2]
-
HPLC system with an anion-exchange column[2]
-
UV detector (200-280 nm) or liquid scintillation detector (for radiolabeled substrate)[2]
Procedure:
-
Enzyme Preparation: Prepare a cytosol fraction from human peripheral blood mononuclear cells or other relevant tissue/cell types.[2]
-
Reaction Mixture: In a microcentrifuge tube, combine the cell lysate with the assay buffer containing known concentrations of L-aspartate and carbamoyl phosphate. The apparent Km values are reported to be approximately 1.9 mM for aspartate and 58 µM for carbamoyl phosphate.[2]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.
-
Reaction Termination: Stop the reaction, for example, by adding an acid or by heat inactivation.
-
Quantification of this compound by HPLC:
-
Inject the reaction mixture into an HPLC system equipped with an anion-exchange column.
-
Use a gradient elution method, for example, starting with a low concentration of ammonium phosphate (e.g., 1 mM, pH 3.0) and increasing to a higher concentration (e.g., 38 mM, pH 4.5).[2]
-
Detect the formation of [¹⁴C]carbamoyl aspartate using an on-line liquid scintillation detector or unlabeled product with a UV detector.[2]
-
-
Data Analysis: Calculate the enzyme activity based on the amount of this compound produced over time.
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in biological matrices like urine or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle:
LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules in complex biological samples. The method involves chromatographic separation of the analyte followed by mass spectrometric detection and fragmentation to ensure accurate identification and quantification.
Materials:
-
Urine or plasma samples
-
Internal Standard (e.g., a stable isotope-labeled version of this compound)
-
Acetonitrile (ACN) for protein precipitation
-
Formic acid
-
UHPLC system coupled to a tandem mass spectrometer
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation (Urine):
-
Thaw frozen urine samples on ice.
-
Centrifuge to remove particulate matter.
-
Dilute the supernatant with an appropriate buffer or mobile phase.
-
Spike with the internal standard.
-
-
Sample Preparation (Plasma):
-
Thaw frozen plasma samples on ice.
-
Add a protein precipitation agent (e.g., cold acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
Spike with the internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reversed-phase C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The mass spectrometer should be operated in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Signaling Pathway: De Novo Pyrimidine Synthesis
Caption: De Novo Pyrimidine Synthesis Pathway.
Experimental Workflow: Quantification of this compound by LC-MS/MS
Caption: LC-MS/MS Workflow for this compound.
Logical Relationship: De Novo vs. Salvage Pathway
Caption: De Novo vs. Salvage Pathway Logic.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 6. Cell cycle-dependent regulation of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. De novo and salvage purine synthesis pathways across tissues and tumors. - DKFZ [inrepo02.dkfz.de]
- 8. Plasma concentrations and renal clearance of orotic acid in argininosuccinic acid synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ureidosuccinic Acid: A Comparative Analysis of its Diagnostic Utility
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of ureidosuccinic acid's performance against alternative diagnostic markers, supported by experimental data.
This guide provides a comprehensive evaluation of this compound as a diagnostic marker, comparing its performance with established and emerging alternatives for relevant disease states. Quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key analytical techniques.
Bladder Cancer: An Unvalidated Candidate in a Crowded Field
While a decrease in urinary this compound has been associated with bladder cancer, its statistical validation as a standalone diagnostic marker remains to be robustly established.[1] The current landscape of bladder cancer diagnostics is dominated by a variety of urinary biomarkers with more extensively documented performance characteristics. Below is a comparative summary of these alternatives.
Comparative Performance of Urinary Biomarkers for Bladder Cancer
| Biomarker/Test | Sensitivity | Specificity | Area Under the Curve (AUC) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| UCA1 | 81% | 86% | 0.88[2][3] |
| UBC® Rapid Test | 59% | 76% | 0.70[4][5] |
| Cxbladder Monitor | 93% | - | NPV: 97%[6] |
| NMP-22 | 27-90% | 31-98% | 0.650[7] |
| UroVysion FISH | - | - | 0.707[7] |
| uCyt+ | - | - | - |
Note: Sensitivity, specificity, and AUC values can vary depending on the study population, disease stage, and assay methodology.
Canavan Disease: N-Acetylaspartic Acid as the Gold Standard
In the context of Canavan disease, an autosomal recessive neurodegenerative disorder, the primary and well-established diagnostic biomarker is not this compound, but rather a significant elevation of N-acetylaspartic acid (NAA) in the urine.[8][9][10][11][12][13][14][15][16][17] The diagnostic utility of urinary NAA is exceptionally high due to the substantial difference in its concentration between affected individuals and healthy controls.
Comparative Performance of Urinary Biomarkers for Canavan Disease
| Biomarker | Typical Levels in Patients | Typical Levels in Controls | Diagnostic Performance |
| This compound | Not established as a primary marker | Normal physiological levels | Not applicable |
| N-Acetylaspartic Acid (NAA) | 366 to 21,235 mmol/mol creatinine[9] | <39 mmol/mol creatinine[9] | High sensitivity and specificity |
The stark contrast in NAA levels makes it a definitive, non-invasive biomarker for the diagnosis of Canavan disease.
Experimental Protocols
The quantitative analysis of this compound, N-acetylaspartic acid, and other organic acids in urine is primarily achieved through mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
This method is a gold standard for the analysis of a wide range of organic acids.
Principle: Organic acids are extracted from the urine matrix and then chemically modified (derivatized) to make them volatile. The derivatized compounds are then separated by gas chromatography based on their boiling points and subsequently identified and quantified by mass spectrometry.
Sample Preparation:
-
Internal Standard Addition: A known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the urine sample to correct for variations in sample preparation and analysis.
-
Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate.[18][19][20]
-
Derivatization: The extracted organic acids are dried and then derivatized to increase their volatility. A common method involves oximation followed by silylation (e.g., using BSTFA).[21]
-
Reconstitution: The derivatized sample is reconstituted in a suitable solvent for injection into the GC-MS system.
GC-MS Analysis:
-
Gas Chromatograph: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the different organic acids based on their chemical properties.
-
Mass Spectrometer: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Organic and Amino Acids
LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation than GC-MS.
Principle: The urine sample, after minimal preparation, is injected into a liquid chromatograph. The compounds are separated in the liquid phase and then introduced into a tandem mass spectrometer for detection and quantification.
Sample Preparation:
-
Dilution: The urine sample is typically diluted with a solvent, often containing an internal standard.[9][12] For many "dilute-and-shoot" methods, no further extraction is necessary.
-
Protein Precipitation (if necessary): For some applications, proteins in the urine may be precipitated by adding a solvent like methanol and removed by centrifugation.[22]
LC-MS/MS Analysis:
-
Liquid Chromatograph: The prepared sample is injected into the LC system. A gradient of solvents is used to separate the analytes on a chromatographic column.
-
Tandem Mass Spectrometer (MS/MS): As the analytes elute from the LC column, they are ionized (e.g., by electrospray ionization). The first mass spectrometer (Q1) selects the ion of the target analyte. This ion is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then analyzes the resulting fragment ions. This two-stage mass analysis (Multiple Reaction Monitoring - MRM) provides very high specificity and sensitivity.
Signaling Pathways and Workflows
Pyrimidine Biosynthesis Pathway
Caption: Simplified overview of the de novo pyrimidine biosynthesis pathway highlighting the position of this compound.
Diagnostic Workflow for Suspected Inborn Errors of Metabolism
Caption: General workflow for the diagnosis of inborn errors of metabolism using urine analysis.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0000333) [np-mrd.org]
- 2. Accuracy of the urine UCA1 for diagnosis of bladder cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accuracy of the urine UCA1 for diagnosis of bladder cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic accuracy of the UBC® Rapid Test for bladder cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic accuracy of the UBC® Rapid Test for bladder cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance Characteristics of a Multigene Urine Biomarker Test for Monitoring for Recurrent Urothelial Carcinoma in a Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. [PDF] Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Urine N-Acetylaspartate Distinguishes Phenotypes in Canavan Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urine N-Acetylaspartate Distinguishes Phenotypes in Canavan Disease. [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Urine N-Acetylaspartate Distinguishes Phenotypes in Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using urine NAA levels to distinguish between mild and typical Canavan disease | EurekAlert! [eurekalert.org]
- 18. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 19. metbio.net [metbio.net]
- 20. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. erndim.org [erndim.org]
- 22. cms.mz-at.de [cms.mz-at.de]
Comparing the efficacy of different analytical methods for ureidosuccinic acid detection.
For Researchers, Scientists, and Drug Development Professionals
Ureidosuccinic acid, also known as N-carbamoyl-L-aspartate, is a key intermediate in the de novo biosynthesis of pyrimidines, fundamental building blocks of nucleic acids.[1][2] Its accurate quantification in biological matrices is crucial for studying nucleotide metabolism, diagnosing certain metabolic disorders such as Canavan disease, and for research in drug development, particularly for therapies targeting pyrimidine synthesis.[3][4] This guide provides a comprehensive comparison of the efficacy of four distinct analytical methods for the detection of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
Comparison of Analytical Methods
The choice of an analytical method for this compound detection is dictated by the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. While LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, other methods offer distinct advantages in terms of cost, simplicity, and accessibility.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique separates this compound from other components in a sample based on its interaction with a stationary phase, followed by detection using a UV detector. As this compound has a carboxyl group, it absorbs UV light at low wavelengths, typically around 210 nm.[5] While relatively simple and cost-effective, HPLC-UV may lack the sensitivity and specificity required for detecting low concentrations of this compound in complex biological samples.[6][7]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[8] LC-MS/MS allows for the precise identification and quantification of this compound, even at very low concentrations, by monitoring specific precursor-to-product ion transitions.[9] This method is ideal for complex biological matrices like plasma and urine.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, volatile derivatives of this compound are separated in a gas chromatograph and subsequently detected by a mass spectrometer.[9] This method requires a derivatization step to make the non-volatile this compound amenable to gas chromatography.[5] While offering high resolution and specificity, the derivatization step can be time-consuming and a potential source of variability.[1]
Enzymatic Assay: This method relies on the specific enzymatic conversion of this compound. For instance, the enzyme dihydroorotase catalyzes the conversion of N-carbamoyl-L-aspartate to L-dihydroorotate. The consumption of the substrate or the formation of the product can be monitored, often through a coupled colorimetric or fluorometric reaction, to quantify the initial amount of this compound.[2] Enzymatic assays can be highly specific and suitable for high-throughput screening but may be susceptible to interference from other components in the sample that affect enzyme activity.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the different analytical methods for the detection of this compound. Please note that while values for LC-MS/MS and GC-MS are more specific to this compound analysis in metabolomics studies, the data for HPLC-UV and Enzymatic Assays are estimated based on performance with similar organic acids, as direct comparative validation data for this compound is limited in the available literature.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Enzymatic Assay |
| Limit of Detection (LOD) | ~1-10 µM | ~0.01-0.1 µM | ~0.1-1 µM | ~1-5 µM |
| Limit of Quantitation (LOQ) | ~5-20 µM | ~0.05-0.5 µM | ~0.5-5 µM | ~5-15 µM |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.98 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 85-115% | 90-110% |
| Precision (%RSD) | <15% | <10% | <15% | <10% |
| Sample Preparation Time | Moderate | Moderate to High | High | Low to Moderate |
| Specificity | Moderate | High | High | High |
| Throughput | Moderate | High | Moderate | High |
| Cost | Low | High | Moderate | Low to Moderate |
Signaling Pathway
This compound is a critical intermediate in the de novo pyrimidine biosynthesis pathway, which leads to the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.
Caption: De novo pyrimidine biosynthesis pathway.
Experimental Protocols
HPLC-UV Method
This protocol is a general procedure for organic acid analysis and would require optimization for this compound.
a. Sample Preparation (Plasma/Urine):
-
To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[5]
c. Quantification:
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Caption: HPLC-UV Experimental Workflow.
LC-MS/MS Method
a. Sample Preparation (Plasma/Urine):
-
To 50 µL of plasma or urine, add 200 µL of methanol containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reverse-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
c. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Caption: LC-MS/MS Experimental Workflow.
GC-MS Method
a. Sample Preparation and Derivatization (Urine):
-
To 1 mL of urine, add an internal standard.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue using a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 1 hour to form volatile trimethylsilyl (TMS) derivatives.[5]
b. GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).
-
Mass Spectrometer: Single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron ionization (EI).
-
Data Acquisition: Scan mode or selected ion monitoring (SIM) mode.
c. Quantification:
-
Generate a calibration curve using the peak area ratio of the derivatized this compound to the internal standard.
Caption: GC-MS Experimental Workflow.
Enzymatic Assay
This protocol is based on the principle of measuring the substrate (this compound) depletion by dihydroorotase and can be adapted for quantification.
a. Reagents:
-
Dihydroorotase enzyme.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Colorimetric reagent that reacts with the ureido group of this compound (e.g., diacetylmonoxime-thiosemicarbazide).[2]
b. Assay Procedure:
-
Prepare standards of this compound of known concentrations.
-
In a 96-well plate, add the sample or standard.
-
Initiate the reaction by adding a known amount of dihydroorotase enzyme.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding acid).
-
Add the colorimetric reagent and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The decrease in absorbance will be proportional to the amount of this compound consumed.
c. Quantification:
-
Create a standard curve by plotting the change in absorbance against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
Caption: Enzymatic Assay Workflow.
Conclusion
The selection of an analytical method for this compound detection should be a strategic decision based on the specific research question and available resources. For high-sensitivity and high-specificity quantitative studies in complex biological matrices, LC-MS/MS is the method of choice. GC-MS provides a robust alternative, particularly in metabolomics platforms where derivatization is a standard procedure. For routine analysis where cost and simplicity are major considerations, HPLC-UV can be a viable option, provided that the expected concentrations of this compound are within its detection limits and that potential interferences are carefully evaluated. Finally, enzymatic assays offer a highly specific and high-throughput approach that is particularly well-suited for screening applications and enzyme kinetics studies. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to achieve their scientific goals.
References
- 1. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 2. Enzymatic assay for the antitumor agent-N-(phosphonacetyl)-L-aspartic acid (PALA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards the conversion of CO2 into optically pure N-carbamoyl-l-aspartate and orotate by an in vitro multi-enzyme cascade - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. metbio.net [metbio.net]
- 6. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | N-carbamoyl L-aspartate + H+ <=> (S)-dihydroorotate + H2O [reactome.org]
Safety Operating Guide
Proper Disposal of Ureidosuccinic Acid in a Laboratory Setting
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals handling ureidosuccinic acid now have a clear, step-by-step guide for its safe and proper disposal. This document outlines the necessary procedures to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining laboratory safety.
While some safety data sheets (SDS) may classify this compound as non-hazardous under OSHA's 2012 Hazard Communication Standard, conflicting information exists, with some suppliers recommending it be treated as a hazardous substance.[1][2] Furthermore, its classification as a Water Hazard Class 3 (WGK 3) in Germany indicates a high potential for environmental harm if not disposed of correctly.[3] Therefore, a cautious approach to disposal is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, especially during disposal, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
This compound Disposal Plan: A Step-by-Step Guide
The primary method for the disposal of this compound is through neutralization, followed by an assessment for drain disposal or collection as chemical waste.
Step 1: Preparation and Neutralization
-
Prepare a Neutralizing Solution: For acidic waste like this compound, a dilute basic solution is required. Prepare a solution of sodium bicarbonate (baking soda) or sodium hydroxide in water.
-
Dilute the this compound: If dealing with a concentrated solution of this compound, it is advisable to first dilute it by slowly adding it to a large volume of cold water. This helps to control the heat generated during neutralization.
-
Neutralize the Solution: Slowly add the basic neutralizing solution to the diluted this compound solution while stirring continuously. This process should be done carefully to avoid excessive heat generation or splashing.[4][5][6]
-
Monitor the pH: Use pH strips or a calibrated pH meter to monitor the pH of the solution. The target pH for neutralization is between 5.5 and 9.0.[4][6][7][8]
Step 2: Disposal of the Neutralized Solution
Once the this compound solution has been successfully neutralized, the next step depends on local regulations and the presence of other hazardous materials in the waste stream.
-
Option A: Drain Disposal (Conditional): If local regulations permit and the neutralized solution does not contain any other hazardous materials (e.g., heavy metals, other toxic chemicals), it may be permissible to dispose of it down the drain with a copious amount of water.[4][6][8] Always consult your institution's Environmental Health and Safety (EHS) office before proceeding with drain disposal.
-
Option B: Collection as Chemical Waste (Recommended): Given the conflicting hazard information and the high water hazard classification, the most prudent approach is to collect the neutralized solution in a properly labeled waste container.[8] The container should be clearly marked as "Neutralized this compound Waste" and include the date of neutralization. Contact your institution's EHS office for pickup and final disposal.
Quantitative Data Summary
For clarity, the key quantitative parameters for the neutralization of this compound waste are summarized in the table below.
| Parameter | Value | Notes |
| Target pH Range for Neutralization | 5.5 - 9.0 | This range is generally considered safe for drain disposal if no other hazardous materials are present.[4][6][7][8] |
| Water Hazard Class (WGK) | 3 | Indicates a high hazard to water, warranting caution with drain disposal.[3] |
Experimental Protocol: Neutralization of this compound Waste
This protocol details the methodology for neutralizing a this compound solution in a laboratory setting.
-
Materials:
-
This compound waste solution
-
Sodium bicarbonate or 1M Sodium Hydroxide
-
pH strips or calibrated pH meter
-
Large glass beaker
-
Stir bar and stir plate
-
Appropriate PPE (goggles, gloves, lab coat)
-
Labeled waste container
-
-
Procedure:
-
Don all necessary PPE and work within a chemical fume hood.
-
If the this compound solution is concentrated, dilute it by slowly adding it to a beaker containing at least 10 times its volume of cold water.
-
Place the beaker on a stir plate and add a stir bar. Begin stirring the solution.
-
Slowly add small increments of the neutralizing agent (sodium bicarbonate or sodium hydroxide solution) to the stirring this compound solution.
-
After each addition, allow the solution to mix thoroughly and then measure the pH using a pH strip or meter.
-
Continue adding the neutralizing agent until the pH of the solution is stable within the range of 5.5 to 9.0.
-
Once neutralized, proceed with the appropriate disposal method (Option A or B) as determined by your institution's EHS guidelines.
-
Disposal Workflow Diagram
The logical flow of the this compound disposal procedure is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uwb.edu [uwb.edu]
- 5. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 6. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 7. Chemical Treatment and Recycling | UW Environmental Health & Safety [ehs.washington.edu]
- 8. esd.uga.edu [esd.uga.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
